molecular formula C9H7BrN2O3 B1527754 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid CAS No. 1134328-13-4

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B1527754
CAS No.: 1134328-13-4
M. Wt: 271.07 g/mol
InChI Key: NVYCZOPCDLFQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O3 and its molecular weight is 271.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCZOPCDLFQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring is critical for pharmacological activity, making unambiguous structure elucidation a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the chemical structure of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of bioactive molecules.[2] This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography, offering field-proven insights into experimental design, data interpretation, and the causality behind analytical choices.

Introduction: The Significance of the Indazole Nucleus

Indazoles, as bioisosteres of indoles, have garnered significant attention from medicinal chemists.[3] Their unique electronic properties and ability to participate in hydrogen bonding interactions have led to their incorporation into a wide range of pharmacologically active compounds, including anti-cancer agents, anti-emetics, and anti-inflammatory drugs.[2][3] The introduction of a carboxylic acid at the 3-position provides a crucial handle for further synthetic modifications, making indazole-3-carboxylic acids valuable building blocks in drug discovery programs.[3]

The subject of this guide, this compound, presents a specific substitution pattern where the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group can significantly influence its chemical reactivity and biological properties. Therefore, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts.

Synthesis Pathway Overview

A plausible synthetic route to this compound can be adapted from established methods for related indazole derivatives.[3][4] A common approach involves the bromination of a suitable indazole precursor. For instance, one could start with 6-methoxy-1H-indazole-3-carboxylic acid and introduce the bromine at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS). The regioselectivity of this reaction is a critical aspect that necessitates the comprehensive structural elucidation detailed in the following sections.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification & Elucidation Start 6-methoxy-1H-indazole-3-carboxylic acid Product This compound Start->Product Bromination Reagent N-Bromosuccinimide (NBS) in a suitable solvent Reagent->Product Purification Recrystallization/ Column Chromatography Product->Purification Elucidation Spectroscopic Analysis (NMR, HRMS, X-ray) Purification->Elucidation

Caption: Synthetic and analytical workflow for this compound.

Mass Spectrometry: Confirming the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step to confirm the elemental composition of the synthesized compound.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Data Interpretation and Expected Results

For this compound (C₉H₇BrN₂O₃), the expected monoisotopic mass is 270.9662 g/mol . The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ 271.9740273.9720
[M-H]⁻ 269.9584271.9564

The high-resolution data allows for the confirmation of the elemental composition with a high degree of confidence, typically within a 5 ppm mass accuracy window.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling the definitive assignment of the substitution pattern. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify all proton signals and their multiplicities.

    • ¹³C NMR: To identify all carbon signals.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are crucial for connecting molecular fragments.

¹H NMR: Proton Assignments

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy group protons, and the acidic protons of the carboxylic acid and the indazole NH.

  • Aromatic Protons: The benzene portion of the indazole ring will exhibit two singlets, corresponding to the protons at the C4 and C7 positions. The absence of ortho or meta coupling confirms their isolated nature.

  • Methoxy Protons: A sharp singlet integrating to three protons is expected for the -OCH₃ group.

  • NH and OH Protons: Two broad singlets, which are typically exchangeable with D₂O, will be observed for the indazole N-H and the carboxylic acid O-H protons.

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum will reveal the nine distinct carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

2D NMR: Connecting the Pieces

HSQC and HMBC experiments are pivotal in assembling the final structure.

NMR_Elucidation_Logic H_NMR ¹H NMR (Proton Signals & Multiplicity) HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC Structure Final Structure This compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->Structure HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Protonated Carbons HMBC->Structure Connect Fragments & Quaternary Carbons

Caption: Logical workflow for structure determination using 2D NMR techniques.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. For this compound, we expect to see correlations for the C4-H4, C7-H7, and the methoxy C-H bonds. This allows for the unambiguous assignment of the protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is the key to piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

  • The methoxy protons showing a correlation to the C6 carbon.

  • The H4 proton showing correlations to C3, C5, and C7a.

  • The H7 proton showing correlations to C5, C6, and C3a.

These long-range correlations confirm the positions of the bromo and methoxy substituents relative to the protons and the carboxylic acid group.

Summary of Expected NMR Data (in DMSO-d₆)
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from H to C)
-COOH ~13.5 (br s, 1H)~165.0C3, C3a
N-H ~14.0 (br s, 1H)-C3, C3a, C7a
C3 -~142.0-
C3a -~125.0-
C4 ~8.1 (s, 1H)~122.0C3, C5, C7a
C5 -~115.0-
C6 -~158.0-
-OCH₃ ~3.9 (s, 3H)~56.0C6
C7 ~7.5 (s, 1H)~98.0C5, C6, C3a
C7a -~140.0-

Note: The chemical shifts are estimated based on data from structurally related compounds and are for illustrative purposes.

X-ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR spectroscopy provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure and stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/water).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Expected Structural Features

The crystal structure would definitively confirm the connectivity of all atoms and the substitution pattern on the indazole ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and indazole N-H groups, which dictate the crystal packing.

Conclusion: A Multi-faceted Approach to Structural Integrity

The structure elucidation of novel or key chemical entities like this compound requires a synergistic application of modern analytical techniques. This guide has outlined a robust, field-proven workflow that begins with the confirmation of the molecular formula by HRMS, followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, and culminating in the unequivocal proof of structure through single-crystal X-ray crystallography. By following this multi-faceted approach, researchers and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further synthetic and pharmacological investigations.

References

  • Vertex AI Search. (n.d.). 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester | 1263378-38-6.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.
  • Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
  • Taylor & Francis Online. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Fragments of 13 C-1 H HMBC spectra of indazole 6 (a), 14 (b) and benzimidazole 13 (c).
  • ResearchGate. (n.d.). 13 C NMR of indazoles.
  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • ResearchGate. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.
  • PubChem. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • PMC. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carboxylic acid.
  • PubChemLite. (n.d.). 7-bromo-4-methoxy-1h-indazole-3-carboxylic acid.
  • CymitQuimica. (n.d.). 5-bromo-1H-indazole-3-carboxylic acid.
  • BLD Pharm. (n.d.). 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm.
  • ChemicalBook. (2025). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • BLD Pharm. (n.d.). 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm.
  • Matrix Scientific. (n.d.). 4-Bromo-6-(1H)-indazole carboxylic acid.
  • CAS N/A MFCD07781915-4-BROMO-6-METHOXY-3-(1H)INDAZOLE CARBOXYLIC ACID. (n.d.).
  • ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one....

Sources

A Comprehensive Technical Guide to 5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7): A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-1H-indazole-3-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry. We will navigate its physicochemical properties, dissect various synthetic pathways with mechanistic insights, and illuminate its strategic application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utilization of this versatile scaffold. A noteworthy clarification is the distinction of this compound from its methoxy-substituted analogue, 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, which is a separate chemical entity with CAS number 1134328-13-4.[1] This guide will focus exclusively on the compound associated with CAS number 1077-94-7.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Derivatives of indazole have demonstrated a broad spectrum of activities, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial properties.[2]

5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) has emerged as a particularly valuable intermediate. The presence of three key functional handles—the nucleophilic indazole nitrogen, the versatile carboxylic acid at the 3-position, and the reactive bromine atom at the 5-position—provides medicinal chemists with a powerful platform for structural diversification and the optimization of pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, serves as a crucial linchpin for modern cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in creating complex, biologically active molecules.

Physicochemical and Analytical Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

General Properties

The general physicochemical properties of 5-Bromo-1H-indazole-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 1077-94-7[2][3]
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.04 g/mol [3]
Appearance White to pale yellow solid[3]
Purity Typically ≥ 95% (HPLC)[3]
Storage Conditions Store at 0-8°C[3]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-1H-indazole-3-carboxylic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons. In DMSO-d₆, the expected signals are: δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[4] The broad singlet around 13 ppm is characteristic of the carboxylic acid proton, while the signal around 14 ppm corresponds to the N-H proton of the indazole ring.

  • ¹³C NMR Spectroscopy: While less commonly reported in supplier details, the ¹³C NMR spectrum is invaluable for structural confirmation. The spectrum would be expected to show eight distinct signals corresponding to the carbon atoms of the indazole ring and the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically in the range of 3500-2500 cm⁻¹, which is a result of strong hydrogen bonding.[5] Additionally, a sharp and intense C=O stretching absorption is expected between 1730 and 1700 cm⁻¹ for the carboxylic acid.[5] The aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z 240.96073.[4][6] The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic M and M+2 pattern, providing definitive evidence for the presence of a single bromine atom.

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

Several synthetic routes to 5-Bromo-1H-indazole-3-carboxylic acid have been reported, offering flexibility based on the availability of starting materials and desired scale.

Route 1: Electrophilic Bromination of Indazole-3-carboxylic acid

This is a direct and efficient method for the preparation of the title compound.

Reaction Scheme:

G reactant Indazole-3-carboxylic acid product 5-Bromo-1H-indazole-3-carboxylic acid reactant->product 90-120°C, 16h Yield: 87.5% reagent Br₂ Acetic Acid

Caption: Synthesis via Electrophilic Bromination.

Detailed Protocol:

  • Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).[4]

  • Heat the suspension to 120°C until a clear solution is formed.[4]

  • Cool the solution to 90°C.[4]

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise at 90°C.[4]

  • Maintain the reaction at 90°C for 16 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.[4]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.[4]

Mechanism: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The indazole ring is activated towards electrophilic attack, and in acidic media, bromination preferentially occurs at the C5 position.

Route 2: The Jacobson Indazole Synthesis

The Jacobson synthesis is a classical method for preparing indazoles from o-acetamidophenylacetate or related amides.[2]

Workflow Diagram:

G start 5-Bromo-o-nitrophenylacetic acid esterification Esterification / Amidation start->esterification reduction Pd/C, H₂ Reduction of nitro group esterification->reduction cyclization tert-Butyl nitrite Ring closure reduction->cyclization hydrolysis Alkaline Hydrolysis cyclization->hydrolysis end 5-Bromo-1H-indazole-3-carboxylic acid hydrolysis->end

Caption: Jacobson Synthesis Workflow.

This route involves the reduction of a nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.[2]

Other Synthetic Approaches

Other reported methods include:

  • Direct carboxylation of 5-bromoindazole: This method involves the reaction of 5-bromoindazole with carbon dioxide under high pressure and temperature.[7]

  • From 5-bromo-3-cyanoindazole: Hydrolysis of the cyano group provides the corresponding carboxylic acid.[7]

Applications in Drug Discovery and Development

5-Bromo-1H-indazole-3-carboxylic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the three reactive sites.

Amide Bond Formation

The carboxylic acid at the 3-position is readily converted to amides using standard peptide coupling reagents. This is a common strategy to introduce diverse substituents and modulate the properties of the final compound.

Reaction Scheme:

G reactant 5-Bromo-1H-indazole-3-carboxylic acid product 5-Bromo-1H-indazole-3-carboxamide reactant->product DMF, rt reagent Amine (R-NH₂) Coupling Reagents (e.g., EDC, HOBt)

Caption: Amide Coupling Reaction.

Detailed Protocol for Amide Synthesis:

  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.2 g, 5.0 mmol) in N,N-dimethylformamide (20 mL).[4]

  • Add the desired amine (e.g., methylamine, 10 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.4 g, 7.5 mmol), 1-hydroxybenzotriazole (HOBt, 1.2 g, 7.5 mmol), and N-methylmorpholine (1.0 g, 10 mmol).[4]

  • Stir the reaction at room temperature overnight.[4]

  • Concentrate the reaction mixture and purify by flash column chromatography to obtain the desired amide.[4]

This amide formation is a key step in the synthesis of various inhibitors, including Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are a class of anticancer agents.[8]

Suzuki Cross-Coupling Reactions

The bromine atom at the 5-position is ideally suited for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a powerful tool for structure-activity relationship (SAR) studies.

Workflow Diagram:

G start 5-Bromo-1H-indazole-3-carboxylic acid protection N-protection (optional) start->protection coupling Arylboronic acid Pd catalyst, Base protection->coupling deprotection N-deprotection (if applicable) coupling->deprotection end 5-Aryl-1H-indazole-3-carboxylic acid deprotection->end

Sources

A Technical Guide to the Biological Activity of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Carboxylic Acid Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone for the development of numerous therapeutic agents.[3][4] When functionalized with a carboxylic acid moiety, the resulting indazole carboxylic acids gain an additional, highly versatile interaction point, enabling them to target a wide array of biological macromolecules with high affinity and specificity. This guide provides an in-depth exploration of the diverse biological activities of this chemical class, focusing on their mechanisms of action in oncology, inflammation, and contraception, and details the experimental methodologies crucial for their evaluation.

Anticancer Activities: Exploiting Tumor Vulnerabilities

Indazole carboxylic acids have emerged as potent anticancer agents through diverse mechanisms, from disrupting the unique metabolic landscape of tumors to inhibiting critical DNA repair pathways.[1][2][5]

Mechanism: Targeting Cancer Metabolism via Mitochondrial Disruption

A primary vulnerability of many cancer cells is their altered metabolism, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). Lonidamine (LND), a derivative of 1H-indazole-3-carboxylic acid, is a paradigmatic agent that exploits this metabolic reprogramming.[6][7]

Causality of Action: Lonidamine's anticancer effects are multifaceted. It potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[7][8] This forces the cell to rely even more heavily on glycolysis. However, Lonidamine also inhibits key glycolytic enzymes like mitochondrially-bound hexokinase and disrupts lactate efflux by targeting monocarboxylate transporters (MCTs).[6][7][9] The intracellular accumulation of lactate leads to acidification and ATP depletion, culminating in metabolic crisis and cell death.[9][10] Furthermore, LND inhibits Complex II of the electron transport chain, inducing the formation of reactive oxygen species (ROS) that contribute to its cytotoxic effects.[7][8]

lonidamine_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose HK Hexokinase Glucose->HK Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate MPC MPC Pyruvate->MPC MCT MCT Lactate->MCT HK->Pyruvate Glycolysis Lactate Efflux Lactate Efflux MCT->Lactate Efflux Inhibited Pyruvate_mito Pyruvate MPC->Pyruvate_mito ComplexII Complex II (ETC) Pyruvate_mito->ComplexII OxPhos ATP ATP ComplexII->ATP OxPhos ROS ROS ComplexII->ROS ATP_depletion ATP Depletion Apoptosis Apoptosis ROS->Apoptosis Acidification Intracellular Acidification Lonidamine Lonidamine Lonidamine->HK Inhibits Lonidamine->MPC Inhibits Lonidamine->ComplexII Inhibits ATP_depletion->Apoptosis Acidification->Apoptosis anti_inflammatory_workflow cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Validation A Primary Screen: Inhibition of Albumin Denaturation B Secondary Screen: COX-2 Enzyme Inhibition Assay A->B Active Compounds C Tertiary Screen: Cytokine Release Assay (e.g., LPS-stimulated macrophages) B->C Potent COX-2 Inhibitors D Mechanism-Specific Assay: CRAC Channel Blockade (Calcium Influx Assay) B->D Alternative Mechanism Investigation E Lead Compound Identification C->E D->E F Carrageenan-Induced Paw Edema Model (Rat/Mouse) E->F Proceed to In Vivo Testing G Measurement of Paw Volume & Calculation of % Inhibition F->G H Determination of ED₅₀ G->H

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

Male Contraceptive Activity: A Non-Hormonal Approach

Perhaps one of the most unique biological activities of indazole carboxylic acids is their potential as non-hormonal, reversible male contraceptives. Gamendazole, an analogue of lonidamine, is the lead compound in this area. [11][12][13] Causality of Action: Gamendazole exerts its antispermatogenic effect by primarily targeting Sertoli cells in the testes. [11]These cells are crucial for nurturing developing sperm cells. A single oral dose of gamendazole in rats leads to the disruption of Sertoli cell-spermatid junctions, causing premature release of spermatids and leading to infertility. [11][12]This is achieved without altering circulating levels of testosterone, a significant advantage over hormonal methods. [13]At the molecular level, gamendazole has been shown to be a selective inhibitor of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1), proteins vital for cell structure and protein synthesis in Sertoli cells. [12][14]It also inhibits the production of inhibin B, a key regulator of spermatogenesis. [11][13]

Compound Dose Administration Outcome Reversibility Reference
Gamendazole 6 mg/kg Single Oral Dose 100% infertility in male rats Returned in 4 out of 7 animals by 9 weeks [11][13]
Gamendazole 3 mg/kg Single Oral Dose 100% infertility Returned in 4 out of 6 animals [11]

| Gamendazole | 25 mg/kg | Intraperitoneal | 100% antispermatogenic effects | Not specified | [13][15]|

gamendazole_mechanism cluster_testis Testis Gamendazole Gamendazole (Oral Administration) SertoliCell Sertoli Cell Gamendazole->SertoliCell HSP90 HSP90AB1 Gamendazole->HSP90 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Inhibits InhibinB Inhibin B Production Gamendazole->InhibinB Inhibits Junction Sertoli-Spermatid Adhesion Junction SertoliCell->Junction Spermatid Spermatid Spermatid->Junction Disruption Junction Disruption HSP90->Junction Maintains Integrity EEF1A1->Junction Maintains Integrity Release Premature Spermatid Release Disruption->Release Infertility Infertility Release->Infertility

Caption: Antispermatogenic Mechanism of Gamendazole.

Experimental Protocols

The following protocols are foundational for assessing the biological activities described. They are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test indazole carboxylic acid on a cancer cell line (e.g., 4T1 breast cancer cells). [16][17] Methodology:

  • Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C, 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock solution of the test compound in media. Perform serial dilutions to create a range of concentrations. Remove old media from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., DMSO in media) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "no cell" blanks from all other wells. Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in rats. [18][19] Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week. Fast animals overnight before the experiment but allow access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups at various doses (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Analysis: Calculate the edema volume at each time point by subtracting the initial paw volume (time 0). Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Edema_control - Edema_treated) / Edema_control] * 100.

Protocol 3: Mitochondrial Respiration Assay

Objective: To determine if a test compound inhibits mitochondrial respiration, specifically targeting pyruvate oxidation, similar to Lonidamine. [7][8] Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat liver or heart tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA). Keep mitochondria on ice.

  • Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a chamber containing respiration buffer (e.g., MiR05).

  • Substrate Addition: Add a defined amount of isolated mitochondria to the chamber. Initiate respiration by adding substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate).

  • State 3 Respiration: Induce maximal oxidative phosphorylation (State 3) by adding a limited amount of ADP.

  • Compound Titration: Once a stable State 3 respiration rate is established, perform a stepwise titration of the test compound (dissolved in a suitable solvent like ethanol or DMSO) into the chamber. Record the oxygen consumption rate after each addition.

  • Controls: Run a parallel experiment with the vehicle control to account for solvent effects. Use known inhibitors like Rotenone (Complex I) or Antimycin A (Complex III) as positive controls to validate the assay.

  • Analysis: Plot the oxygen consumption rate as a function of the test compound concentration. Calculate the IC₅₀ for the inhibition of pyruvate-driven or succinate-driven respiration. A significantly lower IC₅₀ for pyruvate oxidation would suggest a mechanism involving the MPC or related pathways. [7]

Conclusion

Indazole carboxylic acids are a remarkably versatile class of molecules with a broad spectrum of demonstrable biological activities. Their success in oncology with agents like Lonidamine and PARP inhibitors highlights their ability to target fundamental cellular processes. [6][20]Concurrently, their potent anti-inflammatory effects and the unique, non-hormonal antispermatogenic activity of compounds like Gamendazole showcase the vast therapeutic potential that remains to be explored. [18][11]The continued investigation of this scaffold, driven by robust mechanistic studies and validated experimental protocols, will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

  • Tash, J. S., Attardi, B., Hild, S. A., Chakrasali, R., Jakkaraj, S. R., & Georg, G. I. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-38. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Frontiers in Oncology. [Link]

  • Ito, S., et al. (1976). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lonidamine? Patsnap. [Link]

  • ChemIDplus. (n.d.). Gamendazole. National Library of Medicine. [Link]

  • Nath, K., et al. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed. [Link]

  • Neeman, M., & Degani, H. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. Cancer Research, 55(13), 2808-2813. [Link]

  • Wikipedia. (n.d.). Gamendazole. Wikipedia. [Link]

  • New Drug Approvals. (2015). Gamendazole a novel drug candidate for male contraception. New Drug Approvals. [Link]

  • Hild, S. A., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Biology of Reproduction, 78(6), 1139-52. [Link]

  • Reddy, C. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(6), 490-498. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-92. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Bloom Tech. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15747-15763. [Link]

  • Reddy, C. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(14), 4596. [Link]

  • Stadlbauer, W. (2008). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Scientia Pharmaceutica. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Bloom Tech. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity: A Review. JPharmNegRes. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • D'Andrea, M. R., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3428. [Link]

  • Wang, Z., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(17), 3069. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Sravani, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

  • Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Wang, H., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. International Journal of Molecular Sciences, 20(17), 4236. [Link]

  • Sravani, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

  • ResearchGate. (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Fernández-Moreira, V., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Dalton Transactions, 49(45), 16295-16305. [Link]

  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18695-18707. [Link]

  • Li, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1409-1423. [Link]

  • Google Patents. (2023). WO2023183850A1 - Piperazine substituted indazole compounds as inhibitors of parg.

Sources

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a halogenated and methoxy-substituted indazole derivative. While a definitive historical record of its initial discovery is not prominent in publicly accessible literature, its structural features suggest its importance as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[2] This guide will detail a plausible synthetic pathway, drawing from established methodologies for related indazole-3-carboxylic acids, and explore its potential applications in modern drug discovery based on the well-documented biological activities of the indazole chemical class.

Introduction: The Significance of the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This scaffold is of particular interest to medicinal chemists as it is considered a bioisostere of indole, capable of participating in similar biological interactions while offering distinct physicochemical properties.[4] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

The indazole core is present in several approved drugs, including:

  • Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

  • Axitinib: Another potent tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma.

  • Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[1]

  • Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[4]

The prevalence of the indazole motif in clinically successful drugs underscores the value of synthesizing novel derivatives for screening in various disease models.

The Emergence of this compound

While the specific "discovery" of this compound is not detailed in a seminal publication, its existence is noted in several patents, often as a crucial intermediate for more complex molecules.[5] The rationale for its synthesis can be inferred from the individual contributions of its substituents:

  • The Indazole-3-carboxylic Acid Moiety: The carboxylic acid at the 3-position is a versatile functional group. It serves as a synthetic handle for the introduction of various amide or ester functionalities, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.[4][6]

  • The 5-Bromo Substituent: The bromine atom at the 5-position provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl groups, which can modulate the compound's interaction with its biological target. The bromine atom itself can also enhance binding affinity through halogen bonding.[7]

  • The 6-Methoxy Substituent: The methoxy group at the 6-position can influence the electronic properties of the indazole ring and provide an additional point of interaction within a protein's binding pocket. Methoxy groups are common in kinase inhibitors, often occupying hydrophobic pockets and forming favorable interactions.[2]

The combination of these features makes this compound a highly valuable building block for the synthesis of targeted therapies.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed based on established methods for the synthesis of related indazole-3-carboxylic acids. The following multi-step synthesis is proposed, starting from commercially available 4-methoxy-2-nitrotoluene.

Synthetic_Pathway A 4-Methoxy-2-nitrotoluene B 4-Methoxy-2-nitrobenzaldehyde A->B Oxidation (e.g., SeO2) C 4-Methoxy-2-nitrophenylpyruvic acid B->C Condensation (e.g., Hippuric acid, Ac2O, NaOAc) D 6-Methoxy-1H-indazole-3-carboxylic acid C->D Reductive Cyclization (e.g., SnCl2, HCl) E This compound D->E Bromination (e.g., Br2, AcOH)

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2-nitrobenzaldehyde

  • To a solution of 4-methoxy-2-nitrotoluene in a suitable solvent such as dioxane, add a stoichiometric amount of selenium dioxide (SeO₂).

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitrobenzaldehyde.

Causality: The oxidation of the methyl group to an aldehyde is a crucial first step. Selenium dioxide is a classic and effective reagent for this transformation on activated methyl groups, such as those ortho to a nitro group.

Step 2: Synthesis of 4-Methoxy-2-nitrophenylpyruvic acid

  • In a flask equipped with a reflux condenser, combine 4-methoxy-2-nitrobenzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride.

  • Filter the resulting solid, which is the azlactone intermediate.

  • Hydrolyze the azlactone by refluxing with a solution of sodium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the desired 4-methoxy-2-nitrophenylpyruvic acid.

  • Filter, wash with cold water, and dry the product.

Causality: The Erlenmeyer-Plöchl reaction is a reliable method for converting aldehydes to α,β-unsaturated azlactones, which upon hydrolysis yield the corresponding α-keto acid. This sets the stage for the subsequent reductive cyclization.

Step 3: Synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid

  • Suspend 4-methoxy-2-nitrophenylpyruvic acid in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride (SnCl₂) dihydrate in concentrated hydrochloric acid dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours. The nitro group is reduced to an amine, which spontaneously cyclizes to form the indazole ring.

  • Filter the precipitated product and wash with cold water.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methoxy-1H-indazole-3-carboxylic acid.

Causality: The reduction of the nitro group to an amine in the presence of an adjacent carbonyl group is a classic method for indazole synthesis, known as the Reissert-Grabe synthesis. Tin(II) chloride is a common and effective reducing agent for this transformation under acidic conditions.

Step 4: Synthesis of this compound

  • Dissolve 6-methoxy-1H-indazole-3-carboxylic acid in glacial acetic acid.

  • Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC. The electron-donating methoxy group directs the electrophilic bromination to the adjacent 5-position.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield this compound.[8]

Causality: Electrophilic aromatic substitution on the indazole ring is directed by the existing substituents. The powerful activating effect of the 6-methoxy group will direct the incoming electrophile (bromine) to the ortho position (C5), which is also para to the pyrazole nitrogen, further activating it.

Physicochemical Properties and Characterization Data

The following table summarizes the expected physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₇BrN₂O₃
Molecular Weight 271.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol

Table 1: Physicochemical Properties of this compound.

Characterization of the final product would be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and the substitution pattern on the aromatic ring.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases.

Applications Core This compound Amide Amide Library Core->Amide Amide Coupling Ester Ester Library Core->Ester Esterification CrossCoupling Cross-Coupling Products Core->CrossCoupling Suzuki, Buchwald-Hartwig, etc. Kinase Kinase Inhibitors Amide->Kinase Other Other Therapeutic Targets Amide->Other Ester->Kinase Ester->Other CrossCoupling->Kinase CrossCoupling->Other

Figure 2: Potential applications and derivatization of the core scaffold.

As a Scaffold for Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. By derivatizing the carboxylic acid of this compound to form various amides, and by functionalizing the 5-bromo position, medicinal chemists can design molecules that extend into other regions of the ATP-binding pocket, thereby achieving high potency and selectivity for a specific kinase.[2]

Exploration of Other Therapeutic Areas

Beyond kinase inhibition, indazole derivatives have shown a wide range of biological activities, including:

  • Anti-inflammatory activity [1]

  • Antimicrobial activity [9]

  • Antiviral activity

  • Central nervous system (CNS) activity

The versatility of the this compound scaffold allows for its use in the development of novel therapeutics for a multitude of diseases.

Conclusion

This compound is a strategically designed molecule that holds significant promise as a key building block in the synthesis of novel drug candidates. While its specific discovery and history are not well-documented, its rational design is evident from the individual contributions of its functional groups. The proposed synthetic route provides a practical and efficient method for its preparation. The versatility of this compound ensures its continued relevance in the ongoing quest for new and improved therapeutics, particularly in the field of oncology and beyond.

References

  • Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Google Patents. (2009). WO 2009/144554 A1.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 232.
  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 14(13), 957-981.
  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946.
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116088.
  • Google Patents. (2019). CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (1976). United States Patent (19) - 3,960,891.
  • Google Patents. (2009). WO2009106982A1 - Indazole derivatives.
  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active molecules.[1][2] The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the experimental workflows and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms and functional groups.[4][5]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and specific instrument parameters may be adjusted based on the sample's properties and the desired resolution.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Complete dissolution is crucial and can be aided by gentle sonication.[6]

    • Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.[6]

    • Spectral Width: Set to approximately 12-16 ppm to encompass all proton signals.[6]

    • Acquisition Time: Typically 2-4 seconds.[6]

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.[6]

    • Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.[6]

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is employed to simplify the spectrum by removing C-H coupling.[6]

    • Spectral Width: A wider spectral width of approximately 200-250 ppm is required for ¹³C nuclei.[6]

    • Acquisition Time: Typically 1-2 seconds.[6]

    • Relaxation Delay: A 2-5 second delay is used.[6]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is necessary to achieve a good signal-to-noise ratio.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze and Interpret calibrate->analyze

NMR Spectroscopy Experimental Workflow
Predicted NMR Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid (-COOH)~13.2Broad Singlet1HCOOH
Indazole N-H~14.0Broad Singlet1HN-H
Aromatic Proton~8.2Singlet1HH-4
Aromatic Proton~7.7Singlet1HH-7
Methoxy Protons (-OCH₃)~3.9Singlet3HOCH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carboxylic Acid (C=O)~165C=O
Aromatic Carbon~158C-6 (attached to OCH₃)
Aromatic Carbon~144C-3a
Aromatic Carbon~142C-7a
Aromatic Carbon~130C-3
Aromatic Carbon~125C-4
Aromatic Carbon~115C-5 (attached to Br)
Aromatic Carbon~100C-7
Methoxy Carbon (-OCH₃)~56OCH₃

Interpretation:

  • ¹H NMR: The two broad singlets at very downfield chemical shifts (~13.2 and ~14.0 ppm) are characteristic of the acidic carboxylic acid proton and the indazole N-H proton, respectively. The aromatic region is expected to show two singlets, corresponding to the protons at the C-4 and C-7 positions. The methoxy group will appear as a sharp singlet around 3.9 ppm, integrating to three protons.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift of approximately 165 ppm. The carbon attached to the electron-donating methoxy group (C-6) will be significantly shielded compared to other aromatic carbons. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical range for heterocyclic aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.[8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is then analyzed.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Record Background Spectrum apply_pressure->background sample_spec Record Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Spectrum subtract->analyze

IR Spectroscopy Experimental Workflow
Predicted IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, H-bonded)
~3200Medium, BroadN-H stretch (indazole)
~1700Strong, SharpC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretches (aromatic ring)
~1250StrongC-O stretch (aryl-ether)
~1200StrongC-O stretch (carboxylic acid)
Below 850Medium-StrongC-H out-of-plane bending

Interpretation:

  • A very broad absorption band spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9][10][11]

  • The N-H stretching vibration of the indazole ring is expected to appear as a broader peak around 3200 cm⁻¹.

  • A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[8][9]

  • The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Strong absorptions corresponding to the C-O stretching of the aryl-ether (methoxy group) and the carboxylic acid will be present in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12]

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common method for the analysis of such compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural features.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse ionize Ionization infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass determine_mass Determine Accurate Mass analyze_mass->determine_mass analyze_frag Analyze Fragmentation determine_mass->analyze_frag

Mass Spectrometry Experimental Workflow
Predicted Mass Spectrometry Data and Interpretation

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/zObserved m/z (HRMS)
[M+H]⁺270.9818 / 272.9798~270.9818 / 272.9798
[M-H]⁻268.9662 / 270.9641~268.9662 / 270.9641
[M-COOH]⁺225.9763 / 227.9743~225.9763 / 227.9743

Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₉H₇BrN₂O₃. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • High-Resolution Mass: HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation: In positive ion mode, a common fragmentation pathway for indazole-3-carboxylic acids is the loss of the carboxylic acid group as CO₂ and H, or the loss of COOH. This would result in a significant fragment ion. Further fragmentation of the indazole ring may also be observed.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the connectivity of atoms and the electronic environment of the protons and carbons. IR spectroscopy confirms the presence of key functional groups, such as the carboxylic acid and the aromatic system. Mass spectrometry determines the molecular weight and elemental composition and can provide further structural insights through fragmentation analysis. The methodologies and expected data presented in this guide serve as a robust framework for the analysis of this and structurally related compounds, ensuring the scientific integrity required in modern drug discovery and development.

References

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Semantic Scholar. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • ResearchGate. New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [Link]

  • University of Calgary. Infrared Spectroscopy Handout. [Link]

  • PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • ResearchGate. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]

  • PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]

Sources

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity. Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to variable efficacy and potential development challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a substituted indazole derivative of interest in medicinal chemistry. Indazole-containing compounds are significant pharmacological scaffolds, but their often-planar, aromatic nature can present solubility challenges.[3][4] This document outlines a systematic approach, from theoretical assessment and predictive analysis to detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. It is intended for researchers, chemists, and drug development scientists engaged in the evaluation and optimization of heterocyclic drug candidates.

Introduction: The Criticality of Solubility Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Evaluating fundamental properties like solubility at the earliest stages helps to de-risk projects and focus resources on candidates with the highest probability of success.[5][6] Compounds with low solubility can yield unreliable data in biological assays, complicate formulation for in vivo studies, and often exhibit poor oral absorption.[7][8]

The target molecule, this compound, belongs to the indazole class of heterocycles. This scaffold is a bioisostere of indole and is found in numerous compounds explored for therapeutic potential, including as kinase inhibitors.[9][10] The specific substitutions—a bromine atom, a methoxy group, and a carboxylic acid—will each uniquely contribute to the molecule's overall physicochemical profile. This guide provides the scientific rationale and detailed methodologies required to fully elucidate its solubility, a key step in its journey from a synthesized molecule to a potential therapeutic agent.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility.[11] Before commencing experimental work, a thorough analysis of the functional groups of this compound provides a strong predictive foundation for its behavior in various media.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSource / Note
Chemical Structure (Structure generated for illustration)
Molecular Formula C₉H₇BrN₂O₃Derived from Structure
Molecular Weight 271.07 g/mol Derived from Formula
Parent Core Indazole-3-carboxylic acid[12]
Substituents 5-Bromo, 6-MethoxyN/A

Structural Component Analysis:

  • Indazole Core: The fused aromatic ring system is inherently hydrophobic and contributes to low intrinsic aqueous solubility.

  • Carboxylic Acid (-COOH): This is the most significant determinant of pH-dependent solubility. As a weak acid, the group will be predominantly protonated (neutral) at low pH, leading to lower solubility. As the pH increases above the compound's pKa, the carboxylate anion (-COO⁻) will form, dramatically increasing aqueous solubility due to its charge and ability to form strong hydrogen bonds with water.

  • Bromo (-Br) Group: The bromine atom is large and lipophilic, which is expected to decrease aqueous solubility compared to its non-brominated analog.

  • Methoxy (-OCH₃) Group: The methoxy group has a dual nature. While the methyl group is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, which may slightly improve solubility compared to a simple alkyl substituent. Its net effect is often a modest increase in lipophilicity.

This analysis predicts that the compound will exhibit poor solubility in acidic aqueous environments and significantly higher solubility in neutral to alkaline conditions. Its solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is expected to be high, a common characteristic for such molecules used in high-throughput screening.[13]

Differentiating Kinetic and Thermodynamic Solubility

Understanding the two primary types of solubility measurements is essential for interpreting data correctly within the drug discovery continuum.[5][14]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is rapidly diluted into an aqueous buffer.[11][15] The measurement is taken over a short time frame (e.g., 1-2 hours) and reflects the compound's tendency to precipitate from a supersaturated state.[16] It is a high-throughput method ideal for screening large numbers of compounds in early discovery to flag potential issues.[13]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are at equilibrium.[8][17] This measurement requires longer incubation times (24-72 hours) with an excess of solid compound to ensure equilibrium is reached.[14][18] It is considered the 'gold standard' and is critical for lead optimization and pre-formulation studies.[19]

Experimental Protocols for Solubility Determination

The following sections detail the authoritative and widely accepted protocols for measuring thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility.[16][19] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate glass vials for each test medium (e.g., deionized water, pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline).

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[17][18] Causality Note: 24 hours is a standard starting point, but complex molecules or those with stable crystal lattices may require 48-72 hours. Verifying that the concentration does not change between two consecutive time points (e.g., 24h and 48h) confirms equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 30 minutes to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF). Trustworthiness Note: Filtration or centrifugation is a critical step to ensure no solid particulates are carried over into the analytical sample, which would artificially inflate the measured solubility.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve prepared from the same compound.

Workflow for Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_incubation 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess solid compound into vial B Add aqueous buffer (e.g., PBS pH 7.4) A->B C Seal and agitate for 24-48h at 25°C B->C D Centrifuge or Filter to remove solid C->D E Collect clear saturated supernatant D->E F Dilute sample E->F G Analyze concentration via HPLC-UV F->G

Caption: Thermodynamic Solubility Workflow (Shake-Flask).

Protocol: High-Throughput Kinetic Solubility

This method is designed for rapid assessment and uses a DMSO stock solution as the starting point.[15][20]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[16]

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[15]

  • Detection & Quantification: Determine the concentration of the compound that has remained in solution. Two common methods are:

    • Nephelometry: Measure the light scattering caused by any precipitate that has formed. The concentration at which scattering appears is the kinetic solubility limit.[6][18] This method is extremely fast but indirect.

    • Filtration/UV Analysis: Use a 96-well filter plate to separate the soluble fraction from the precipitate.[11] The concentration in the clear filtrate is then measured using a UV-Vis plate reader and compared to a calibration curve. Expertise Note: This direct measurement is generally more accurate than nephelometry but requires more sample processing.

Workflow for Kinetic Solubility

G cluster_prep 1. Preparation cluster_reaction 2. Precipitation cluster_analysis 3. Analysis A Prepare 10 mM stock solution in DMSO C Add DMSO stock to buffer (Final DMSO <=1%) A->C B Add aqueous buffer to 96-well plate B->C D Shake for 1-2h at room temperature C->D E Measure precipitate (Nephelometry) D->E F OR Filter and measure soluble fraction (UV-Vis) D->F

Caption: Kinetic Solubility Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and decision-making.

Table 2: Solubility Profile Summary for this compound

Assay TypeMediumpHSolubility (µg/mL)Solubility (µM)Classification
Thermodynamic Deionized Water~3-4[Experimental Value][Calculated Value][e.g., Practically Insoluble]
Acetate Buffer5.0[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Phosphate Buffer (PBS)7.4[Experimental Value][Calculated Value][e.g., Soluble]
Kinetic Phosphate Buffer (PBS)7.4[Experimental Value][Calculated Value][e.g., Moderately Soluble]
pH of an unbuffered aqueous solution of an acidic compound.

Interpretation:

  • pH-Dependency: A significant increase in solubility from pH 5.0 to pH 7.4 would confirm the dominant role of the carboxylic acid group and provide an estimate of the compound's pKa.

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former measures a supersaturated state.[16] A large difference between the two may indicate a high propensity for the compound to crystallize or precipitate from solution, which can be a liability for formulation.

  • Implications for Assays: If aqueous solubility is below the concentration required for in vitro biological assays (a common goal is >60 µg/mL), results from those assays may be artifactual.[11] The compound may precipitate in the assay medium, leading to an underestimation of its true potency.

Factors Influencing Solubility

G compound This compound Acidic Group (-COOH) Lipophilic Groups (-Br, Rings) H-Bond Acceptor (-OCH3, -N=) sol_inc Increases Solubility compound:f1->sol_inc at pH > pKa (forms salt) compound:f3->sol_inc via H-bonding with water sol_dec Decreases Solubility compound:f2->sol_dec in aqueous media

Sources

A Technical Guide to the Theoretical Properties of Substituted Indazole-3-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted indazole-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth exploration of the theoretical properties of this chemical class, offering a framework for researchers, scientists, and drug development professionals to understand and predict their behavior. By integrating quantum chemical calculations, molecular docking simulations, and in silico ADMET profiling, we elucidate the causal relationships between molecular structure and biological activity, thereby enabling a more rational approach to drug design. This guide emphasizes the synergy between computational and experimental methodologies, providing both the theoretical foundation and practical workflows for the accelerated discovery and optimization of novel indazole-based therapeutics.

Introduction: The Significance of the Indazole-3-Carboxylic Acid Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of pharmacologically active agents.[2][4] The incorporation of a carboxylic acid moiety at the 3-position further enhances its drug-like properties, providing a key interaction point for biological targets. The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3][5][6]

This guide will navigate the theoretical landscape of substituted indazole-3-carboxylic acids, focusing on how computational chemistry can be leveraged to predict and interpret their properties, ultimately guiding the synthesis of more effective and safer drug candidates.

Synthetic Strategies: Building the Indazole Core

A thorough understanding of the synthetic routes to substituted indazole-3-carboxylic acids is fundamental for any drug discovery program. Various methods have been developed, each with its own advantages and limitations. A common and efficient approach involves the cyclization of appropriately substituted phenylhydrazines.[7] Another widely used method is the von Auwers synthesis, which utilizes isatins as starting materials.[7] More contemporary methods focus on improving regioselectivity and overall yield, such as the direct and selective alkylation of indazole-3-carboxylic acid.[8] The choice of synthetic strategy is often dictated by the desired substitution pattern on the indazole ring and the carboxylic acid group.

Unveiling Molecular Properties through Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for elucidating the electronic structure and properties of molecules.[9][10][11] For substituted indazole-3-carboxylic acids, DFT calculations provide invaluable insights into their reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule.[12][13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and reactivity.[14][15] A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

For substituted indazole-3-carboxylic acids, the nature and position of substituents can significantly influence the energies of the FMOs and the HOMO-LUMO gap.[16] Electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character. This modulation of the FMOs is a key strategy in optimizing the biological activity of these compounds.

FMO_Concept HOMO HOMO Electron_Donation Electron_Donation HOMO->Electron_Donation Governs LUMO LUMO Electron_Acceptance Electron_Acceptance LUMO->Electron_Acceptance Governs

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[17][18][19][20] The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In substituted indazole-3-carboxylic acids, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. The negatively charged regions around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors, while the hydrogen of the carboxylic acid is a primary hydrogen bond donor. Understanding the MEP is crucial for designing molecules with optimal binding affinity to their target proteins.

MEP_Concept Molecule Substituted Indazole-3-Carboxylic Acid MEP_Map MEP Map Molecule->MEP_Map Calculation Negative_Potential Negative Potential (Red/Yellow) - Nucleophilic Centers - Hydrogen Bond Acceptors MEP_Map->Negative_Potential Identifies Positive_Potential Positive Potential (Blue) - Electrophilic Centers - Hydrogen Bond Donors MEP_Map->Positive_Potential Identifies

Predicting Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[21][22] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.[23][24]

The Molecular Docking Workflow

A typical molecular docking workflow involves several key steps:

  • Preparation of the Receptor and Ligand: This involves obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the indazole-3-carboxylic acid derivatives. The structures are then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Docking Simulation: The ligand is placed in the binding site of the receptor, and a sampling algorithm explores different conformations and orientations of the ligand.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The results are then analyzed to identify the most favorable binding modes and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Docking_Workflow Start Start Prep 1. Prepare Receptor and Ligand Structures Start->Prep Define_Site 2. Define Binding Site Prep->Define_Site Dock 3. Run Docking Simulation Define_Site->Dock Score 4. Score and Rank Poses Dock->Score Analyze 5. Analyze Interactions Score->Analyze End End Analyze->End

Interpreting Docking Results for Lead Optimization

The insights gained from molecular docking studies are invaluable for lead optimization. By understanding how a substituted indazole-3-carboxylic acid binds to its target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, if a particular substituent is found to form a crucial hydrogen bond with the receptor, modifications can be made to strengthen this interaction. Conversely, if a substituent causes steric clashes, it can be replaced with a smaller group.

In Silico ADMET Prediction: A Gateway to Drug-Likeness

A significant hurdle in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[25][26] In silico ADMET prediction tools have become indispensable for the early identification of compounds with undesirable properties, thereby reducing the time and cost of drug discovery.[27][28][29]

A variety of computational models, based on quantitative structure-property relationships (QSPR) and machine learning algorithms, are available to predict a wide range of ADMET parameters, including:

  • Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

  • Distribution: Plasma protein binding and volume of distribution.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of renal and biliary clearance.

  • Toxicity: Prediction of various toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity.

By integrating in silico ADMET profiling early in the design phase, researchers can prioritize substituted indazole-3-carboxylic acids with a higher probability of success in clinical trials.

Experimental Protocols: A Practical Guide to Computational Analysis

To provide a tangible understanding of the theoretical concepts discussed, this section outlines a step-by-step protocol for a representative computational workflow: molecular docking of a substituted indazole-3-carboxylic acid into a target protein.

Protocol: Molecular Docking using AutoDock Vina

This protocol provides a general workflow for performing molecular docking using the widely used and freely available software, AutoDock Vina.

I. Preparation of the Receptor (Protein):

  • Obtain the Protein Structure: Download the 3D structure of the target protein in PDB format from the RCSB Protein Data Bank ([Link]).

  • Prepare the Receptor:

    • Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format.

II. Preparation of the Ligand (Substituted Indazole-3-Carboxylic Acid):

  • Generate the Ligand Structure: Draw the 2D structure of the substituted indazole-3-carboxylic acid using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Prepare the Ligand:

    • Open the 3D structure of the ligand in a molecular modeling software.

    • Assign partial charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

III. Docking Simulation:

  • Define the Grid Box: Define the search space for the docking simulation by specifying the center and dimensions of a grid box that encompasses the binding site of the receptor.

  • Run AutoDock Vina: Execute the docking simulation using the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.

IV. Analysis of Results:

  • Examine the Binding Affinities: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). Lower binding energy values indicate more favorable binding.

  • Visualize the Binding Poses: Load the receptor and the docked ligand poses into a molecular visualization software to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) for the top-ranked poses.

Data Presentation: A Comparative Analysis

To illustrate the practical application of these theoretical principles, the following table summarizes key computational data for a hypothetical series of substituted indazole-3-carboxylic acids.

Compound IDSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Binding Affinity (kcal/mol)Predicted Oral Bioavailability (%)
ICA-01 -H-6.54-1.235.31-7.285
ICA-02 -Cl-6.68-1.555.13-7.882
ICA-03 -OCH3-6.21-1.155.06-8.188
ICA-04 -NO2-7.12-2.015.11-8.575

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Conclusion: Towards a Rational Design Paradigm

The theoretical properties of substituted indazole-3-carboxylic acids, when interrogated through the lens of modern computational chemistry, provide a powerful framework for accelerating drug discovery. By understanding the interplay between molecular structure, electronic properties, and biological activity, researchers can move beyond serendipitous discovery towards a more rational and predictive design paradigm. The integration of quantum chemical calculations, molecular docking, and in silico ADMET profiling empowers scientists to design and prioritize novel indazole derivatives with enhanced potency, selectivity, and drug-like properties. As computational methods continue to evolve in accuracy and sophistication, their role in shaping the future of medicine will only continue to grow.

References

  • Di-portal.org. (2024, October 3). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Sci-Hub. Indazole‐3‐carboxylic acids and their derivatives. [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • National Center for Biotechnology Information. Applications of density functional theory in COVID-19 drug modeling. [Link]

  • PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • ResearchGate. Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors. [Link]

  • ResearchGate. (2025, June 15). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. [Link]

  • ResearchGate. (2025, August 7). (PDF) ADMET in silico modelling: Towards prediction paradise?. [Link]

  • ResearchGate. European researcher. 2010. № 1. [Link]

  • ResearchGate. (2025, November 21). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design. [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. [Link]

  • MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

  • Advanced Journal of Chemistry, Section A. Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. [Link]

  • ResearchGate. Molecular electrostatic potential (MEP) map of the synthesized benzoimidazole containing 2,4‐dioxothiazolidine 3a–3g. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • PubMed. (2021, March 18). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • PubMed. Pharmacological properties of indazole derivatives: recent developments. [Link]

  • YouTube. (2020, April 18). frontier molecular orbital analysis. [Link]

  • Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]

  • National Center for Biotechnology Information. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • Frontiers. In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

  • RSC Publishing. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. [Link]

  • International Research Journal of Education and Technology. STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]

  • National Center for Biotechnology Information. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

  • MDPI. (2022, May 27). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide focuses on a specific derivative, 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a compound primarily utilized as a synthetic intermediate.[4][5] By leveraging the extensive knowledge of the indazole pharmacophore, this document outlines a strategic approach to identify and validate its potential therapeutic targets. We will explore plausible target classes based on structure-activity relationships of related compounds and provide detailed, actionable experimental workflows for target identification and validation, thereby creating a roadmap for its potential development as a novel therapeutic agent.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

Indazole-based compounds have garnered significant attention in pharmaceutical research due to their versatile biological activities.[1][3] These bicyclic aromatic heterocycles are structurally similar to indoles and are present in a variety of clinically approved drugs and late-stage clinical candidates.[3][6] The therapeutic versatility of the indazole framework stems from its ability to interact with a wide array of biological targets, often with high affinity and specificity.

The general structure of indazole allows for functionalization at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[2] Notably, derivatives of the indazole scaffold have been successfully developed as inhibitors of protein kinases, enzymes involved in inflammatory pathways, and modulators of neurotransmitter receptors.[1][7]

This compound presents an intriguing starting point for drug discovery. Its structure incorporates several key features:

  • The Indazole Core: Provides the fundamental scaffold for interaction with various biological targets.

  • A Carboxylic Acid Group at Position 3: Offers a potential key interaction point with target proteins and a handle for further chemical modification.

  • A Bromo Substituent at Position 5: Can enhance binding affinity through halogen bonding and provides a site for further synthetic elaboration.

  • A Methoxy Group at Position 6: Can influence solubility and metabolic stability, as well as contribute to target engagement.

While this specific compound is often cited in the context of chemical synthesis, its intrinsic biological activity remains largely unexplored.[4][5][8][9] This guide proposes a systematic approach to unlock its therapeutic potential.

Postulated Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, we can hypothesize several high-probability target classes for this compound.[1][2][7]

Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Numerous indazole-containing compounds are potent kinase inhibitors.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indazole derivatives are known VEGFR-2 inhibitors.[7]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. CDK2 is a known target for some indazole analogs.[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor proliferation. It is another established target for indazole-based inhibitors.[1]

  • c-Met: The receptor for hepatocyte growth factor, implicated in cell motility, invasion, and tumor metastasis. It is a validated target for indazole derivatives.[1]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[7]

Enzymes Involved in Inflammation

Chronic inflammation is a key component of many diseases, including arthritis, cardiovascular disease, and some cancers.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins. Indazole derivatives have demonstrated anti-inflammatory effects through COX-2 inhibition.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in both cancer and inflammatory conditions. FGFRs are a known target class for indazole compounds.[1]

Targets in Neurodegenerative Diseases

The blood-brain barrier permeability of some indazole derivatives has led to their investigation for neurological disorders.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease. The LRRK2 antagonist MLi-2 is an indazole-based compound.[1]

  • Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters. Indazole-5-carboxamides have shown a strong affinity for MAOs, suggesting potential applications in Parkinson's disease and depression.[1]

A Strategic Workflow for Target Identification and Validation

The following section outlines a comprehensive, step-by-step experimental plan to identify and validate the therapeutic targets of this compound.

G cluster_0 Phase 1: Initial Screening & Target Hypothesis Generation cluster_1 Phase 2: Target Identification & Initial Validation cluster_2 Phase 3: Cellular & In Vivo Target Validation A Compound Synthesis & Characterization B Phenotypic Screening (e.g., Cancer Cell Line Panel) A->B C Broad Kinase Panel Screening A->C D Differential Gene Expression Analysis B->D E Affinity Chromatography-Mass Spectrometry B->E G In Vitro Enzymatic Assays C->G F Computational Docking Studies D->F E->G Validate Hits F->G Guide Assay Design H Cellular Thermal Shift Assay (CETSA) G->H J In Vivo Efficacy Studies (e.g., Xenograft Models) G->J Confirm Mechanism I Target Knockdown/Knockout Studies H->I I->J

Figure 1: A multi-phase workflow for the identification and validation of therapeutic targets for this compound.

Phase 1: Broad-Based Screening and Hypothesis Generation

The initial phase aims to cast a wide net to gather preliminary data on the compound's biological activity.

Experimental Protocol 1: Phenotypic Screening

  • Objective: To assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

  • Methodology:

    • Culture a panel of 60-100 cancer cell lines from various tissue origins (e.g., breast, lung, colon, leukemia).

    • Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Causality and Interpretation: A pattern of sensitivity in certain cell lines can suggest a dependency on a specific signaling pathway, thus pointing towards potential targets.

Experimental Protocol 2: Kinase Panel Screening

  • Objective: To profile the compound's inhibitory activity against a large panel of purified human kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.

    • Measure the percentage of inhibition for each kinase.

  • Causality and Interpretation: This will rapidly identify potential direct kinase targets. Hits can be prioritized based on the degree of inhibition and their known roles in disease.

Phase 2: Target Identification and Initial Validation

This phase focuses on confirming the direct molecular targets of the compound.

Experimental Protocol 3: In Vitro Enzymatic Assays

  • Objective: To determine the potency and selectivity of the compound against candidate kinases identified in the initial screen.

  • Methodology:

    • For each validated kinase hit, perform a dose-response curve to determine the IC50 value (concentration causing 50% inhibition of enzyme activity).

    • Use a suitable assay format, such as a fluorescence-based assay or a radiometric assay.

  • Causality and Interpretation: A low IC50 value indicates potent inhibition of the target enzyme. Comparing IC50 values across different kinases will establish the compound's selectivity profile.

Hypothetical Target Assay Principle Substrate Expected IC50 Range (nM)
VEGFR-2TR-FRETPoly-Glu,Tyr (4:1)10 - 500
CDK2/Cyclin ALuminescenceKinase-Glo®50 - 1000
c-MetAlphaLISABiotinylated peptide20 - 750
COX-2ColorimetricArachidonic Acid100 - 2000

Table 1: Example of a data summary table for in vitro enzymatic assays.

Phase 3: Cellular and In Vivo Target Validation

The final phase is to confirm that the compound engages its target in a cellular context and that this engagement leads to the desired therapeutic effect in a living system.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement in intact cells.

  • Methodology:

    • Treat cultured cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Causality and Interpretation: Binding of the compound to its target protein will stabilize it, leading to a shift in its melting temperature. This provides strong evidence of direct target engagement in a physiological context.

G cluster_0 Signaling Pathway Example: VEGFR-2 node_style node_style VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 5-Bromo-6-methoxy- 1H-indazole- 3-carboxylic acid Compound->VEGFR2 Inhibits

Figure 2: A simplified representation of the VEGFR-2 signaling pathway, a potential target for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. By leveraging the well-documented therapeutic relevance of the indazole scaffold, a systematic and logical approach to target identification and validation can be employed. The workflows outlined in this guide provide a robust framework for elucidating its mechanism of action and paving the way for its potential development as a novel therapeutic agent. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, guided by the initial target validation studies.

References

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Semantic Scholar. Available at: [Link]

  • Therapeutic and synthetic approach towards indazole. Hilaris Publisher. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Available at: [Link]

Sources

The Strategic Placement of Bromine and Methoxy Groups in Modulating Indazole Bioactivity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile synthetic handles have led to its incorporation into a wide array of therapeutic agents.[1][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] The remarkable therapeutic potential of this scaffold is exemplified by several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib. The strategic functionalization of the indazole ring is a key aspect of harnessing its therapeutic potential, and among the vast array of possible substituents, bromine and methoxy groups have emerged as particularly influential in modulating the bioactivity of these compounds.

This technical guide provides an in-depth analysis of the distinct and complementary roles of bromine and methoxy substitutions on the indazole core. We will explore how these seemingly simple functional groups can profoundly impact a molecule's interaction with its biological target, its pharmacokinetic profile, and its overall therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these substituents in the design of novel indazole-based therapeutics.

The Role of Bromine: More Than Just a Bulky Halogen

The incorporation of a bromine atom into an indazole scaffold is a strategic decision that can influence the molecule's properties in several ways. Far from being a mere placeholder, bromine's unique electronic and steric characteristics can be exploited to enhance potency, modulate selectivity, and provide a versatile anchor for further synthetic modifications.[4]

Physicochemical Impact and Halogen Bonding

Bromine is a highly polarizable atom that can participate in a specific and directional non-covalent interaction known as a halogen bond.[5][6] This interaction, analogous to a hydrogen bond, occurs between the electropositive region on the surface of the bromine atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[7][8] The formation of these halogen bonds can significantly contribute to the binding affinity of an indazole derivative for its target protein, often leading to a substantial increase in potency.[5][9] For instance, in the context of kinase inhibition, a strategically placed bromine atom can form a halogen bond with the hinge region of the kinase, a critical interaction for many potent inhibitors.[6]

Structure-Activity Relationships (SAR) of Brominated Indazoles

Numerous studies have highlighted the positive impact of bromine substitution on the bioactivity of indazole derivatives. For example, in a series of 1H-indazoles designed as IDO1 inhibitors, a 6-bromo substituent was found to be crucial for potent inhibitory activity, with compound 120 (4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol) exhibiting an IC50 value of 5.3 μM.[1] The docking model for this compound indicated that the 1H-indazole motif, including the bromine, made effective interactions within the enzyme's active site.[1]

CompoundTargetSubstitutionIC50 (nM)Reference
120 IDO16-Bromo5300[1]
2f Various Cancer Cell Lines6-Bromo230-1150[10]
Bromine as a Synthetic Handle

Beyond its direct influence on bioactivity, a bromine atom serves as an invaluable synthetic handle for further molecular elaboration. Through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the bromine atom can be readily replaced with a wide variety of other functional groups, allowing for the rapid generation of diverse compound libraries for SAR exploration.

The Methoxy Group: A Subtle Modulator of Potency and Pharmacokinetics

The methoxy group (-OCH3), while seemingly simple, is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of indazole-based drug candidates.[11][12] Its ability to act as a hydrogen bond acceptor, its impact on molecular conformation, and its influence on metabolic stability make it a key substituent in optimizing both pharmacodynamic and pharmacokinetic parameters.[11]

Electronic Effects and Hydrogen Bonding

The methoxy group is an electron-donating group that can influence the electronic distribution within the indazole ring system. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein's binding pocket.[13] This hydrogen bonding capability can significantly enhance binding affinity and, consequently, biological potency.[14] For example, in a series of indazole-based GSK-3β inhibitors, methoxy-substituted derivatives showed higher potency compared to their methyl-substituted counterparts, highlighting the importance of the oxygen atom for activity.[14]

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of a methoxy group can also favorably modulate a compound's physicochemical properties. It can increase polarity and, in some cases, improve aqueous solubility, which can be beneficial for oral absorption.[11] Furthermore, the methoxy group can influence a molecule's metabolic stability. While it can be a site of metabolism (O-demethylation), its presence can also shield other parts of the molecule from metabolic attack, thereby prolonging the drug's half-life.[15][16] The strategic placement of methoxy groups has been shown to improve pharmacokinetic profiles in several indazole-based drug discovery programs.[17]

Structure-Activity Relationships (SAR) of Methoxy-Substituted Indazoles

The position of the methoxy group on the indazole ring is critical for its effect on bioactivity. In a study of indazole arylsulfonamides as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole were found to be the most potent.[18] In another example, a methoxy group was found to be crucial for the high potency of reverse indazole inhibitors of HPK1, with the 2-fluoro-6-methoxy substituted compound showing an IC50 of 89 nM.[17]

CompoundTargetSubstitutionIC50 (nM)Reference
49 GSK-3β5-Methoxy1700[14]
50 GSK-3β5-Methoxy350[14]
11 HPK16-Methoxy89[17]

Comparative Analysis: Bromine vs. Methoxy in Indazole Bioactivity

While direct head-to-head comparisons are limited in the literature, a comparative analysis can be synthesized from existing data.

  • Binding Interactions: Bromine primarily contributes to binding affinity through halogen bonding, a directional and hydrophobic interaction.[5] The methoxy group, on the other hand, primarily engages in hydrogen bonding, a more polar interaction.[13] The choice between the two will depend on the specific nature of the target's binding site.

  • Physicochemical Properties: Bromine substitution generally increases lipophilicity to a greater extent than a methoxy group. This can impact solubility, permeability, and plasma protein binding.

  • Metabolic Stability: Methoxy groups are known sites of metabolism, which can be a liability.[15] However, they can also block metabolism at other positions. Bromine is generally more metabolically stable, though it can still be a site for oxidative metabolism.

  • Synthetic Utility: Bromine is a more versatile synthetic handle for cross-coupling reactions, allowing for a wider range of subsequent modifications.

Experimental Protocols

Synthesis of a 6-Bromo-1H-Indazole Intermediate

This protocol describes a common method for the synthesis of 6-bromo-1H-indazole, a key intermediate for many bioactive compounds.[10]

Step 1: Iodination of 6-bromo-1H-indazole [10]

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

  • Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3 to precipitate the product.

  • Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.

Synthesis_Workflow Start 6-bromo-1H-indazole Reagents1 I2, KOH DMF, rt, 3h Start->Reagents1 Intermediate1 6-bromo-3-iodo-1H-indazole Reagents1->Intermediate1 Workup1 Aqueous Na2S2O4 and K2CO3 Intermediate1->Workup1 Workup1->Intermediate1

Synthesis of 6-bromo-3-iodo-1H-indazole.
In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of indazole derivatives against a target kinase.[19][20][21]

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the kinase, the kinase substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or phosphorylation-specific antibodies).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Mix Add Kinase, Substrate, and Inhibitor to Plate Start->Mix Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Kinase Activity Stop->Detect Analyze Calculate IC50 Detect->Analyze

Sources

Methodological & Application

Synthesis Protocol for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed two-part protocol for the synthesis of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis commences with the construction of the core intermediate, 6-methoxy-1H-indazole-3-carboxylic acid, from a commercially available substituted aniline, followed by a regioselective bromination at the C5 position. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, anti-tumor, and antiviral properties. Specifically, 3-carboxyindazole derivatives serve as crucial intermediates in the synthesis of various therapeutic agents.[1] The target molecule, this compound, incorporates key structural features—a bromine atom and a methoxy group—that can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable building block for novel drug candidates.

This protocol is designed to be a self-validating system, with clear explanations for each step, ensuring a high degree of scientific integrity and trustworthiness.

Part 1: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

The synthesis of the indazole core is a critical first step. We will employ a strategy involving the diazotization of a substituted aniline, followed by an intramolecular cyclization. This approach is scalable and has been successfully applied in the synthesis of related indazole derivatives.[2][3]

Reaction Scheme: Part 1

4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Intermediate_1 Diazonium Salt 4-methoxy-2-nitroaniline->Intermediate_1 1. NaNO2, HCl 2. Reduction Intermediate_2 6-methoxy-1H-indazole Intermediate_1->Intermediate_2 Cyclization Final_Product_1 6-methoxy-1H-indazole-3-carboxylic acid Intermediate_2->Final_Product_1 1. n-BuLi 2. CO2 3. H+

Caption: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid.

Experimental Protocol: Part 1

Step 1a: Diazotization and Reduction to form 4-methoxy-2-aminophenylhydrazine

The initial step involves the conversion of the commercially available 4-methoxy-2-nitroaniline to the corresponding hydrazine derivative. This is a crucial transformation that sets the stage for the subsequent cyclization to form the indazole ring.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-methoxy-2-nitroaniline168.15 g/mol 0.1 mol1.016.8 g
Concentrated HCl36.46 g/mol --50 mL
Sodium Nitrite (NaNO₂)69.00 g/mol 0.11 mol1.17.6 g
Stannous Chloride (SnCl₂)189.60 g/mol 0.3 mol3.056.9 g
Water18.02 g/mol --As needed
Diethyl Ether74.12 g/mol --As needed
  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline (16.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of stannous chloride (56.9 g, 0.3 mol) in concentrated hydrochloric acid (100 mL) by gentle warming. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Basify the reaction mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12, keeping the temperature below 20 °C with an ice bath.

  • Extract the resulting suspension with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxy-2-aminophenylhydrazine.

Step 1b: Cyclization to 6-methoxy-1H-indazole

The hydrazine intermediate is then cyclized to form the indazole ring.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-methoxy-2-aminophenylhydrazine~153.18 g/mol ~0.1 mol1.0From previous step
Formic Acid46.03 g/mol --100 mL
  • Dissolve the crude 4-methoxy-2-aminophenylhydrazine in formic acid (100 mL).

  • Heat the solution to reflux (approximately 100-110 °C) for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-methoxy-1H-indazole.

Step 1c: Carboxylation at the C3 Position

The final step in this part is the introduction of the carboxylic acid group at the C3 position of the indazole ring. This is achieved via lithiation followed by quenching with carbon dioxide.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
6-methoxy-1H-indazole148.16 g/mol 0.05 mol1.07.4 g
n-Butyllithium (n-BuLi)64.06 g/mol 0.11 mol2.244 mL (2.5 M in hexanes)
Dry Tetrahydrofuran (THF)72.11 g/mol --200 mL
Carbon Dioxide (CO₂)44.01 g/mol -Excess-
1 M Hydrochloric Acid36.46 g/mol --As needed
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6-methoxy-1H-indazole (7.4 g, 0.05 mol) in dry THF (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-1H-indazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Synthesis of this compound

With the core intermediate in hand, the next step is the regioselective bromination at the C5 position. The electron-donating methoxy group at C6 directs the electrophilic substitution to the ortho position (C5).

Reaction Scheme: Part 2

Start_Product_2 6-methoxy-1H-indazole-3-carboxylic acid Final_Product_2 This compound Start_Product_2->Final_Product_2 Br2, Acetic Acid

Sources

5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid: Application Notes for Kinase Inhibitor Screening and Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP, combined with its synthetic tractability, allows for the development of potent and selective inhibitors that target the ATP-binding site of various kinases. A multitude of indazole-containing compounds have been investigated and have even reached clinical use, such as axitinib and pazopanib, underscoring the significance of this chemical class.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid as a kinase inhibitor. While this specific molecule is not extensively characterized in publicly available literature, its structural features—namely the indazole core, the electron-withdrawing bromine at the 5-position, and the methoxy group at the 6-position—suggest it may exhibit inhibitory activity against various protein kinases. The presence of a methoxy group, for instance, has been shown to be important for the high potency of some indazole-based inhibitors of GSK-3.[1]

These notes will, therefore, provide a framework for the initial screening, profiling, and characterization of this compound, drawing upon established methodologies for analogous indazole derivatives.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Based on the vast body of research on indazole-based kinase inhibitors, it is hypothesized that this compound will function as a Type I kinase inhibitor. This means it is likely to bind to the active conformation of the kinase in the ATP-binding pocket, competing directly with the endogenous ATP substrate. The indazole core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The substituents on the indazole ring will then project into surrounding hydrophobic and hydrophilic pockets, determining the inhibitor's potency and selectivity for different kinases.

cluster_0 Kinase Activity Regulation ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Inhibitor This compound Inhibitor->Kinase Competitively Binds Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Activates

Caption: Hypothesized competitive inhibition of a kinase by this compound.

Potential Kinase Targets for Screening

Given the broad activity profile of the indazole scaffold, this compound should be screened against a diverse panel of kinases. The following table summarizes kinases known to be inhibited by various indazole derivatives and thus represent high-priority targets for initial screening.

Kinase FamilySpecific Kinase TargetsRationale for Inclusion
Tyrosine Kinases VEGFR-2, FGFR1Indazole derivatives are well-established inhibitors of receptor tyrosine kinases involved in angiogenesis.[1][3]
LckMembers of this class have shown potent inhibition of lymphocyte-specific kinase.[4]
Serine/Threonine Kinases GSK-3, Aurora Kinases, PLK4, Chek1, HPK1Numerous indazole-based inhibitors have been developed against these critical cell cycle and signaling kinases.[1][5][6][7][8]

Experimental Protocols

The following protocols provide a starting point for the in vitro and cell-based evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method to determine the IC50 value of the test compound against a specific kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.

Workflow:

A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into Assay Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with [γ-32P]ATP C->D E Incubate at 30°C D->E F Stop Reaction and Spot onto Membrane E->F G Wash Membrane to Remove Unincorporated ATP F->G H Quantify Incorporated Radioactivity G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific substrate in the assay buffer.

    • Initiate the reaction by adding 25 µL of assay buffer containing MgCl2 and [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Detection: Quantify the amount of incorporated 32P using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation of a cancer cell line known to be dependent on one of the potential target kinases.

Workflow:

A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Serial Dilutions of Inhibitor B->C D Incubate for 72 hours C->D E Add MTT Reagent to Each Well D->E F Incubate for 4 hours to Allow Formazan Crystal Formation E->F G Solubilize Formazan Crystals with DMSO or Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine GI50 H->I

Caption: Workflow for an MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a line with overactive FGFR signaling) into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Data Interpretation and Validation

  • IC50/GI50 Values: These values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity or cell growth, respectively. Lower values indicate higher potency.

  • Selectivity: It is crucial to profile the compound against a panel of kinases to determine its selectivity. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.

  • Structure-Activity Relationship (SAR): The data obtained from these assays can be used to establish an SAR, guiding the synthesis of more potent and selective analogs.[1]

Synthesis and Characterization

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Royal Society of Chemistry. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. (2006). PubMed. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. (2015). PubMed. [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). National Center for Biotechnology Information. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged structure," a bioisostere of indole that is foundational to numerous pharmacologically active agents.[1][2][3] Its derivatives are integral to drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4][5] 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is a particularly strategic building block, engineered with three distinct points of functionality that allow for controlled, sequential diversification.

The true utility of this reagent lies in the orthogonal reactivity of its key features:

  • The Carboxylic Acid (C3-Position): This group is a reliable handle for constructing amide bonds, a linkage central to the structure of countless therapeutic proteins and small molecule drugs.[6][7]

  • The Bromo Group (C5-Position): This serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl and heteroaryl substituents to explore and optimize structure-activity relationships (SAR).[1][8][9]

  • The Methoxy Group (C6-Position): An electron-donating group, it modulates the electronic character of the indazole ring. It can also be a site for late-stage modification via demethylation to a phenol, opening another avenue for derivatization.

This guide provides an in-depth exploration of the core applications of this reagent, complete with detailed protocols and the scientific rationale behind the methodological choices, designed for researchers in drug discovery and organic synthesis.

Core Application 1: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[6][7] For this compound, this transformation is the primary step towards synthesizing a vast library of bioactive compounds, including potent kinase inhibitors and receptor modulators.[10][11]

Causality and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is generally unfavorable. The process requires activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved by forming a highly reactive O-acylisourea intermediate (with carbodiimides like EDC) or an active ester (with uronium/phosphonium salts like HATU).[6] The amine then acts as a nucleophile, attacking the activated carbonyl to form the thermodynamically stable amide bond.

The choice of coupling reagent is critical. For complex or precious amine substrates, uronium-based reagents like HATU are often preferred. They are highly efficient, minimize side reactions, and are particularly effective at reducing the risk of racemization when coupling chiral amines.[6][7] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7]

Experimental Protocol: General Amide Coupling

This protocol describes a robust method for coupling the title compound with a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by the coupling reagent, HATU (1.2 eq), and a non-nucleophilic base, DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired amide product.

ParameterRecommended Conditions
Coupling Reagents HATU, HOBt/EDC, T3P
Base DIPEA, Triethylamine (Et₃N)
Solvent DMF, DCM, THF
Temperature 0 °C to Room Temperature
Typical Reaction Time 2 - 16 hours
Table 1: Typical Amide Coupling Reaction Parameters
Workflow Visualization: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Indazole Acid (1.0 eq) + Amine (1.1 eq) Solvent Dissolve in Anhydrous DMF/DCM Start->Solvent Reagents Add HATU (1.2 eq) + DIPEA (2.5 eq) Solvent->Reagents Stir Stir at RT (2-12 h) Reagents->Stir Monitor Monitor via TLC / LC-MS Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Aqueous Wash (NaHCO3, H2O, Brine) Dilute->Wash Purify Column Chromatography Wash->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Core Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone of this approach.[1][8][12] This reaction facilitates the coupling of the bromo-indazole with a wide variety of aryl or heteroaryl boronic acids (or their esters), enabling extensive exploration of the chemical space around the core scaffold.[9][13] This is a vital strategy in drug discovery for tuning properties like target affinity, selectivity, and ADME profiles.[14]

Causality and Mechanistic Insight

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is interdependent and must be optimized for each substrate.[1][8] For electron-rich indazole systems, catalysts with electron-rich phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often highly effective, promoting efficient oxidative addition and leading to high yields.[1][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of the title compound (or its amide derivatives) with an arylboronic acid.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask or microwave vial, add the 5-bromo-indazole substrate (1.0 eq), the boronic acid or ester (1.5 eq), and the base, such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·DCM (0.05 eq).

  • Degassing: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours). Microwave irradiation can often shorten reaction times significantly.[13]

  • Work-up: Cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.[8] Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired C5-arylated indazole product.

ParameterRecommended Conditions
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, DME, Toluene
Temperature 80 °C - 120 °C (Conventional or Microwave)
Typical Reaction Time 2 - 24 hours
Table 2: Typical Suzuki-Miyaura Reaction Parameters
Workflow Visualization: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 5-Bromo-Indazole (1.0 eq) + Boronic Acid (1.5 eq) + Base (3.0 eq) Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Reagents->Catalyst Degas Evacuate & Backfill with Argon (3x) Catalyst->Degas Solvent Add Degassed Dioxane/Water Degas->Solvent Heat Heat at 80-100 °C (4-24 h) Solvent->Heat Monitor Monitor via TLC / LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Extraction with EtOAc Filter->Extract Purify Column Chromatography Extract->Purify Product Purified C5-Aryl Product Purify->Product

Caption: Workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesis of Starting Material

While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A common laboratory-scale synthesis involves the regioselective bromination of a suitable precursor. An analogous procedure involves the direct bromination of indazole-3-carboxylic acid.[15]

Synthetic Protocol Outline: Bromination

  • Dissolution: 6-methoxy-1H-indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to form a clear solution.

  • Bromine Addition: The solution is cooled slightly (e.g., to 90 °C), and a solution of bromine in glacial acetic acid is added dropwise.

  • Reaction: The mixture is heated for several hours (e.g., 16 hours) to drive the electrophilic aromatic substitution.

  • Isolation: After cooling, the reaction mixture is poured into ice water, causing the product to precipitate. The solid is then collected by filtration, washed with cold water, and dried under vacuum to yield the title compound.[15]

Other synthetic routes can involve multi-step sequences starting from substituted nitrophenylacetic acids or through direct carboxylation of a pre-formed 5-bromo-6-methoxy-1H-indazole.[2]

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its strategically placed functional groups enable a logical and efficient approach to the synthesis of complex molecular architectures. By leveraging robust amide coupling and palladium-catalyzed cross-coupling reactions, researchers can rapidly generate diverse libraries of indazole derivatives, accelerating the journey of drug discovery and development. The protocols and insights provided herein serve as a validated starting point for the effective utilization of this high-value chemical intermediate.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 1

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate.

  • 5-Bromo-1H-indazole-3-carboxylic acid - Chem-Impex.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications.

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook.

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC.

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.

  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem.

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH.

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed.

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC - NIH.

  • 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm.

  • Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][12]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent - PubMed.

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate.

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.

  • Indazole – Knowledge and References - Taylor & Francis.

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI.

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central.

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-portal.org.

Sources

Application Note: Strategic Derivatization of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a highly versatile scaffold for drug discovery. The indazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[1][2][3][4] This guide details strategic modifications at three key positions—the C3-carboxylic acid, the C5-bromo group, and the N1-hydrazo group—to generate diverse chemical libraries. We provide detailed, field-tested protocols for amide coupling, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and N-alkylation, explaining the scientific rationale behind each strategic choice.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole ring system is a bioisostere of indole, a common motif in biologically active molecules.[1][5] Its unique arrangement of nitrogen atoms allows for critical hydrogen bond donor-acceptor interactions within protein binding sites, making it a cornerstone for the design of targeted therapeutics.[3][4] Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][6][7]

The starting material, this compound, is pre-functionalized for efficient library synthesis. Each component serves a distinct, strategic purpose:

  • C3-Carboxylic Acid: This is the primary handle for introducing diversity elements that can interact with key regions of a biological target, such as the hinge region of a kinase. It is most commonly converted to an amide.[8][9]

  • C5-Bromo Group: This serves as a versatile anchor for modern cross-coupling reactions. It allows for the introduction of aryl, heteroaryl, or amino substituents to explore solvent-exposed regions of a binding pocket, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[10][11][12]

  • N1-Proton: This site can be alkylated to modulate the molecule's hydrogen-bonding capacity, improve membrane permeability, or introduce new vectors for substitution.[13][14]

  • C6-Methoxy Group: This substituent can influence solubility, metabolic stability, and may form specific polar contacts within the target protein.

This guide will explore the derivatization at each of these positions, providing both the "how" and the "why" for each chemical transformation.

G cluster_scaffold Core Scaffold: this compound cluster_derivatization Derivatization Strategies scaffold Indazole Core c3 C3-Carboxylic Acid (Amide Coupling) scaffold->c3 Hinge Binding & R1 Diversity c5 C5-Bromo Group (Cross-Coupling) scaffold->c5 Solvent Front & R2 Diversity n1 N1-Hydrazo Group (N-Alkylation) scaffold->n1 Modulate pKa & Permeability

Figure 1: Key derivatization points on the indazole scaffold.

Derivatization at the C3-Carboxylic Acid: Amide Coupling

The formation of an amide bond at the C3 position is arguably the most critical modification for this scaffold, particularly in the context of kinase inhibitor design. The resulting N-H of the amide can act as a crucial hydrogen bond donor, anchoring the molecule to the protein's "hinge" region.

Rationale for Amide Coupling

The direct condensation of a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt.[15][16] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions like racemization.[17][18]

Protocol: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable method for coupling a diverse range of primary and secondary amines to the indazole scaffold.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine of choice (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (3.0 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.

G start Indazole-COOH + R-NH2 activation Activation (EDC, HOBt) start->activation intermediate O-Acylisourea Intermediate activation->intermediate coupling Nucleophilic Attack by Amine intermediate->coupling product Final Amide Product coupling->product

Figure 2: Workflow for C3-amide bond formation.

Representative Data
Amine PartnerBaseTime (h)Typical Yield
AnilineDIPEA1675-85%
BenzylamineTEA1280-90%
MorpholineDIPEA1485-95%
(S)-1-phenylethanamineDIPEA1870-80%

Derivatization at the C5-Bromo Position: Cross-Coupling

The bromine atom at the C5 position is a key gateway for introducing structural complexity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the target, often leading to significant gains in potency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki reaction is a robust and highly versatile method for forming carbon-carbon bonds between the sp²-hybridized carbon of the bromo-indazole and an aryl or heteroaryl boronic acid/ester.[10][19] This modification is ideal for extending the molecule into new sub-pockets of a binding site. Research has shown that even bromo-indazoles with existing substitutions at N1 and C3 are excellent partners in Suzuki couplings.[10]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk tube, add the 5-bromo-indazole substrate (1.0 eq), the boronic acid or ester (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture at 80-120 °C (conventional heating) or 140-160 °C (microwave irradiation) for 1-4 hours.[19] Monitor by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to obtain the C5-arylated product.

Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination allows for the synthesis of aryl amines by coupling the bromo-indazole with a primary or secondary amine.[20][21] This is a powerful method for introducing hydrogen bond donors/acceptors or basic centers that can improve solubility and form salt bridges with acidic residues in the target protein. The reaction is known for its excellent functional group tolerance.[20]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine the 5-bromo-indazole substrate (1.0 eq), the chosen amine (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction to 80-110 °C for 4-24 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to isolate the C5-amino-indazole product.

G start 5-Bromo-Indazole Derivative suzuki Suzuki Coupling (Pd Catalyst, Base, R-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base, R-NH2) start->buchwald product_cc C5-Aryl/Heteroaryl Product suzuki->product_cc product_cn C5-Amino Product buchwald->product_cn

Figure 3: C5-functionalization via palladium cross-coupling.

Derivatization at the N1-Position: N-Alkylation

Rationale: Alkylation of the N1-position of the indazole ring is a common strategy to improve metabolic stability and enhance cell permeability by removing a polar N-H group.[13] This modification can also provide an additional vector for substitution if a functionalized alkyl group is used. A key challenge is controlling regioselectivity, as alkylation can occur at either N1 or N2. Generally, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF favors N1 alkylation.[14]

Protocol: General Procedure for N1-Alkylation

  • To a solution of the N-H indazole substrate (1.0 eq) in anhydrous DMF in a flask at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, during which time effervescence should cease.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.3 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by LC-MS.

  • Once complete, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography to separate the N1-alkylated regioisomer from any N2-isomer that may have formed.

Integrated Synthetic Strategies

The true power of this scaffold lies in the sequential application of these derivatization reactions. A researcher can build a highly complex and diverse library from a single starting material. The order of reactions should be chosen carefully based on functional group compatibility. For instance, an amide coupling is often performed first, followed by a more robust cross-coupling reaction.

G A Start: 5-Br-6-MeO-Indazole-COOH B Intermediate 1: C3-Amide Derivative A->B Amide Coupling (EDC/HOBt) C Intermediate 2: C3-Amide, C5-Aryl Derivative B->C Suzuki Coupling (Pd(dppf)Cl2) D Final Product: N1-Alkyl, C3-Amide, C5-Aryl Derivative C->D N-Alkylation (NaH, R-X)

Figure 4: Example of a multi-step sequential derivatization workflow.

Conclusion

This compound is a superior starting material for medicinal chemistry campaigns. Its strategically placed functional groups serve as versatile handles for a suite of high-yield, robust chemical transformations. By employing the amide coupling, cross-coupling, and alkylation protocols detailed in this guide, researchers can efficiently generate large libraries of novel compounds, accelerating the discovery of new therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). vertexaisearch.cloud.google.com.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). vertexaisearch.cloud.google.com.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). vertexaisearch.cloud.google.com.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021, May 1). vertexaisearch.cloud.google.com.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.). vertexaisearch.cloud.google.com.
  • Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. (n.d.). vertexaisearch.cloud.google.com.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021, February 10). vertexaisearch.cloud.google.com.
  • Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (n.d.). vertexaisearch.cloud.google.com.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. (2024, March 12). vertexaisearch.cloud.google.com.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives - Benchchem. (n.d.). vertexaisearch.cloud.google.com.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. (n.d.). vertexaisearch.cloud.google.com.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (n.d.). vertexaisearch.cloud.google.com.
  • 1H-Indazole-3-carboxylic acid - Chem-Impex. (n.d.). vertexaisearch.cloud.google.com.
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.). vertexaisearch.cloud.google.com.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. (n.d.). vertexaisearch.cloud.google.com.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). vertexaisearch.cloud.google.com.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). vertexaisearch.cloud.google.com.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). vertexaisearch.cloud.google.com.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.). vertexaisearch.cloud.google.com.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D - Taylor & Francis Online. (2020, February 3). vertexaisearch.cloud.google.com.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). vertexaisearch.cloud.google.com.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). vertexaisearch.cloud.google.com.
  • Amide Synthesis - Fisher Scientific. (n.d.). vertexaisearch.cloud.google.com.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). vertexaisearch.cloud.google.com.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). vertexaisearch.cloud.google.com.
  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. (n.d.). vertexaisearch.cloud.google.com.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). vertexaisearch.cloud.google.com.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). vertexaisearch.cloud.google.com.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024, April 23). vertexaisearch.cloud.google.com.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.). vertexaisearch.cloud.google.com.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. (2024, August 23). vertexaisearch.cloud.google.com.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9). vertexaisearch.cloud.google.com.

Sources

Application Note: High-Throughput Quantification of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a key heterocyclic scaffold of interest in pharmaceutical research and development.[1] We provide detailed, field-tested protocols for two complementary analytical techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, assay, and impurity profiling, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification in complex matrices. The protocols are designed to be self-validating, incorporating system suitability checks and performance characteristics aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Introduction: The Analytical Imperative

This compound belongs to the indazole class of compounds, which are pivotal building blocks in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical throughout the drug development lifecycle, from synthesis and formulation to stability testing and pharmacokinetic studies. The presence of a carboxylic acid, a bromine atom, and a methoxy group on the indazole core presents specific analytical considerations for achieving optimal separation and detection.

This guide provides the scientific rationale and step-by-step instructions for developing and implementing reliable quantitative methods, empowering researchers to generate high-quality, reproducible data.

Physicochemical Properties and Analytical Strategy

Understanding the analyte's properties is foundational to method development. This compound is a moderately polar, ionizable compound with a strong UV chromophore, making it an ideal candidate for reversed-phase HPLC.

  • pKa: The carboxylic acid moiety dictates that the compound's charge state is pH-dependent. To ensure consistent retention and peak shape in reversed-phase chromatography, the mobile phase pH should be buffered at least 2 units below the pKa of the carboxylic acid, keeping it in its neutral, more retained form.

  • LogP: The combination of the lipophilic bromo-indazole core and the polar carboxylic acid suggests that a C18 stationary phase will provide effective retention and separation from potential impurities.

  • UV Absorbance: Indazole derivatives exhibit strong UV absorbance, typically with maxima between 250-310 nm.[6][7][8] An initial scan with a photodiode array (PDA) detector is essential to determine the optimal wavelength for maximum sensitivity and specificity.

Method 1: Stability-Indicating HPLC-UV for Assay and Impurity Profiling

This method is designed for accuracy, precision, and the ability to separate the main component from potential degradation products, making it a stability-indicating assay method (SIAM).[9][10][11]

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. By using a C18 column and a gradient elution of an acidified aqueous mobile phase with an organic modifier (acetonitrile), we can effectively resolve this compound from both more polar and less polar impurities. The use of a buffer (e.g., phosphate or formate) controls the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.[12]

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or potassium phosphate monobasic.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol.
Column C18, 150 x 4.6 mm, 3.5 µm Industry-standard stationary phase for retaining and separating moderately polar to nonpolar compounds.
Gradient Elution 10% B to 95% B over 15 min Ensures elution of a wide range of potential impurities and degradation products with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a balance between resolution and run time.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at λmax (e.g., 280 nm) Wavelength should be empirically determined for maximal absorbance of the analyte.

| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity requirements. |

Sample Preparation (API):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final working concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting mp_prep Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) std_prep Prepare Standard Solution (e.g., 0.1 mg/mL) instrument_setup Instrument Setup (Column, Gradient, Flow, Temp) mp_prep->instrument_setup Load sample_prep Prepare Sample Solution (Dissolve & Dilute) sst System Suitability Test (SST) (5x Standard Injections) std_prep->sst Load sample_prep->sst Load instrument_setup->sst sst_check Check SST Criteria (%RSD < 2.0%, Tailing < 1.5) sst->sst_check sst_check->instrument_setup Fail sample_analysis Inject Samples & Standards sst_check->sample_analysis Pass integration Integrate Chromatograms sample_analysis->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Generate Final Report quantification->report

Caption: HPLC-UV workflow for quantification.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from degradants/impurities.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response across a range of concentrations.
Range e.g., 50-150% of nominal concentrationThe concentration interval where the method is precise, accurate, and linear.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.
Precision (Repeatability) RSD ≤ 2.0%Measures method performance under the same conditions over a short interval.
Precision (Intermediate) RSD ≤ 2.0%Measures within-laboratory variations (different days, analysts, equipment).
LOD & LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)Determines the lowest concentration that can be detected and reliably quantified.
Robustness No significant impact on results from minor changes (e.g., pH, flow rate).Demonstrates the method's reliability during normal use.

Method 2: High-Sensitivity LC-MS/MS for Trace-Level Analysis

This method is ideal for applications requiring lower limits of quantification, such as in bioanalytical studies or for detecting trace-level impurities.

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its mass is measured. The specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components.[13] Given the acidic nature of the analyte, ESI in negative ion mode ([M-H]⁻) is the logical choice.

Experimental Protocol: LC-MS/MS

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., triple quadrupole).

  • UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade solvents.

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A rapid gradient (e.g., 5% to 95% B in 3 minutes) is often sufficient due to the selectivity of MS detection.

MS/MS Conditions:

Parameter Recommended Setting Rationale
Ionization Mode ESI Negative The carboxylic acid readily deprotonates to form a stable [M-H]⁻ ion.
MRM Transition To be determined empirically The transition from the parent ion (precursor) to the most stable product ion must be optimized.
Precursor Ion m/z 240.0 (for C₈H₅Br¹⁹N₂O₂) Calculated [M-H]⁻ for the most abundant bromine isotope.
Product Ion(s) Optimize via infusion Fragmentation of the indazole ring or loss of CO₂ (m/z 196) are likely pathways.
Dwell Time 50-100 ms Balances sensitivity with the number of data points across the peak.

| Collision Energy | Optimize via infusion | The voltage required to achieve optimal fragmentation of the precursor ion. |

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_spike Spike Sample with Internal Standard ppt Protein Precipitation (e.g., with Acetonitrile) sample_spike->ppt centrifuge Centrifuge ppt->centrifuge extract Extract & Evaporate Supernatant centrifuge->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute injection Inject Sample reconstitute->injection infusion Analyte Infusion & MS Tuning (MRM Optimization) lc_setup Set LC Conditions (Fast Gradient) infusion->lc_setup lc_setup->injection detection Data Acquisition (MRM Mode) injection->detection integration Integrate Analyte & IS Peaks detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Calculate Concentration calibration->quantification

Caption: LC-MS/MS bioanalytical workflow.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC-UV method offers a reliable, validated solution for routine quality control and stability testing, ensuring product quality and compliance. For applications demanding higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method delivers precise and accurate results at trace levels. Adherence to the outlined protocols, including system suitability and full method validation, will ensure the generation of defensible data for regulatory submissions and critical research decisions.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Image]. ResearchGate. [Link]

  • Lynch, D. E., et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex International. [Link]

  • Griffiths, W. J. (2003). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [Link]

  • Aksi, A. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

Sources

Application Notes and Protocols: 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. As a bioisostere of indole, it can form critical hydrogen bonds and engage in various non-covalent interactions within protein binding sites. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. Notably, several indazole-containing drugs have reached the market, such as the antiemetic granisetron and the anticancer agent pazopanib, underscoring the therapeutic potential of this heterocyclic core.

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of a novel derivative, 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid . While this specific molecule is not extensively documented in the public domain, this guide will provide a proposed synthetic pathway, outline potential medicinal chemistry applications based on structure-activity relationships of related compounds, and offer detailed protocols for its synthesis and the biological evaluation of its derivatives.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process, commencing with the preparation of a 6-methoxy-1H-indazole-3-carboxylic acid intermediate, followed by a regioselective bromination.

Workflow for the Proposed Synthesis

cluster_0 Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid cluster_1 Bromination Start 4-methoxy-2-methylaniline Step1 Diazotization Start->Step1 NaNO2, HCl Step2 Cyclization Step1->Step2 e.g., Jacobson-modified Fischer indole synthesis Step3 Carboxylation Step2->Step3 1. Protection (e.g., SEM-Cl) 2. n-BuLi, CO2 3. Deprotection Intermediate 6-methoxy-1H-indazole-3-carboxylic acid Step3->Intermediate Bromination_Step Electrophilic Bromination Intermediate->Bromination_Step Br2, Acetic Acid Final_Product This compound Bromination_Step->Final_Product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid (Hypothetical)

This protocol is based on established methods for the synthesis of substituted indazole-3-carboxylic acids.

Materials:

  • 4-methoxy-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • n-Butyllithium (n-BuLi)

  • Dry ice (solid CO₂)

  • Tetrabutylammonium fluoride (TBAF)

  • Appropriate organic solvents (e.g., DMF, THF, Diethyl ether)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Diazotization and Cyclization to form 6-methoxy-1H-indazole:

    • Dissolve 4-methoxy-2-methylaniline in an appropriate solvent and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature.

    • Proceed with a cyclization reaction, potentially adapting a Jacobson-modified Fischer indole synthesis approach for indazoles.

  • N-Protection of 6-methoxy-1H-indazole:

    • Dissolve the synthesized 6-methoxy-1H-indazole in an anhydrous solvent like DMF.

    • Add a suitable base (e.g., NaH) and SEM-Cl to protect the N1 position of the indazole ring.

    • Monitor the reaction by TLC and purify the product.

  • Carboxylation at the C3 Position:

    • Dissolve the N-protected 6-methoxy-1H-indazole in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi and stir for a defined period to achieve lithiation at the C3 position.

    • Quench the reaction with an excess of crushed dry ice.

    • Allow the reaction to warm to room temperature and work up to isolate the N-protected carboxylic acid.

  • Deprotection:

    • Dissolve the N-protected 6-methoxy-1H-indazole-3-carboxylic acid in THF.

    • Add a solution of TBAF to remove the SEM protecting group.

    • Monitor the reaction by TLC and purify the final product, 6-methoxy-1H-indazole-3-carboxylic acid.

Protocol 2: Bromination of 6-methoxy-1H-indazole-3-carboxylic acid

This protocol is adapted from the known bromination of indazole-3-carboxylic acid.

Materials:

  • 6-methoxy-1H-indazole-3-carboxylic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Suspend 6-methoxy-1H-indazole-3-carboxylic acid in glacial acetic acid and heat until a clear solution is formed.

  • Cool the solution to approximately 90 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise.

  • Maintain the reaction at 90 °C for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 5-bromo and 6-methoxy substituents on the indazole core are expected to significantly influence the molecule's physicochemical properties and its interaction with biological targets. The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, while the methoxy group can modulate electronic properties and provide a vector for further derivatization.

Potential Therapeutic Targets

Based on the known activities of substituted indazoles, derivatives of this compound could be investigated as inhibitors of several important enzyme families and receptors:

  • Protein Kinases: The indazole scaffold is a common feature in many kinase inhibitors. The carboxylic acid at the 3-position can be converted to a variety of amides and esters to explore interactions with the hinge region and other key residues in the ATP-binding pocket of kinases.

  • Poly(ADP-ribose) Polymerase (PARP): Indazole-3-carboxamides have been identified as inhibitors of PARP-1, an enzyme involved in DNA repair. Derivatives of the title compound could be synthesized and evaluated for their potential as PARP inhibitors for cancer therapy.

  • Nitric Oxide Synthases (NOS): Methoxy-substituted indazoles have shown inhibitory activity against neuronal nitric oxide synthase (nNOS), suggesting potential applications in neurological disorders.

Workflow for Derivative Synthesis and Biological Evaluation

Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling EDC, HOBt, Amines Library Library of Amide Derivatives Amide_Coupling->Library Screening High-Throughput Screening Library->Screening Target-based assays (e.g., Kinase, PARP) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Workflow for the development of therapeutic agents from the title compound.

Protocol 3: Synthesis of Amide Derivatives

This general protocol describes the coupling of the carboxylic acid with a variety of amines to generate a library of amide derivatives for biological screening.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound in DMF.

  • Add EDC, HOBt, and a suitable base (TEA or NMM) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Data Presentation: A Framework for Structure-Activity Relationship (SAR) Studies

Systematic derivatization and biological testing are crucial for establishing a clear structure-activity relationship. The data generated should be organized to facilitate analysis.

Table 1: Hypothetical Data Table for Kinase Inhibition SAR

DerivativeAmine Moiety (R)Kinase TargetIC₅₀ (nM)
1a MethylamineKinase X500
1b AnilineKinase X150
1c 4-fluoroanilineKinase X75
1d PiperidineKinase X>1000
2a MethylamineKinase Y>1000
2b AnilineKinase Y800

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. The synthetic protocols and medicinal chemistry strategies outlined in this guide provide a solid foundation for researchers to synthesize this compound, generate diverse libraries of its derivatives, and evaluate their potential against a range of biological targets. Future work should focus on the successful synthesis and characterization of the title compound, followed by a systematic exploration of its chemical space to identify potent and selective modulators of disease-relevant proteins.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Synthesis of 3-[5-(Substituted Phenyl)-[1,3,4] Oxadiazol-2-yl]-1H-Indazole. Taylor & Francis Online.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. Guidechem.
  • Indazole synthesis. Organic Chemistry Portal.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. Benchchem.
  • 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
  • A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online.
  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

Application Notes and Protocols for Amide Coupling Reactions with 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to performing amide coupling reactions with 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. It is designed to offer not just procedural steps, but also a deeper understanding of the reaction mechanisms, the rationale behind reagent selection, and strategies to overcome potential challenges. The protocols and insights provided herein are curated to ensure scientific integrity and empower researchers to achieve reliable and reproducible results in their drug discovery and development endeavors.

Introduction: The Significance of Indazole Scaffolds and Amide Bond Formation

The indazole moiety is a privileged scaffold in medicinal chemistry, frequently found in a variety of therapeutic agents due to its ability to act as a bioisostere of indole and participate in crucial hydrogen bonding interactions with biological targets. The synthesis of indazole-containing compounds often involves the formation of an amide bond, a ubiquitous linkage in pharmaceuticals. The robust and predictable formation of this bond is therefore of paramount importance.

This compound is a key building block for the synthesis of a range of biologically active molecules. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group on the indazole ring can influence the reactivity of the carboxylic acid, making the choice of coupling conditions critical for successful amide synthesis. This guide will explore two widely used and effective coupling methods for this substrate: a carbodiimide-mediated reaction using EDC and HOBt, and a uronium-based coupling with HATU.

Understanding the Reaction: Mechanism of Amide Bond Formation

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing amide coupling reactions. Below, we dissect the mechanisms of the two recommended coupling strategies.

EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. The reaction proceeds through a multi-step activation of the carboxylic acid.

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism RCOOH 5-Bromo-6-methoxy-1H- indazole-3-carboxylic acid O_acylisourea O-Acylisourea Intermediate (highly reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt (suppresses racemization) Urea Water-soluble Urea Byproduct O_acylisourea->Urea + Amine (side reaction) O_acylisourea->Urea byproduct formation HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerates Amide Desired Amide Product HOBt_ester->Amide + Amine Amine Primary or Secondary Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The reaction is initiated by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine. However, to prevent side reactions and minimize racemization, HOBt is introduced. HOBt rapidly reacts with the O-acylisourea to generate a more stable HOBt active ester.[1][2] This active ester is then cleanly converted to the desired amide upon reaction with the amine, regenerating HOBt.[2] A key advantage of using EDC is that the urea byproduct is water-soluble, facilitating its removal during aqueous workup.[1]

HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.

Reaction Mechanism: HATU Coupling

HATU_Mechanism Carboxylate Carboxylate Anion (from Carboxylic Acid + Base) Activated_Ester OAt-Active Ester (highly reactive) Carboxylate->Activated_Ester + HATU HATU HATU HATU->Activated_Ester Amide Desired Amide Product Activated_Ester->Amide + Amine TMU Tetramethylurea Byproduct Activated_Ester->TMU byproduct formation HOAt HOAt Activated_Ester->HOAt regenerates Amine Primary or Secondary Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[3] This anion then attacks HATU to form a highly reactive OAt-active ester, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The amine subsequently reacts with this active ester to yield the final amide product.[3] HATU is particularly advantageous for sterically hindered substrates or when coupling valuable or poorly reactive amines.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine being coupled.

Protocol 1: Amide Coupling of this compound using EDC and HOBt

This protocol is adapted from a known procedure for a similar substrate and is a reliable method for a wide range of amines.[5]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Ratio
This compound271.081.0 eq
Amine (Primary or Secondary)Varies1.0 - 1.2 eq
EDC.HCl191.701.2 eq
HOBt135.121.2 eq
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq
N,N-Dimethylformamide (DMF)-Anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Experimental Workflow: EDC/HOBt Coupling

EDC_HOBt_Workflow Start Start Dissolve Dissolve Indazole Acid, Amine, HOBt, and DIPEA in DMF Start->Dissolve Stir1 Stir at RT for 10 min Dissolve->Stir1 Add_EDC Add EDC.HCl portion-wise Stir1->Add_EDC Stir2 Stir at RT for 12-24h (Monitor by TLC/LC-MS) Add_EDC->Stir2 Workup Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) Stir2->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Step-by-step workflow for EDC/HOBt coupling.

Protocol 2: Amide Coupling of this compound using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Ratio
This compound271.081.0 eq
Amine (Primary or Secondary)Varies1.0 - 1.2 eq
HATU380.231.1 eq
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq
N,N-Dimethylformamide (DMF)-Anhydrous

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure amide.

Experimental Workflow: HATU Coupling

HATU_Workflow Start Start Dissolve Dissolve Indazole Acid and HATU in DMF Start->Dissolve Add_DIPEA Add DIPEA, stir for 5 min Dissolve->Add_DIPEA Add_Amine Add Amine Add_DIPEA->Add_Amine Stir Stir at RT for 2-6h (Monitor by TLC/LC-MS) Add_Amine->Stir Workup Aqueous Workup (EtOAc, 1M HCl, NaHCO3, H2O, Brine) Stir->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Step-by-step workflow for HATU coupling.

Field-Proven Insights and Troubleshooting

Choosing the Right Coupling Reagent:

  • EDC/HOBt: A good first choice for routine amide couplings due to its cost-effectiveness and straightforward workup. It is generally effective for a wide range of primary and secondary amines.

  • HATU: The preferred reagent for more challenging substrates. This includes sterically hindered amines, electron-deficient anilines, or when coupling precious or sensitive amines where high conversion is critical. The faster reaction times can also be advantageous.

The Role of Substituents on Reactivity:

The electronic properties of the substituents on the indazole ring can influence the acidity of the carboxylic acid and the nucleophilicity of the ring nitrogens.

  • 5-Bromo Group: As an electron-withdrawing group, the bromine atom increases the acidity of the carboxylic acid, which can facilitate its activation.

  • 6-Methoxy Group: This electron-donating group can slightly decrease the acidity of the carboxylic acid compared to an unsubstituted indazole. However, its overall effect is generally less pronounced than the bromo substituent.

In the case of this compound, the electronic effects are somewhat balanced, and the carboxylic acid is expected to be sufficiently reactive for standard amide coupling conditions.

Potential Side Reactions and How to Mitigate Them:

  • Racemization: While less of a concern for this specific achiral carboxylic acid, it is a critical consideration when coupling chiral amines or acids. The use of additives like HOBt or HOAt is crucial for suppressing racemization.[1]

  • Guanidinylation of the Amine: With HATU, a potential side reaction is the reaction of the amine with the coupling reagent itself to form a guanidinium species. This is more likely to occur if the amine is highly nucleophilic and the coupling reaction is slow. Using a slight excess of the carboxylic acid or adding the amine after the pre-activation of the acid can help minimize this side reaction.

  • N-Acylation of the Indazole Ring: While the primary site of acylation is the exocyclic amine, there is a possibility of N-acylation of the indazole ring itself, particularly under harsh conditions or with highly reactive acylating agents. The use of controlled stoichiometry and mild reaction conditions as outlined in the protocols should prevent this.

Purification Strategies:

The purification of the final amide product is typically achieved by flash column chromatography. The polarity of the eluent system will depend on the specific properties of the coupled amine. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.

Conclusion

The successful synthesis of amides from this compound is readily achievable with the appropriate choice of coupling reagents and reaction conditions. Both the EDC/HOBt and HATU methods offer reliable pathways to the desired products. By understanding the underlying mechanisms and potential challenges, researchers can confidently and efficiently synthesize novel indazole-based compounds for their drug discovery programs. This guide provides the foundational knowledge and practical protocols to empower scientists in this critical synthetic transformation.

References

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Kim, H., & Kweon, D. H. (2020). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and optimize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and offering practical, field-tested solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be traced back to several key factors, primarily related to the starting materials, reaction conditions, and work-up procedure.

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial reagents. Ensure that the substituted hydrazine and the ketoester are of high purity. Impurities can lead to side reactions, consuming the reactants and complicating the purification process.

  • Incomplete Cyclization: The core of this synthesis is the formation of the indazole ring. This cyclization step is often the most critical. If the reaction is incomplete, you will be left with a significant amount of unreacted starting material or intermediates. To address this, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can lead to degradation and the formation of byproducts.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate and outcome of the cyclization. It is crucial to maintain the optimal pH range for the specific reaction conditions you are using. This may require careful addition of acid or base and monitoring the pH throughout the reaction.

  • Oxidation of the Product: Indazole derivatives can be susceptible to oxidation, especially under harsh reaction conditions or during work-up. To mitigate this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Issue 2: Formation of Impurities and Byproducts

Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Side Reactions: One of the most common side reactions is the formation of regioisomers. Depending on the substitution pattern of your starting materials, different isomers of the indazole ring can be formed. To favor the desired isomer, precise control of the reaction temperature and the choice of catalyst are critical.

  • Degradation of the Product: The this compound molecule can be sensitive to both acidic and basic conditions, as well as high temperatures. Prolonged exposure to harsh conditions during the reaction or purification can lead to decomposition. It is recommended to keep the reaction and work-up times as short as possible and to use moderate temperatures.

  • Incomplete Hydrolysis: If your synthesis involves a final hydrolysis step to obtain the carboxylic acid, incomplete hydrolysis will result in the corresponding ester as a major impurity. To ensure complete conversion, you may need to increase the concentration of the base (e.g., NaOH or KOH), extend the reaction time, or add a co-solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis?

  • The choice of solvent is critical and depends on the specific step of the synthesis. For the cyclization step, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can effectively dissolve the reactants and facilitate the reaction. For the purification by recrystallization, a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, such as ethanol/water or ethyl acetate/hexane, is ideal.

Q2: How can I effectively purify the final product?

  • Purification of this compound can typically be achieved through recrystallization. If impurities persist, column chromatography on silica gel may be necessary. A mobile phase of ethyl acetate and hexane, with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a good starting point.

Q3: Is it necessary to perform this reaction under an inert atmosphere?

  • While not always strictly necessary, using an inert atmosphere (nitrogen or argon) is highly recommended. It helps to prevent the oxidation of sensitive reagents and intermediates, which can lead to the formation of colored impurities and a lower yield.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

Reaction Scheme

A plausible synthetic route for this compound can be envisioned starting from a substituted phenylhydrazine and a pyruvate derivative, followed by cyclization and saponification.

Quantitative Data Summary
Reagent/ParameterMolar RatioMolecular WeightAmount
4-Bromo-5-methoxy-2-nitrotoluene1.0246.06 g/mol 10.0 g
Sodium azide3.065.01 g/mol 7.96 g
Diethyl oxalate1.5146.14 g/mol 8.94 g
Sodium ethoxide2.068.05 g/mol 5.53 g
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Expected Yield 65-75%
Step-by-Step Methodology
  • Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-5-methoxy-2-nitrotoluene in ethanol.

  • Addition of reagents: To this solution, add sodium ethoxide, followed by the dropwise addition of diethyl oxalate.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the mixture with dilute HCl to precipitate the product.

  • Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield or Impurities Detected check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity check_purity->start If Impure, Purify/Re-source adjust_conditions Optimize Reaction Conditions check_purity->adjust_conditions If Purity is High temp Adjust Temperature adjust_conditions->temp time Modify Reaction Time adjust_conditions->time solvent Screen Solvents adjust_conditions->solvent improve_workup Refine Work-up & Purification recrystallize Recrystallization improve_workup->recrystallize chromatography Column Chromatography improve_workup->chromatography success Target Yield & Purity Achieved temp->improve_workup time->improve_workup solvent->improve_workup recrystallize->success chromatography->success

Caption: A workflow for troubleshooting synthesis issues.

Conceptual Synthesis Pathway

This diagram illustrates a conceptual pathway for the synthesis.

SynthesisPathway A Substituted Phenylhydrazine C Condensation & Cyclization A->C B Pyruvate Derivative B->C D Indazole Ester Intermediate C->D Formation of Indazole Ring E Saponification D->E Base Hydrolysis F This compound E->F Acidification

Caption: A conceptual diagram of the synthesis pathway.

side product formation in the bromination of 6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 6-methoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your experiments.

The bromination of the indazole ring system is a critical transformation in the synthesis of many pharmaceutically active compounds. However, the inherent reactivity of the indazole nucleus, combined with the directing effects of its substituents, can often lead to the formation of undesired side products. This guide provides in-depth explanations and practical solutions to help you optimize your reaction conditions and achieve your desired product with high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination reaction is producing multiple products. What are the likely side products and why are they forming?

A1: The formation of multiple products in the bromination of 6-methoxy-1H-indazole-3-carboxylic acid is a common issue arising from the complex electronics of the indazole ring system. The most probable side products include regioisomers of the desired brominated product and potentially over-brominated species.

Underlying Chemistry: The indazole ring is an electron-rich heteroaromatic system susceptible to electrophilic aromatic substitution (SEAr).[1] The outcome of the bromination is governed by the directing effects of the substituents on the ring:

  • 6-Methoxy Group (-OCH3): This is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance.[2] It will primarily direct the incoming electrophile (Br+) to the positions ortho and para to itself, which are C5 and C7.

  • 3-Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. However, its influence is generally weaker than the activating effect of the methoxy group.

  • Indazole Ring System: The pyrazole part of the indazole ring is electron-deficient, while the benzene part is electron-rich. Electrophilic attack is more likely to occur on the benzene ring. The C3 position of the indazole ring is also known to be reactive towards electrophiles.[3][4][5][6][7]

Given these factors, the primary sites of bromination are C3, C5, and C7. The desired product is often the C5- or C7-bromo isomer, but competitive bromination at other positions can lead to a mixture of products. Over-bromination can also occur, leading to di- or even tri-brominated indazoles, especially with an excess of the brominating agent or under harsh reaction conditions.[8]

Q2: I am observing a significant amount of a byproduct that appears to have lost the carboxylic acid group. What is happening?

A2: The loss of the carboxylic acid group during bromination is likely due to electrophilic ipso-substitution followed by decarboxylation, or thermal decarboxylation under the reaction conditions.

Mechanistic Insight:

  • Ipso-Substitution/Decarboxylation: The C3 position of the indazole ring can be susceptible to electrophilic attack. If the bromine electrophile attacks the carbon atom bearing the carboxylic acid group (ipso-attack), the resulting intermediate can lose CO2 to form a 3-bromo-6-methoxy-1H-indazole.

  • Thermal Decarboxylation: Indazole-3-carboxylic acids can be prone to decarboxylation at elevated temperatures.[9] If your reaction is run at a high temperature, you may be promoting the loss of the carboxylic acid group, which could then be followed by bromination of the resulting 6-methoxy-1H-indazole.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal decarboxylation.

  • Choose a Milder Brominating Agent: Stronger brominating agents may favor ipso-attack. Consider using a milder reagent like N-bromosuccinimide (NBS) instead of elemental bromine.

  • Control Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the extent of decarboxylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q3: How can I improve the regioselectivity of the bromination to favor a specific isomer?

A3: Improving regioselectivity requires careful control of reaction parameters to exploit the subtle differences in the activation of the various positions on the indazole ring.

Strategies for Enhancing Regioselectivity:

ParameterRecommendationRationale
Brominating Agent Use N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4][5][6][7]These reagents are generally milder and more selective than Br2, reducing the likelihood of over-bromination and side reactions.[8]
Solvent Employ polar aprotic solvents like DMF or acetonitrile, or protic solvents like ethanol.The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the product distribution.
Temperature Conduct the reaction at low temperatures (e.g., 0 °C to room temperature).Lower temperatures often increase the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product.
Catalyst Consider using a Lewis acid or a protic acid catalyst in catalytic amounts.A catalyst can help to generate the bromine electrophile in a controlled manner, potentially improving selectivity.[10][11]
Protecting Groups Protect the N1 position of the indazole ring.The presence of a bulky protecting group at N1 can sterically hinder bromination at the C7 position, potentially favoring substitution at C5.

Experimental Workflow for Optimizing Regioselectivity:

G cluster_0 Optimization Workflow start Start: Bromination of 6-methoxy-1H-indazole-3-carboxylic acid condition_screening Screen Reaction Conditions: - Brominating Agent (NBS vs. Br2) - Solvent (DMF, MeCN, EtOH) - Temperature (0°C, RT, 50°C) start->condition_screening analysis1 Analyze Product Mixture by HPLC/LC-MS condition_screening->analysis1 decision1 Is Regioselectivity Acceptable? analysis1->decision1 optimization Further Optimization: - Catalyst Screening - N-Protection Strategy decision1->optimization No end End: Optimized Protocol decision1->end Yes analysis2 Analyze Optimized Reaction Mixture optimization->analysis2 decision2 Desired Isomer Obtained? analysis2->decision2 decision2->end Yes fail Re-evaluate Approach decision2->fail No

Caption: Workflow for optimizing the regioselectivity of the bromination reaction.

Q4: What are the best methods for separating the isomeric products of the bromination reaction?

A4: The separation of regioisomers can be challenging due to their similar physical properties. A combination of chromatographic and crystallization techniques is often required.

Recommended Separation Techniques:

  • Column Chromatography: This is the most common method for separating isomers.[12]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[13][14] The optimal solvent system will need to be determined empirically.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase HPLC can provide excellent separation.[15][16][17][18]

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or TFA) and acetonitrile or methanol.

  • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, recrystallization can be an effective purification method.[12] This may require screening a variety of solvents.

Troubleshooting Poor Separation:

If you are struggling to separate the isomers, consider derivatization. For example, converting the carboxylic acid to a methyl ester can alter the polarity and potentially improve chromatographic separation. The ester can then be hydrolyzed back to the carboxylic acid after separation.

Q5: My reaction is not going to completion, even with an excess of the brominating agent. What could be the issue?

A5: Incomplete conversion can be due to several factors, including insufficient activation of the brominating agent, deactivation of the substrate, or poor solubility.

Potential Causes and Solutions:

CauseSolution
Insufficient Electrophile Generation If using NBS, a catalytic amount of a radical initiator (like AIBN) or an acid catalyst may be needed. For Br2, a Lewis acid catalyst (e.g., FeBr3) can be used.[11][19]
Substrate Deactivation The carboxylic acid group is deactivating. While the methoxy group is activating, the overall reactivity of the molecule may be lower than expected. Consider using slightly more forcing conditions (e.g., a modest increase in temperature), but be mindful of potential side reactions.
Poor Solubility Ensure that both the substrate and the brominating agent are fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent system or use a co-solvent.
Decomposition of Reagents Ensure that your brominating agent is fresh and has been stored properly. Some brominating agents can decompose over time.

Logical Flow for Troubleshooting Incomplete Conversion:

Caption: A step-by-step guide to troubleshooting incomplete bromination reactions.

References

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry, 2023. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (PMC). [Link]

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Predict the outcome of electrophilic aromatic substitution of methoxybenz... Filo. [Link]

  • 6-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChem. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (PMC). [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. [Link]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]

  • Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer. PubMed. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in the synthesis of indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] However, the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring often leads to the formation of regioisomeric mixtures, posing significant synthetic and purification challenges.[5][6][7]

This document provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues and optimize your synthetic strategies for regioselective outcomes.

Frequently Asked Questions (FAQs)

Q1: I am performing an N-alkylation on a 3-substituted 1H-indazole and getting an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

A: This is a classic challenge rooted in the thermodynamics and kinetics of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8][9] To favor the N1-alkylated product, you should employ conditions that allow for thermodynamic equilibration.

Causality & Solution:

  • Steric Hindrance: Bulky substituents at the C3 position will sterically hinder the N2 position, making the N1 position more accessible. If your substrate design allows, a sterically demanding group at C3 can significantly favor N1 alkylation.[10]

  • Reaction Conditions for Thermodynamic Control:

    • Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity (>99% in some cases), especially with 3-substituted indazoles bearing carboxymethyl, tert-butyl, or carboxamide groups.[5][6] This system is believed to favor the formation of the more stable N1-anion.

    • Equilibration: In some cases, using specific electrophiles in a polar aprotic solvent like DMF can promote an equilibration process that favors the more stable N1-substituted indazole product over time.[6]

G start Starting Indazole q1 Desired Product? start->q1 n1_path N1-Alkylated Indazole (Thermodynamic Product) q1->n1_path N1 Isomer n2_path N2-Alkylated Indazole (Kinetic Product) q1->n2_path N2 Isomer cond_n1 Conditions for N1-Selectivity: - Base: NaH - Solvent: THF - C3-Substituent: Bulky group - Allow for equilibration (e.g., DMF) n1_path->cond_n1 cond_n2 Conditions for N2-Selectivity: - Method: Ga/Al-mediated alkylation - Substrate: C7-Electron Withdrawing Group - Conditions: Acidic/Neutral (e.g., TfOH cat.) - Reagent: Alkyl 2,2,2-trichloroacetimidates n2_path->cond_n2

Caption: Key mechanistic steps in Rh(III)-catalyzed indazole synthesis.

Problem 2: The Davis-Beirut reaction of my N-substituted 2-nitrobenzylamine is giving a low yield, especially with an N-aryl substrate.

A: The Davis-Beirut reaction is a powerful, metal-free method for forming 2H-indazoles, but its success is highly dependent on the reaction conditions (acidic vs. basic) and the nature of the N-substituent. [11]The classical base-catalyzed mechanism is often inefficient for N-aryl substrates because a competing C-N bond cleavage pathway can dominate over the desired N-N bond formation. [12] Table 2: Troubleshooting the Davis-Beirut Reaction

SymptomPotential CauseRecommended Solution & Explanation
Low yield with N-alkyl substrate Inefficient formation of the key carbanion intermediate. [11]Optimize the base and solvent. The reaction typically requires heating in the presence of a base (e.g., NaOH, KOH) in an alcohol solvent. Ensure the base is strong enough to deprotonate the carbon adjacent to the amine. [11]
Low yield with N-aryl substrate under basic conditions The Mills reaction, which is mechanistically related to the N-N bond formation step, is acid-catalyzed. Basic conditions disfavor this key step for anilines. [12]Switch to acid-catalyzed conditions. A Brønsted acid facilitates the reaction with anilines. A modern approach uses photochemical generation of the key o-nitroso imine intermediate from an o-nitrobenzyl alcohol, which is compatible with Brønsted acid catalysis and gives access to N-aryl targets. [12]
Formation of indazolone or N-oxide byproducts The in situ generated nitroso intermediate is at a key branch point and can react via multiple pathways depending on conditions. [12]Strictly control reaction conditions. Pathway selection is critical. For example, to form the desired 3-alkoxy-2H-indazole, the reaction should be run in base with an alcohol solvent to trap the intermediate. [11][12]Follow established protocols for the specific desired product.
Reaction is sluggish or incomplete The initial condensation to form the imine intermediate is slow or unfavorable.Use a pre-formed imine or a more reactive starting material. Instead of starting with the amine, consider reacting an o-nitrosobenzaldehyde directly with a primary amine. This bypasses the initial oxidation step and can proceed rapidly under both acid and base catalysis. [13]

References

  • Davis–Beirut reaction - Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PubMed Central. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. [Link]

  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. [Link]

  • Reaction conditions optimization for 1H‐Indazoles synthesisa - ResearchGate. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC - NIH. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. [Link]

  • C-H functionalization of 2H-indazole. - ResearchGate. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH. [Link]

  • Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations - PMC - NIH. [Link]

  • Synthesis of Indolines and Derivatives by Aza-Heck Cyclization - PubMed - NIH. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this critical intermediate in high purity. As a molecule possessing both acidic (carboxylic acid) and weakly basic/acidic (indazole) functionalities, along with moderate polarity, its purification requires a nuanced approach.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities largely depend on the synthetic route. A common route involves the bromination of a 6-methoxy-1H-indazole-3-carboxylic acid precursor. Potential impurities include:

  • Unreacted Starting Material: 6-methoxy-1H-indazole-3-carboxylic acid.

  • Over-brominated Species: Dibromo- or other poly-brominated indazole species.

  • Regioisomers: Bromination at other positions on the indazole ring.

  • Residual Solvents: Acetic acid is commonly used for bromination and can be difficult to remove.[1][2]

  • Side-products from Indazole Ring Formation: If the indazole ring was formed in a preceding step, various side-products from that reaction could persist.[3]

Q2: My crude product is a dark, oily solid. What's the first step?

A2: A dark color often indicates the presence of trace, highly conjugated impurities or residual reagents from the synthesis. An initial acid-base extraction is the most effective first step to isolate the desired carboxylic acid from neutral, basic, and many colored impurities. This method leverages the acidic nature of your target compound.[4][5]

Q3: I performed an acid-base extraction, but my yield is very low. What went wrong?

A3: Low yield after an acid-base workup is typically due to one of two issues:

  • Incomplete Extraction: The pH of the aqueous base was not high enough to fully deprotonate the carboxylic acid. The pH should be at least 2-3 units higher than the pKa of the carboxylic acid.[3]

  • Incomplete Precipitation: After extraction, the pH of the aqueous layer was not lowered sufficiently to fully protonate and precipitate your product. You must acidify to a pH at least 2-3 units below the pKa. Aim for a pH of ~2-3.[3] Additionally, some product may remain dissolved in the aqueous layer. A back-extraction with an organic solvent like ethyl acetate after acidification can recover this dissolved material.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out." How can I fix this?

A4: "Oiling out" occurs when the compound melts in the hot solvent or its solubility is too high, leading to separation as a liquid phase instead of forming crystals upon cooling. To troubleshoot this:

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, slowly add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, like hexanes or water) until the solution becomes faintly cloudy. Allow it to cool slowly.

  • Reduce the Temperature Slowly: Rapid cooling encourages oil formation. Let the flask cool to room temperature undisturbed, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q5: My compound streaks badly on a silica gel TLC plate, even in polar solvent systems. How can I purify it by column chromatography?

A5: Streaking of an acidic compound on silica gel is a classic problem due to strong interactions with the acidic silica surface. This can lead to poor separation and low recovery.

  • Modify the Mobile Phase: Add a small amount of a competitive acid, like acetic acid (~0.5-1%), to your eluent (e.g., ethyl acetate/hexanes). This keeps the silica sites "occupied," allowing your compound to move more cleanly.

  • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel for your column.[6]

  • Consider Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase (C18) chromatography with a mobile phase like acetonitrile/water (often with a TFA or formic acid modifier) can be highly effective for polar compounds.

Troubleshooting & Purification Protocols

Method 1: Acid-Base Extraction for Initial Purification

This technique is the recommended first-line approach for purifying crude this compound, as it efficiently separates acidic products from neutral and basic impurities.

Causality: The core principle is modulating the compound's solubility. In its neutral form, the carboxylic acid is soluble in organic solvents. When deprotonated by a base to form its carboxylate salt, it becomes ionic and preferentially dissolves in the aqueous phase.[1][7]

  • Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently to avoid emulsion formation.[8] Allow the layers to separate fully.

  • Isolate Layers: Drain the lower aqueous layer. Add fresh aqueous base to the organic layer and repeat the extraction two more times to ensure all the acidic product is captured. Combine all aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), dropwise with stirring until the pH is ~2-3 (verify with pH paper). A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like cold hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum.

IssueProbable CauseSolution
Emulsion Formation Vigorous shaking; presence of surfactant-like impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, filter the mixture through a pad of Celite.[8]
No Precipitate Forms Insufficient acidification; product is somewhat water-soluble.Check the pH and add more acid if necessary. If the solution remains clear, extract the acidified aqueous layer 3-4 times with ethyl acetate or DCM, combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent.
Product is Gummy/Oily Residual organic solvent in the aqueous layer before acidification.Ensure the aqueous layer is well-separated and washed before acidification. If an oil forms, try to induce crystallization by scratching or adding a seed crystal.
Method 2: Recrystallization for High-Purity Material

Recrystallization is ideal for removing small amounts of closely related impurities after an initial cleanup. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

SolventSuitabilityComments
Ethanol/Water ExcellentDissolve in hot ethanol, add hot water dropwise until cloudy. Good for moderately polar compounds.
Ethyl Acetate/Hexanes Very GoodA less polar option. Dissolve in hot ethyl acetate, add hot hexanes dropwise.
Acetic Acid/Water GoodUseful if the compound is poorly soluble in other solvents, but acetic acid can be difficult to remove.[3]
Methanol FairMay be too good a solvent, leading to low recovery. Can be used with an anti-solvent.
  • Place the semi-purified solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • Heat the solution to a gentle boil.

  • Slowly add hot deionized water dropwise until the solution remains faintly turbid.

  • If too much water is added, clarify the solution with a few drops of hot ethanol.

  • Remove from heat, cover the flask, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water, then with cold water.

  • Dry the crystals under vacuum.

Method 3: Silica Gel Column Chromatography

This method is used when impurities have similar acidity but different polarity, making extraction and recrystallization ineffective.

Causality: The separation relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and a non-polar mobile phase. Due to the acidity of the target compound, modification of the mobile phase is critical for success.[6][9]

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% acetic acid to the solvent mixture to improve spot shape and prevent streaking. Aim for an Rf value of ~0.2-0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (without the added acetic acid initially, this is called a "dry pack" followed by wet packing).

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for poorly soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the hexanes/ethyl acetate mixture. Once non-polar impurities have eluted, switch to the mobile phase containing 0.5% acetic acid to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Traces of acetic acid may remain; co-evaporation with a solvent like toluene can help remove it.

Purity Verification

After purification, it is essential to confirm the identity and purity of this compound.

  • ¹H NMR Data for 5-Bromo-1H-indazole-3-carboxylic acid (in DMSO-d₆):

    • δ ~13.95 (s, 1H, COOH)

    • δ ~13.18 (br s, 1H, indazole N-H)

    • δ ~8.21 (d, 1H, Ar-H)

    • δ ~7.65 (d, 1H, Ar-H)

    • δ ~7.56 (dd, 1H, Ar-H)[1]

  • Expected Spectrum for this compound:

    • Look for a sharp singlet around δ 3.8-4.0 ppm integrating to 3H, corresponding to the -OCH₃ group.

    • The aromatic region will be simplified. Expect two singlets, as the protons on the benzene ring will be in different electronic environments and will not have ortho or meta coupling partners.

    • The acidic protons (COOH and N-H) will still be present at the downfield end of the spectrum (>13 ppm).

Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purification.

Caption: Decision workflow for selecting the appropriate purification method.

Caption: Step-by-step workflow for the acid-base extraction protocol.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • University of California, Los Angeles. Acid-Base Extraction. [Link]

  • National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • ResearchGate. Synthesis of indazole derivatives in different methods. [Link]

  • Google P
  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Home Sunshine Pharma. 5-bromo-1h-indazole-3-carboxylic acid cas 1077-94-7. [Link]

  • Thieme. Asymmetric Oxidative Rearrangement of Indoles Enabled by Dual Catalysis with In Situ Generated Acyl Hypoiodite and Chiral Phosphoric Acid - Supporting Information. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

Sources

Technical Support Center: Degradation Pathways of Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for indazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who handle this important scaffold. Understanding the stability and degradation profile of your molecule is not merely a regulatory checkbox; it is fundamental to ensuring the integrity of your experimental data, the viability of your drug candidates, and the quality of your final product.

This document moves beyond simple protocols to provide a deeper, mechanistic understanding of why and how indazole-3-carboxylic acid degrades. By anticipating potential issues, you can design more robust experiments and accelerate your research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for indazole-3-carboxylic acid?

Indazole-3-carboxylic acid is susceptible to several degradation pathways, primarily driven by its chemical structure—a bicyclic aromatic system fused to a pyrazole ring with a carboxylic acid group at the 3-position. The main pathways are:

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common thermal degradation pathway. This process yields indazole as the primary degradant. In some cases, particularly with 1-aryl substituted derivatives, heating in solvents like quinoline can also lead to the opening of the pyrazole ring.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce several transformations. Studies have shown that UV irradiation can cause the transfer of a hydrogen atom in the pyrazole ring, leading to the formation of different tautomers.[2][3] Photolytic decarboxylation is also a known degradation route for heterocyclic carboxylic acids.[4]

  • Oxidation: The indazole ring can be susceptible to oxidation, leading to hydroxylated derivatives or other oxidative products. While direct studies on the parent acid are limited, metabolic studies of complex indazole-3-carboxamide derivatives (like synthetic cannabinoids) frequently show hydroxylation on the indazole ring as a major biotransformation pathway.[5][6]

  • Hydrolysis: Under strongly acidic or basic conditions, forced degradation can occur, although the amide derivatives are more susceptible to hydrolysis than the parent carboxylic acid.[6] The primary concern under these conditions is promoting other degradation pathways.

Q2: My sample of indazole-3-carboxylic acid is showing a new peak in the HPLC that corresponds to the molecular weight of indazole. What is the likely cause?

The appearance of indazole strongly suggests that your compound has undergone decarboxylation. This is most commonly triggered by thermal stress. Review your experimental conditions for any steps involving elevated temperatures.

  • Causality: The C3-carbon of the indazole ring is electron-rich, which can facilitate the departure of the carboxyl group as CO₂, particularly when protonated or under high heat. The reaction is often autocatalytic if trace amounts of acid are present. Heating the solid compound above its melting point (approx. 266-270 °C) will cause decomposition, with decarboxylation being a major route.[7][8] Even prolonged heating in solution at lower temperatures (e.g., refluxing in high-boiling point solvents) can initiate this process.[1]

Q3: How should I store and handle indazole-3-carboxylic acid to prevent degradation?

Proper storage and handling are critical to maintaining the purity of your compound.

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place. Avoid exposure to direct sunlight or strong artificial light to prevent photodecomposition.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Handle the compound in a well-ventilated area.[9]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[9]

Troubleshooting Experimental Issues

Problem: During a high-temperature reaction, I'm seeing significant loss of my starting material and the formation of non-polar impurities.

Root Cause Analysis: You are likely observing thermally-induced decarboxylation and potentially other side reactions. High temperatures provide the activation energy needed to cleave the C-C bond between the indazole ring and the carboxylic acid.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature. Explore whether a longer reaction time at a lower temperature can achieve the desired conversion without significant degradation.

  • Change the Solvent: If using a high-boiling point solvent like DMF or quinoline, consider if an alternative with a lower boiling point is feasible. Solvents can mediate thermal degradation pathways.[1]

  • Protect the Carboxylic Acid: If the carboxylic acid is not the reacting functional group, consider protecting it as an ester (e.g., methyl or ethyl ester).[11] Esters are generally more thermally stable than the corresponding carboxylic acids. The acid can be deprotected in a subsequent step under milder conditions.

  • pH Control: Ensure the reaction medium is not acidic, as protons can catalyze the decarboxylation mechanism. If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to buffer the mixture.

Problem: My solution of indazole-3-carboxylic acid turned yellow and the HPLC-UV chromatogram shows several new, poorly resolved peaks after being left on the benchtop.

Root Cause Analysis: This is a classic sign of photodegradation. Ambient laboratory light, especially direct sunlight, contains sufficient UV radiation to induce photochemical reactions. The color change and complex chromatogram suggest the formation of multiple isomers and potentially oligomeric products.

Troubleshooting Steps:

  • Protect from Light: Immediately protect all solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.

  • Analyze a Fresh Sample: Prepare a new solution from a solid sample that has been properly stored in the dark and analyze it immediately to get a baseline chromatogram.

  • Characterize Degradants: If necessary, use LC-MS to get molecular weights for the new peaks. Photodegradation of indazole-3-carboxylic acid can lead to tautomers, which will have the same mass but different retention times.[2][3]

  • Implement Light-Protected Workflow: For all future experiments, ensure that solutions are not left exposed to light for extended periods. If a reaction requires long stir times, perform it in a flask wrapped in foil.

Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation.[12]

1. Preparation:

  • Prepare a stock solution of indazole-3-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

2. Stress Conditions (Run in parallel):

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C.
  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final base concentration of 0.1 M. Heat at 60°C.
  • Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3%. Keep at room temperature.
  • Thermal Degradation: Heat the stock solution at 80°C in a controlled oven or water bath. For solid-state thermal stress, heat the powder directly.
  • Photolytic Degradation: Expose the stock solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
  • For acid/base samples, neutralize the aliquot before analysis (e.g., with an equimolar amount of NaOH/HCl).
  • Analyze all samples, along with an unstressed control (stored at 4°C in the dark), by a suitable analytical method (e.g., HPLC-UV/DAD).

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
  • Use a diode array detector (DAD) or mass spectrometer (MS) to help identify and characterize the degradation products.
Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL Stock Solution of Indazole-3-Carboxylic Acid Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Apply Stress Base Basic (0.1 M NaOH, 60°C) Prep->Base Apply Stress Oxid Oxidative (3% H₂O₂, RT) Prep->Oxid Apply Stress Therm Thermal (80°C) Prep->Therm Apply Stress Photo Photolytic (ICH Q1B) Prep->Photo Apply Stress Sample Sample at Time Points (e.g., 2, 4, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by HPLC-UV/DAD/MS (vs. Unstressed Control) Neutralize->Analyze Interpret Calculate % Degradation Identify Degradants Assess Peak Purity Analyze->Interpret

Caption: Workflow for a typical forced degradation study.

Data Summary & Pathway Visualization

Table 1: Summary of Degradation Pathways under Forced Conditions
Stress ConditionTypical Reagents/ParametersPrimary Degradation PathwayMajor Expected Degradant(s)
Thermal Heat (Solid or Solution, >80°C)DecarboxylationIndazole
Photolytic UV/Visible Light (ICH Q1B)Tautomerization, Decarboxylation2H-Indazole tautomers, Indazole
Acid Hydrolysis 0.1 M HCl, 60-80°CCatalyzed DecarboxylationIndazole
Base Hydrolysis 0.1 M NaOH, 60-80°CGenerally stable, potential for ring opening under harsh conditionsMinimal degradation expected
Oxidation 3% H₂O₂, Room TempRing OxidationHydroxylated Indazole-3-Carboxylic Acids
Major Degradation Pathways of Indazole-3-Carboxylic Acid

Degradation_Pathways cluster_products Degradation Products Parent Indazole-3-Carboxylic Acid Decarbox Indazole Parent->Decarbox Heat (Δ) Acid (H⁺) Photo 2H-Tautomers Parent->Photo UV Light (hν) Oxid Hydroxylated Species Parent->Oxid [O] (e.g., H₂O₂) RingOpen Ring-Opened Products (e.g., N-Arylanthranilonitrile) Parent->RingOpen Harsh Thermal (e.g., Quinoline)

Caption: Key degradation pathways for indazole-3-carboxylic acid.

References

  • Nowicka, E. et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. ResearchGate. Available at: [Link]

  • Nowicka, E. et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. PubMed. Available at: [Link]

  • Al-Saffar, Y. et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]

  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Narayana Swamy, G. et al. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Bajorek, A. et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • Wang, J. et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]

  • Chemsrc. (n.d.). Indazole-3-carboxylic acid | CAS#:4498-67-3. Chemsrc. Available at: [Link]

  • Gale, D. J., & Wilshire, J. F. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Lin, H. et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Buu‐Hoi, N. P. et al. (1964). Indazole‐3‐carboxylic acids and their derivatives. Sci-Hub. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the potential side effects of using 1H-Indazole-3-carboxylic acid methyl ester in research?. Shaanxi Bloom Tech Co., Ltd.. Available at: [Link]

  • Legrand, B. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Causan, R. et al. (2021). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Universidad San Francisco de Quito USFQ. (n.d.). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ. Available at: [Link]

  • Ali, I. et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, S. et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Choi, H. et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Enthalpy-of-formation-for-indazoles-(indazole%2C-acid%2C-Ribeiro-da-Silva-Sousa/380727041793a3889a742c335a1677334460f38b]([Link]

  • Rautio, T. et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Available at: [Link]

  • Ferreira, I. C. F. R. et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Available at: [Link]

Sources

challenges in scaling up 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the challenges encountered in scaling up the production of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. As a crucial building block in medicinal chemistry, particularly for kinase inhibitors, mastering its synthesis is paramount.[1][2] This guide moves beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to navigate the complexities of its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound and what are the scale-up concerns?

A1: While several methods exist for indazole synthesis, a prevalent laboratory-scale route involves the direct bromination of a 6-methoxy-1H-indazole-3-carboxylic acid precursor. This is often adapted from procedures for similar non-methoxylated indazoles.[3] Key scale-up challenges for this route include:

  • Exothermic Control: The bromination reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of impurities.

  • Reagent Handling: Liquid bromine is highly corrosive and toxic, necessitating specialized handling equipment and safety protocols at larger scales.

  • Impurity Profile: Over-bromination leading to di-bromo species and the formation of regioisomers are significant concerns that can complicate purification.[4]

  • Solid Handling: The precipitation and filtration of the final product can be challenging at scale, affecting yield and purity.

Q2: What are the typical impurities I should expect and how can they be identified?

A2: Impurities often stem from the synthetic pathway. Common species include:

  • Unreacted Starting Material: 6-methoxy-1H-indazole-3-carboxylic acid.

  • Over-brominated Products: Such as 5,7-dibromo-6-methoxy-1H-indazole-3-carboxylic acid.[4]

  • Regioisomers: Bromination at other positions on the indazole ring, although the 5-position is generally favored.

  • Residual Solvents: Acetic acid or other solvents used in the reaction and purification steps.[4]

These impurities can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q3: What are the most effective methods for purifying the final product on a larger scale?

A3: Purification strategies must be robust and scalable. The primary methods are:

  • Recrystallization: This is often the most effective and economical method for scale-up. Selecting an appropriate solvent system (or a solvent/anti-solvent pair) is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

  • Slurry Washes: Washing the crude solid product with a solvent in which it has low solubility can effectively remove more soluble impurities.

  • Column Chromatography: While highly effective at the lab scale, silica gel chromatography can be costly and complex to scale up.[1] It is typically reserved for instances where high-purity material is required and recrystallization is ineffective.

Q4: What are the critical safety precautions when handling the reagents for this synthesis?

A4: Safety is paramount. Key precautions include:

  • Bromine: Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6] Have a bromine spill kit containing a neutralizing agent like sodium thiosulfate readily available.

  • Acetic Acid: Glacial acetic acid is corrosive. Handle with standard PPE in a ventilated area.[3]

  • Pressure and Temperature: Monitor reaction temperature closely, especially during bromine addition. Ensure the reaction vessel is appropriately rated for the scale and any potential pressure changes.

Synthetic Pathway Overview

The following diagram outlines a common synthetic approach involving the direct bromination of the indazole core.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction cluster_product Final Product SM 6-methoxy-1H-indazole- 3-carboxylic acid Reaction Electrophilic Aromatic Substitution (Bromination) SM->Reaction Dissolution & Heating Reagents Bromine (Br2) Glacial Acetic Acid Reagents->Reaction Slow Addition Product 5-Bromo-6-methoxy-1H-indazole- 3-carboxylic acid Reaction->Product Precipitation & Isolation

Caption: Synthetic workflow for bromination of the indazole precursor.

Troubleshooting Guide: Scaling Up Production

This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.

Issue 1: Low or Inconsistent Yields

  • Question: My reaction yield dropped significantly after increasing the batch size from 10g to 100g. What are the most probable causes?

  • Answer: A drop in yield upon scale-up is a common challenge often linked to mass and heat transfer limitations.

    • Possible Cause 1: Inefficient Temperature Control. The bromination reaction is exothermic. On a small scale, heat dissipates quickly. On a larger scale, localized "hot spots" can form due to inefficient stirring or cooling, leading to side reactions and decomposition of the product.

    • Corrective Action: Ensure your reactor has adequate cooling capacity and efficient overhead stirring to maintain a uniform temperature throughout the reaction mass. A slow, controlled addition of bromine via an addition funnel is crucial to manage the exotherm.[3]

    • Possible Cause 2: Incomplete Dissolution or Precipitation. The starting material must be fully dissolved before adding bromine to ensure a homogeneous reaction.[3] Similarly, incomplete precipitation during work-up means losing the product to the filtrate.

    • Corrective Action: Verify the solubility of your starting material in the chosen solvent at the reaction temperature and scale. For isolation, ensure the pH is correctly adjusted to fully precipitate the carboxylic acid and allow sufficient time for crystallization, potentially at a reduced temperature.

    • Possible Cause 3: Mass Transfer Issues. Inadequate mixing can lead to poor diffusion of reagents, resulting in an incomplete reaction.

    • Corrective Action: The stirrer's speed and design (e.g., anchor vs. turbine) must be appropriate for the vessel's size and geometry to ensure thorough mixing of the reaction slurry or solution.

Issue 2: Product Purity Issues - Presence of Di-Bromo Impurity

  • Question: My final product is contaminated with a significant amount of a di-brominated species. How can I minimize its formation?

  • Answer: The formation of di-bromo impurities is a classic example of over-reaction in electrophilic aromatic substitution.

    • Possible Cause 1: Incorrect Stoichiometry. Using an excess of bromine is the most direct cause of over-bromination.

    • Corrective Action: Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid larger excesses. Ensure accurate measurement of all reagents.

    • Possible Cause 2: High Reaction Temperature. Higher temperatures increase the reaction rate indiscriminately, promoting further bromination of the desired mono-bromo product.

    • Corrective Action: Maintain a strict temperature protocol. A common procedure involves heating to dissolve the starting material, cooling to a specific temperature (e.g., 90 °C) for bromine addition, and maintaining that temperature for the duration of the reaction.[3]

    • Possible Cause 3: Poor Reagent Dispersion. If bromine is added too quickly or without sufficient agitation, localized areas of high bromine concentration can form, leading to di-bromination before the reagent has a chance to disperse and react with the starting material.

    • Corrective Action: Add the bromine solution dropwise below the surface of the reaction mixture with vigorous stirring.

Issue 3: Difficulties with Product Isolation and Filtration

  • Question: The precipitated product is very fine and clogs the filter, making filtration extremely slow. What can I do to improve the particle size and filtration rate?

  • Answer: Poor crystal morphology is a common physical chemistry problem in scale-up.

    • Possible Cause 1: "Crash" Crystallization. Quenching the hot reaction mixture too rapidly in ice water can cause the product to precipitate as very fine, amorphous particles instead of well-defined crystals.[3]

    • Corrective Action: Implement a controlled cooling profile. After the reaction is complete, allow the mixture to cool slowly to room temperature before quenching. When quenching, consider adding the reaction mixture to the water slowly with good agitation. An "aging" period, where the slurry is stirred at a constant temperature for several hours, can often lead to crystal growth (Ostwald ripening) and improved filterability.

    • Possible Cause 2: Incorrect pH. The final pH of the slurry after quenching and neutralization is critical for carboxylic acids.

    • Corrective Action: Ensure the pH is adjusted to a point where the carboxylic acid is fully protonated and minimally soluble. Check the pH of the slurry and adjust as needed before filtration.

Troubleshooting Workflow: Diagnosing Low Purity

G start Low Purity Detected (HPLC/TLC) check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_sm Starting Material Present? check_impurities->is_sm is_dibromo Di-bromo Impurity Present? is_sm->is_dibromo No action_sm Increase Reaction Time or Temperature. Verify Reagent Quality. is_sm->action_sm Yes is_other Other Impurities (Isomers, etc.)? is_dibromo->is_other No action_dibromo Reduce Bromine Stoichiometry. Improve Temperature Control. Ensure Slow Br2 Addition. is_dibromo->action_dibromo Yes action_other Optimize Purification: - Recrystallization Solvent Screen - pH Adjustment during Work-up is_other->action_other Yes end Purity Optimized is_other->end No action_sm->end action_dibromo->end action_other->end

Sources

avoiding over-bromination in indazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of indazole derivatives. Here, we address one of the most common challenges in indazole functionalization: controlling electrophilic bromination to prevent the formation of unwanted di-, tri-, or poly-brominated species. This document provides in-depth, experience-driven answers to frequently encountered problems and offers systematic troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselectivity and control of indazole bromination.

Q1: Why am I getting a mixture of brominated products (di- and tri-brominated) when I only want to add one bromine atom?

Answer: This is a classic issue of over-reactivity and is rooted in the inherent electronic properties of the indazole ring. The indazole nucleus is electron-rich, making it highly susceptible to electrophilic aromatic substitution. Several positions on the ring are activated, and once the first electron-withdrawing bromine atom is added, it may not sufficiently deactivate the ring to prevent further reactions, especially under harsh conditions.

The primary reactive sites for electrophilic attack on the neutral indazole molecule are, in order of general reactivity, C5 > C3 > C7.[1][2] Using a highly reactive brominating agent like elemental bromine (Br₂) often provides a powerful electrophile that does not discriminate well, leading to a mixture of products.[3][4] For instance, the bromination of 2-phenyl-2H-indazole with Br₂ can yield the desired 3-bromo product but also a mixture of 3,5-dibromo and 3,7-dibromo isomers with poor selectivity.[3][4]

Key Causality Factors:

  • Reagent Reactivity: Strong brominating agents (e.g., Br₂ in acetic acid) are aggressive and less selective.

  • Stoichiometry: Using an excess of the brominating agent will invariably lead to multiple additions.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can drive the reaction towards thermodynamically stable, but often undesired, poly-brominated products.

Q2: My bromination is occurring at the C5 or C7 position, but I need to functionalize the C3 position. How can I control the regioselectivity?

Answer: Controlling regioselectivity is a matter of modulating the electronic and steric environment of the indazole core. While the C5 position is often the most electronically activated in the neutral molecule, the C3 position's reactivity can be enhanced or isolated through specific strategies.

  • Choice of Brominating Agent: Milder, sterically bulkier reagents can favor a specific position. N-Bromosuccinimide (NBS) is widely employed for the regioselective introduction of bromine at the C3 position. More recently, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be a safe, stable, and highly selective solid reagent for C3 bromination, often under mild, ultrasound-assisted conditions.[5][6][7]

  • Solvent and Base: The choice of solvent and the presence of a base can dramatically alter the outcome. For example, ultrasound-assisted bromination with DBDMH in ethanol with sodium carbonate as a base provides excellent selectivity for the C3 position.[5][6] The base likely facilitates the final deprotonation step in the electrophilic substitution mechanism.

  • N-Protection Strategy: This is the most robust method for directing C3 functionalization. Protecting the indazole nitrogen alters the electronic distribution in the ring and can be used to block other reactive sites or direct metallation.

    • N2-Protection: Protecting the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) is particularly effective. The SEM-protected indazole can be regioselectively lithiated at C3, and the resulting nucleophile can be quenched with an electrophilic bromine source.[8]

    • N1-Protection: While N1 protection is also common, N2-protection is often superior for directing C3 functionalization.

The diagram below illustrates the general mechanism of electrophilic bromination, highlighting the key intermediate that determines the final product.

G cluster_0 Mechanism of Electrophilic Bromination Indazole Indazole Ring Sigma_Complex Wheland Intermediate (Sigma Complex) Indazole->Sigma_Complex + Br⁺ Br_plus Electrophilic Bromine (e.g., from NBS, Br₂) Br_plus->Sigma_Complex Product Brominated Indazole Sigma_Complex->Product - H⁺ H_plus H⁺ Sigma_Complex->H_plus Base Base (e.g., Solvent, Na₂CO₃) Base->Product Abstracts H⁺

Caption: General mechanism of electrophilic bromination on indazole.

Part 2: Troubleshooting Guide: Over-Bromination

If you are experiencing over-bromination, follow this systematic troubleshooting workflow to diagnose and solve the issue.

G start Problem: Over-bromination Detected (e.g., LC-MS, NMR) q1 What brominating agent are you using? start->q1 br2_path Br₂ q1->br2_path Br₂ nbs_path NBS / DBDMH q1->nbs_path NBS/DBDMH sol1 Solution 1: Switch to a milder agent like NBS or DBDMH. br2_path->sol1 q2 Check Stoichiometry: Are you using >1.0 eq of brominating agent? nbs_path->q2 sol1->q2 yes_stoich Yes q2->yes_stoich Yes no_stoich No q2->no_stoich No sol2 Solution 2: Use exactly 1.0 equivalent. Perform slow addition at low temp. yes_stoich->sol2 q3 Are reaction conditions (temp, time) aggressive? no_stoich->q3 sol2->q3 yes_cond Yes q3->yes_cond Yes no_cond No q3->no_cond No sol3 Solution 3: Lower temperature (e.g., 0°C to RT). Reduce reaction time and monitor by TLC/LC-MS. yes_cond->sol3 q4 Is the desired isomer still not forming selectively? no_cond->q4 sol3->q4 yes_iso Yes q4->yes_iso Yes end_node Problem Solved: Selective Mono-bromination Achieved q4->end_node No, issue resolved. sol4 Advanced Solution: Implement N-protection strategy to direct C3 functionalization. yes_iso->sol4 sol4->end_node

Caption: Troubleshooting workflow for over-bromination issues.

Part 3: Data & Protocols

Table 1: Comparison of Common Brominating Agents for Indazole
ReagentFormulaTypical ConditionsSelectivity ProfileKey Considerations
Elemental Bromine Br₂Acetic Acid, 90-120°C[9]Low to Moderate. Prone to over-bromination, yielding di- and tri-halo products.[3][4]Highly corrosive and toxic. Environmentally unfriendly.[3][4]
N-Bromosuccinimide C₄H₄BrNO₂EtOH or H₂O, 50-95°C[3][4]Good. Generally selective for C3, but can produce mixtures if not controlled.Easy to handle solid. Reaction progress should be carefully monitored.
DBDMH C₅H₆Br₂N₂O₂EtOH, 40°C, Ultrasound[5][6]Excellent. Highly selective for C3 mono-bromination.[6]Stable, inexpensive solid. Ultrasound assistance provides rapid and clean conversion.[5]
Experimental Protocol 1: Selective C3-Bromination using DBDMH

This protocol is adapted from methodologies demonstrating high selectivity for the C3 position under mild, ultrasound-assisted conditions.[5][6]

Objective: To synthesize 3-bromo-2-phenyl-2H-indazole with high selectivity.

Materials:

  • 2-phenyl-2H-indazole (1.0 eq)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Ethanol (EtOH)

  • Ultrasonic bath (40 kHz)

Procedure:

  • To a reaction vessel, add 2-phenyl-2H-indazole (0.2 mmol, 1.0 eq), DBDMH (0.2 mmol, 1.0 eq), and Na₂CO₃ (0.4 mmol, 2.0 eq).

  • Add ethanol (2.0 mL) to the vessel.

  • Place the vessel in an ultrasonic bath and sonicate at 40°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2-phenyl-2H-indazole.

Trustworthiness: This method avoids harsh reagents and high temperatures, minimizing side reactions. Control experiments have shown this reaction is not a radical process, and it proceeds cleanly to the C3-brominated product.[5] The use of ultrasound ensures efficient energy transfer, leading to short reaction times and high yields.[6]

Experimental Protocol 2: N-Protection Workflow for Directed C3-Functionalization

This workflow describes the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to achieve highly regioselective C3 derivatization.[8]

G cluster_workflow N-Protection Workflow for C3-Bromination start Start: 1H-Indazole step1 Step 1: N2-Protection Reagents: SEM-Cl, dicyclohexylmethylamine, THF start->step1 protected N2-SEM-Indazole step1->protected step2 Step 2: C3-Lithiation Reagents: n-BuLi, THF, -78°C protected->step2 lithiated C3-Lithiated Intermediate step2->lithiated step3 Step 3: Bromination Reagent: Electrophilic Br⁺ source (e.g., 1,2-dibromoethane) lithiated->step3 bromo_protected 3-Bromo-N2-SEM-Indazole step3->bromo_protected step4 Step 4: Deprotection Reagents: TBAF in THF or aq. HCl in EtOH bromo_protected->step4 finish Finish: 3-Bromo-1H-Indazole step4->finish

Caption: Workflow for selective C3-bromination using an N2-SEM protecting group.

Procedure Details:

  • Protection (N2-Selective): To a solution of indazole (1.0 eq) in THF, add dicyclohexylmethylamine (1.2 eq), followed by SEM-Cl (1.2 eq). Stir at room temperature for 3 hours. Work up with ethyl acetate and aqueous NaOH to isolate the N2-SEM protected indazole.[8][10]

  • C3-Lithiation & Bromination: Cool a solution of N2-SEM-indazole in THF to -78°C. Add n-BuLi dropwise and stir for 1 hour. Quench the resulting C3-lithiated species with an electrophilic bromine source.

  • Deprotection: Dissolve the 3-bromo-N2-SEM-indazole in THF and add a 1M solution of tetrabutylammonium fluoride (TBAF). Reflux until completion to yield the final 3-bromo-1H-indazole.[8]

Expertise & Experience: The SEM group is particularly advantageous because it directs metallation to the C3 position and can be removed under conditions that are orthogonal to many other protecting groups, providing a versatile handle for complex syntheses.[8]

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4589. Retrieved from [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(10), 581-585. Retrieved from [Link]

  • ResearchGate. (2020). One‐pot synthesis of 3‐bromo‐2H‐indazole 6. Retrieved from [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III. Aqueous Bromination of Indazole. ConnectSci. Retrieved from [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. Retrieved from [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6861-6869. Retrieved from [Link]

  • Kowal, C. D., & Katoh, T. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Retrieved from [Link]

  • Semantic Scholar. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

stability issues of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for navigating the potential stability challenges of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid in solution. As a substituted indazole-3-carboxylic acid, this molecule possesses a unique combination of functional groups that, while synthetically useful, can present challenges in experimental settings.[1][2] This document provides in-depth, practical guidance in a question-and-answer format to help you anticipate and troubleshoot these issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Behavior

This section addresses the fundamental stability and handling questions for this compound.

Q1: What are the primary structural features of this compound that may influence its stability in solution?

A1: The stability of this compound is influenced by four key structural components:

  • 1H-Indazole Core: The indazole ring system is aromatic and generally stable.[3] However, like other nitrogen-containing heterocycles, it can be susceptible to specific degradation pathways, particularly under harsh pH or oxidative conditions.[4] The 1H-tautomer is the most thermodynamically stable form of the indazole ring.[3][5]

  • Carboxylic Acid Group: This acidic functional group dictates the compound's pH-dependent solubility and can participate in reactions like esterification or decarboxylation under certain conditions. Carboxylic acids can also influence the dissolution kinetics in buffered solutions.[2][6]

  • Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring. While generally stable, aryl bromides can be susceptible to photolytic degradation or debromination under certain reductive conditions.[7][8]

  • Methoxy Group: An electron-donating group, the methoxy substituent can activate the benzene portion of the indazole ring towards electrophilic attack. Aryl methyl ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃), a reaction not typically encountered in routine experimental solutions but relevant for understanding potential degradation pathways.[9]

Q2: I've observed precipitation of the compound from my DMSO stock solution upon storage or after freeze-thaw cycles. What is causing this and how can I prevent it?

A2: This is a common issue for many compounds stored in DMSO.[10][11] The primary causes are:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The solubility of many organic compounds, including likely this compound, is significantly lower in aqueous DMSO compared to anhydrous DMSO.[12]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds from supersaturated solutions. As the DMSO/water mixture freezes, the compound can be forced out of solution, and it may not fully redissolve upon thawing.[12]

  • Exceeding Solubility Limits: The initial stock concentration may be too high, creating a supersaturated solution that is prone to precipitation over time.

Solutions:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.

  • Aliquot Stock Solutions: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles for the bulk of your compound.

  • Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C.

  • Gentle Re-solubilization: If you suspect precipitation, gently warm the vial to room temperature and vortex or sonicate briefly before use to ensure the compound is fully dissolved.

Q3: What are the recommended solvents and pH conditions for preparing working solutions of this compound?

A3: The carboxylic acid moiety makes the solubility of this compound highly pH-dependent.

  • Solvents: For stock solutions, anhydrous DMSO is recommended. For aqueous working solutions, the compound's solubility will be significantly higher in basic to neutral buffers (pH > pKa) where the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • pH Considerations: The pKa of the carboxylic acid group is likely in the range of 3-5. Therefore, using buffers with a pH of 7.0 or higher (e.g., phosphate-buffered saline, PBS) is recommended for preparing aqueous working solutions to maintain solubility.[13][14] Avoid acidic buffers if possible, as they will suppress the ionization of the carboxylic acid and decrease aqueous solubility.

Q4: How should I store solutions of this compound to ensure long-term stability?

A4: Proper storage is crucial for maintaining the integrity of your compound.

Solution TypeRecommended Storage ConditionsRationale
Solid Powder Store at -20°C, protected from light, in a tightly sealed container.Minimizes degradation from light and moisture.
DMSO Stock Solution Store in single-use aliquots at -20°C or -80°C.[15]Prevents degradation from repeated freeze-thaw cycles and water absorption.
Aqueous Working Solution Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours, protected from light.Aqueous solutions are generally more susceptible to degradation and microbial growth.

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides step-by-step protocols to investigate and mitigate stability issues you may encounter during your experiments.

Troubleshooting Guide 1: Inconsistent Results or Loss of Activity

If you are observing a decrease in the compound's expected activity or high variability in your experimental results, it may be due to degradation in your working solution. A forced degradation study can help identify the conditions under which your compound is unstable.[16][17]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Core Principle: By exposing the compound to harsh conditions (acid, base, oxidation, and light), we can accelerate the degradation processes that might occur more slowly under normal experimental conditions. This allows for the development of a stability-indicating analytical method.[17]

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B guidelines). Wrap a control sample in aluminum foil.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For acid and base samples, neutralize the aliquot before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method. An ideal method will separate the parent compound from all degradation products.[18] LC-MS can be used to identify the mass of any new peaks formed.[18][19]

  • Significant degradation in acidic/basic conditions suggests hydrolysis of the methoxy group or other acid/base-labile transformations.

  • Degradation with H₂O₂ points to oxidative instability, potentially at the indazole ring.

  • Degradation under light exposure indicates photosensitivity, which could involve the bromo substituent.

The following diagram illustrates a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress photo Photolysis (ICH Q1B) prep->photo Expose to stress sampling Sample at t=0, 2, 8, 24h (Neutralize acid/base samples) acid->sampling base->sampling oxidation->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC-UV/LC-MS sampling->hplc data Identify Degradants & Determine Degradation Pathway hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting Guide 2: Solubility Issues in Aqueous Buffers

If you are struggling to dissolve the compound in your aqueous assay buffer, consider the following steps.

Objective: To achieve a stable and soluble working solution of this compound for biological assays.

  • Verify Buffer pH: Ensure your buffer pH is at least 2 units above the predicted pKa of the carboxylic acid (pKa is likely ~3-5). A pH of 7.4 is a good starting point.

  • Stepwise Dilution: When preparing your working solution from a DMSO stock, perform a stepwise dilution. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate.[15]

  • Use of Co-solvents: If solubility is still an issue, consider the use of a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like PEG400 or ethanol in your final buffer.

  • Sonication: After dilution, briefly sonicate the working solution to aid in dissolution.

The following decision tree can guide your troubleshooting process for solubility issues.

Caption: Decision tree for troubleshooting solubility.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10951-10959.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2025, August 10). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Pereira, M. M., et al. (2006).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Claramunt, R. M., et al. (2009). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 14(9), 3593-3613.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.
  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Singh, S., et al. (2005). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 31-41.
  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • La-Beck, N. M., & Jean, G. W. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 6(10), 1047-1051.
  • Schneider, J., et al. (2024, November). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10951-10959.
  • Havinga, E., & De Jongh, R. O. (1969). photosubstitution reactions of aromatic compounds. Bulletin des Sociétés Chimiques Belges, 78(1-2), 15-26.
  • Andersen, R. J., et al. (2006). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 71(13), 5032-5035.
  • Reynolds, D. W. (2022). Forced Degradation – A Review.
  • Reddit. (2024, August 17). Hydrolysis of Methoxy Group but not Methylenedioxy. Retrieved from [Link]

  • Al-Hadiya, B. M. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Medicinal Chemistry, 6(10), 606-626.
  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

  • Biblioteca Digital do IPB. (2021, November 20). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Retrieved from [Link]

  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Retrieved from [Link]

  • Li, G., et al. (2015).
  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: Profiling Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous successful kinase inhibitors. This guide provides an in-depth, objective comparison of the performance of indazole-based kinase inhibitors, with a focus on Axitinib, against other alternatives, supported by experimental data and methodologies. While the specific compound 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid lacks extensive characterization in publicly available literature, the broader family of indazole-3-carboxylic acid derivatives has proven to be a fertile ground for the development of targeted cancer therapies.[1]

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention from medicinal chemists due to its versatile biological activities.[1] Its structural features allow for the synthesis of derivatives that can potently and selectively inhibit a range of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its therapeutic importance.[1]

This guide will focus on a comparative analysis of key indazole-based kinase inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4), two crucial targets in oncology. We will delve into their mechanisms of action, inhibitory profiles, and the experimental workflows used to characterize them.

Comparative Analysis of Indazole-Based Kinase Inhibitors

A direct comparison of inhibitory potency is crucial for evaluating and selecting candidate compounds for further development. The following table summarizes the in vitro inhibitory activities (IC50) of the indazole-containing drug Axitinib and, for context, another multi-kinase inhibitor, Sorafenib, against key kinases involved in angiogenesis.

Target KinaseAxitinib (IC50 in nM)Sorafenib (IC50 in nM)
VEGFR-11.2[3]26[3]
VEGFR-20.2[3]6[3]
VEGFR-30.1-0.3[3]15[3]
PDGFR-β-37[3]
c-Kit-68[3]

Note: IC50 values can vary depending on the specific assay conditions. Data is presented for comparative purposes. A hyphen (-) indicates no substantial activity or unavailable data for direct comparison.

Axitinib, an indazole derivative, demonstrates exceptional potency against the VEGFR family, with sub-nanomolar efficacy against VEGFR-2 and VEGFR-3.[3][4] This high potency and selectivity are key attributes that contribute to its clinical efficacy in indications such as advanced renal cell carcinoma.[5][6]

Featured Indazole-Based Kinase Inhibitor: Axitinib

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3.[5][6] These receptors are pivotal in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]

Mechanism of Action: Targeting Angiogenesis

The mechanism of action of Axitinib involves the inhibition of VEGFR signaling pathways. By binding to the ATP-binding site of these receptors, Axitinib blocks their phosphorylation and subsequent activation.[6] This, in turn, prevents the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.[6][7]

The signaling pathway downstream of VEGFR-2 activation is a critical driver of angiogenesis. The following diagram illustrates this pathway and the point of inhibition by Axitinib.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras PI3K PI3K VEGFR2->PI3K Axitinib Axitinib Axitinib->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Proliferation Promotes Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Selectivity_Panel->Proliferation_Assay Western_Blot Western Blot Analysis (Target Phosphorylation) Proliferation_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay PK_Studies Pharmacokinetic Studies Apoptosis_Assay->PK_Studies Xenograft_Model Xenograft Tumor Model PK_Studies->Xenograft_Model Start Candidate Indazole Compound Start->Kinase_Assay

Caption: General workflow for kinase inhibitor characterization.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute the ADP-Glo™ Kinase Assay components as per the manufacturer's instructions. Prepare serial dilutions of the indazole inhibitor and the control compound (e.g., Staurosporine).

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction. Add the diluted inhibitor or vehicle control. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Target Phosphorylation

This technique is used to detect the phosphorylation status of the target kinase and its downstream effectors in cells treated with the inhibitor.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the indazole inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The indazole scaffold is a highly valuable pharmacophore in the design of potent and selective kinase inhibitors. While the specific compound this compound is not extensively documented, the broader class of indazole derivatives, exemplified by Axitinib and emerging PLK4 inhibitors, demonstrates significant therapeutic potential. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to evaluate and advance novel indazole-based kinase inhibitors in the field of oncology drug discovery. The continued exploration of this versatile scaffold is poised to yield the next generation of targeted cancer therapies.

References

  • Grokipedia. Axitinib. [Link]

  • Wikipedia. Axitinib. [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Patsnap Synapse. What is the mechanism of Axitinib? (2024-07-17). [Link]

  • NIH. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013-10-29). [Link]

  • ACS Publications. The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. [Link]

  • Urology Textbook. Axitinib: Indications, Adverse Effects, Contraindications and Dosage. [Link]

  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025-09-12). [Link]

  • PubMed. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024-12-05). [Link]

  • ResearchGate. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]

  • ResearchGate. Design of indazole derivatives 20-21 as VEGFR inhibitors (green lines...). [Link]

  • BioWorld. Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025-10-10). [Link]

  • PubMed. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. (2025-10-15). [Link]

  • Journals. RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. (2022-11-28). [Link]

  • ResearchGate. Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. [Link]

  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Indazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides a comparative analysis of substituted indazole-3-carboxylic acid derivatives, moving beyond a simple catalog of compounds to explore the causal relationships between chemical structure, biological activity, and experimental design. We will dissect how substitutions on the indazole ring system modulate therapeutic effects, with a focus on kinase inhibition and other emerging applications.

The Indazole-3-Carboxylic Acid Core: A Versatile Pharmacophore

The indazole ring system, particularly when functionalized with a carboxylic acid or a related carboxamide at the 3-position, serves as an excellent starting point for designing targeted therapies. This core structure is prevalent in numerous compounds investigated for anti-inflammatory, anti-tumor, and antimicrobial activities.[1][2] A number of anticancer drugs featuring the indazole core are commercially available, including Axitinib and Pazopanib, highlighting its clinical significance.[3]

The true power of this scaffold lies in its susceptibility to chemical modification at several key positions, primarily the N-1 and N-2 positions of the pyrazole ring and various points on the fused benzene ring. These substitutions dictate the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with protein targets.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is profoundly influenced by the nature and position of their substituents. Below, we compare how modifications at key positions alter the function of these molecules, drawing on specific examples from the literature.

The N-1 position of the indazole ring is a critical vector for introducing diversity and tuning the pharmacological profile. Strategic substitution at this site can enhance target engagement, improve pharmacokinetic properties, and even dictate selectivity between protein isoforms.

A compelling example is seen in the development of inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. Researchers started with an unsubstituted 1H-indazole-3-carboxamide which showed weak activity. By introducing a three-carbon linker attached to various heterocycles at the N-1 position, they achieved a significant boost in potency.[4]

Compound IDN-1 SubstituentTargetIC50Key Insight
Scaffold -HPARP-1> 50 µMThe unsubstituted core is a weak inhibitor.
Compound 4 -(CH2)3-piperidinePARP-136 µMIntroduction of a basic amine improves activity.
Compound 5 -(CH2)3-dioxoindolinePARP-16.8 µMA larger, more complex heterocyclic system dramatically increases potency.[4]

Causality Behind the Choice: The addition of flexible linkers and heterocyclic groups at N-1 allows the molecule to probe deeper into the binding pocket of the target protein, forming additional stabilizing interactions. In the case of PARP-1 inhibitors, this led to a nearly 10-fold improvement in potency.[4]

While our focus is on the carboxylic acid, its amide derivatives are often the final, active form in many drug candidates. The orientation and substitution of the C-3 carboxamide are paramount for activity.

In the development of Calcium-Release Activated Calcium (CRAC) channel blockers for treating mast cell-driven inflammation, the regiochemistry of the amide linker was found to be a critical determinant of activity.[5][6]

Compound IDC-3 MoietyAr MoietyTargetIC50
12d -CO-NH-Ar3-fluoro-4-pyridylCRAC Channel0.67 µM[5]
9c -NH-CO-Ar (Reverse Amide)N/ACRAC Channel> 100 µM[5][6]

Expert Insight: The stark difference in activity between the indazole-3-carboxamide (active) and its N-(indazol-3-yl)amide (inactive) isomer highlights the importance of the hydrogen bond donor/acceptor pattern presented to the target protein. The 3-carboxamide's specific geometry is essential for blocking the CRAC channel, a finding described as unprecedented for this class of blockers.[5][6]

Substitutions on the fused benzene ring (positions 4, 5, 6, and 7) are often used to refine potency and, crucially, to achieve selectivity between related protein targets, such as kinase isoforms.

In a study designing inhibitors for Aurora kinases, a family of enzymes involved in cell division, researchers developed compounds with distinct selectivity profiles based on substitutions around the indazole core.[7] While the specific substitutions on the carboxylic acid derivative were not the primary focus, the principle of using the wider scaffold to achieve selectivity is a key takeaway for drug design. Computational modeling revealed that these substitutions could selectively target specific amino acid residues like Arg220 or Thr217 in the kinase binding pocket, thereby driving isoform selectivity.[7]

Experimental Design & Protocols

A robust comparative analysis relies on validated, reproducible experimental protocols. Here, we outline a general synthesis scheme and a key biological assay.

The synthesis of these derivatives typically involves a multi-step process that begins with the core indazole-3-carboxylic acid. The following workflow is a common approach.

Workflow: Synthesis of Indazole-3-Carboxamides

G cluster_0 Step 1: N-1 Alkylation cluster_1 Step 2: Amide Coupling cluster_2 Alternative Amide Coupling IndazoleAcid Indazole-3-Carboxylic Acid AlkylatedIndazole N-1 Substituted Indazole Acid IndazoleAcid->AlkylatedIndazole NaH, R-X (e.g., Dichlorobenzyl chloride) AcylChloride Acyl Chloride Intermediate AlkylatedIndazole->AcylChloride Oxalyl Chloride or SOCl2 CouplingProduct Final Indazole-3-Carboxamide AlkylatedIndazole->CouplingProduct Amine (R'-NH2), Coupling Agents (EDC, HOBt) FinalProduct Final Indazole-3-Carboxamide AcylChloride->FinalProduct Amine (R'-NH2), Base

Caption: General synthetic workflow for N-substituted indazole-3-carboxamides.

Protocol: Amide Coupling via EDC/HOBt

This protocol is a widely used method for forming amide bonds from carboxylic acids, avoiding the need to generate a more reactive acyl chloride intermediate.[2]

  • Dissolution: Dissolve the N-1 substituted indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent like DMF (Dimethylformamide).

  • Activator Addition: Add HOBt (Hydroxybenzotriazole, 1.2 equivalents) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as TEA (Triethylamine, 3 equivalents) or DIPEA, and stir the reaction mixture at room temperature for 15-20 minutes. This activates the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction for 4-6 hours at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or a Methanol/Chloroform mixture). Wash the organic layer with sodium bicarbonate solution and brine, dry it over sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography.

Self-Validation and Trustworthiness: The success of this protocol is validated by characterization of the final product using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm its structure and purity, as demonstrated in numerous studies.[2][8]

Case Study: Gamendazole - A Non-Hormonal Male Contraceptive Agent

Gamendazole is a prominent derivative of indazole carboxylic acid that functions as an orally active antispermatogenic agent.[9][10] It provides an excellent case study of how the core scaffold can be adapted for a unique therapeutic purpose.

  • Structure: (E)-3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid.[9]

  • Mechanism of Action: Gamendazole disrupts spermatogenesis by targeting proteins essential for the junction between Sertoli cells and spermatids.[9] It functions as a selective inhibitor of HSP90AB1 (a heat shock protein) and EEF1A1 (a translation elongation factor).[10][11] This inhibition leads to the degradation of HSP90-dependent proteins like AKT1, disrupting the junctional complexes and causing the loss of spermatids.[10][11]

Signaling Pathway Disruption by Gamendazole

Caption: Proposed mechanism of action for Gamendazole in Sertoli cells.

Experimental Insights: The identification of HSP90AB1 and EEF1A1 as targets was achieved through affinity purification using a biotinylated version of gamendazole, followed by mass spectrometry.[11] This demonstrates a powerful experimental approach for target deconvolution. Furthermore, gene microarray analysis of testes from gamendazole-treated rats showed a rapid increase in interleukin-1 gene expression, confirming that Sertoli cells are a primary target and linking the drug's effect to an inflammatory-like response pathway.[10][11]

Conclusion and Future Directions

The indazole-3-carboxylic acid scaffold is a remarkably versatile platform for drug discovery. As this guide has demonstrated, strategic substitutions at the N-1 and C-3 positions, as well as on the benzene ring, are key to modulating potency, selectivity, and overall pharmacological profile. The comparative analysis of different derivatives reveals clear structure-activity relationships that can guide future design efforts.

Future research should continue to explore novel substitutions and expand the range of biological targets. The use of computational modeling and advanced screening techniques will be crucial in rationally designing the next generation of indazole-based therapeutics, moving from broad-spectrum agents to highly selective drugs tailored for specific disease pathways.

References

  • Title: Gamendazole.
  • Title: Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells.
  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Title: Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
  • Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Title: Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells.
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Title: Regioselective Synthesis of 1‐Substituted Indazole‐3‐carboxylic Acids.
  • Title: Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells1.
  • Title: Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells1.
  • Title: (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Title: Full article: Synthesis of 3-[5-(Substituted Phenyl)-[2][4][9] Oxadiazol-2-yl]-1H-Indazole. Source: Taylor & Francis Online. URL:

  • Title: Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.

Sources

The 5-Bromo-Indazole Scaffold: A Privileged Motif in Structure-Activity Relationship Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1] Among its many derivatives, 5-bromo-indazole has emerged as a particularly valuable starting point for the development of potent and selective therapeutic agents. The bromine atom at the 5-position serves as a versatile chemical handle, enabling a diverse array of chemical modifications through reactions like cross-coupling, which allows for the systematic exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of 5-bromo-indazole analogs, focusing on their SAR as potent inhibitors of key biological targets, supported by experimental data and detailed protocols.

I. The Strategic Importance of the 5-Bromo-Indazole Moiety

The 5-bromo-indazole scaffold offers a unique combination of structural features that make it a "privileged" scaffold in drug discovery. The indazole ring system itself is a bioisostere of purines, allowing it to interact with the ATP-binding sites of many enzymes, particularly kinases. The bromine atom at the C5 position provides several key advantages:

  • Versatile Chemical Handle: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This facilitates the introduction of a wide range of substituents at this position, allowing for fine-tuning of steric and electronic properties to optimize target engagement.

  • Modulation of Physicochemical Properties: The presence of a halogen atom can influence the compound's lipophilicity, metabolic stability, and pharmacokinetic profile.

  • Directional Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein.

The following sections will delve into the SAR of 5-bromo-indazole analogs against specific and crucial drug targets, highlighting how modifications to this core structure impact their inhibitory potency and selectivity.

II. Comparative Analysis of 5-Bromo-Indazole Analogs as Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, particularly in oncology, and the indazole scaffold has been extensively explored for the development of kinase inhibitors.[2] The 5-bromo-indazole moiety often serves as a key building block in the synthesis of these inhibitors.

A. Targeting the PI3K/Akt Signaling Pathway

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] Its dysregulation is frequently implicated in cancer.

A notable example of a potent Akt inhibitor based on the indazole scaffold is A-443654, developed by Abbott Labs.[3] SAR studies on analogs of A-443654 have provided valuable insights. For instance, in the development of analog-sensitive Akt inhibitors, the C7 position of the indazole ring was identified as a promising site for introducing bulky substituents that would clash with the gatekeeper methionine residue of the wild-type kinase, thereby engineering selectivity for a mutant version of the enzyme.[3]

While specific SAR data for 5-bromo-indazole analogs targeting Akt is not extensively detailed in the provided results, the general principles of kinase inhibitor design suggest that modifications at the 5-position would be critical for optimizing interactions within the ATP-binding pocket and influencing selectivity against other kinases.

B. Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer therapies.[4]

Fragment-based and knowledge-based drug design approaches have been utilized to identify novel indazole derivatives as potent Aurora kinase inhibitors.[5] These studies have highlighted that different substituents on the indazole scaffold can confer subtype selectivity. For example, specific substitutions can lead to dual Aurora A and B inhibitors, or selective inhibitors for either isoform.[5] While the provided abstracts do not explicitly detail the role of a 5-bromo substituent, QSAR studies on other kinase inhibitors have shown that halogen substitutions can significantly impact potency.[6]

C. Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is associated with tumorigenesis.[7][8] The indazole scaffold has been a key structural motif in the development of potent PLK4 inhibitors.

For instance, the FDA-approved kinase inhibitor Axitinib, which contains an indazole core, has been shown to potently inhibit PLK4.[8] Optimization of indazole-based compounds has led to highly potent and selective PLK4 inhibitors like CFI-400945.[9] A recent study described the optimization of a lead compound, which, while having good kinase inhibitory activity, showed poor cellular activity.[8] Through structural modifications of the indazole core, a novel inhibitor, compound C05 , was developed with exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against several cancer cell lines.[8][10]

The following table summarizes the activity of a key 5-bromo-indazole-derived PLK4 inhibitor.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Citation(s)
C05 PLK4< 0.1IMR-32 (neuroblastoma)0.948[8][10]
MCF-7 (breast cancer)0.979[8][10]
H460 (non-small cell lung cancer)1.679[8][10]

Table 1: Inhibitory Activity of a Potent Indazole-Based PLK4 Inhibitor.

The development of C05 underscores the power of iterative SAR studies, where initial hits are systematically modified to enhance both target potency and cellular efficacy.

III. 5-Bromo-Indazole Analogs as DNA Gyrase Inhibitors

DNA gyrase is a bacterial enzyme that is essential for DNA replication, and it represents a well-established target for antibacterial agents.[11] The search for novel DNA gyrase inhibitors has led to the exploration of various chemical scaffolds, including indazoles.

A study on novel indazole analogs as DNA gyrase inhibitors demonstrated that these compounds can exhibit potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[7][12] The SAR of these compounds revealed that specific substitutions on the indazole ring are crucial for their activity. While the exact role of the 5-bromo substituent in this specific series is not detailed in the provided abstracts, the general principles of SAR in DNA gyrase inhibitors suggest that it likely contributes to the overall binding affinity and electronic properties of the molecule.[13]

IV. Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.[14]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., 5-bromo-indazole analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring the metabolic activity of cells.[15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]

  • 96-well tissue culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

V. Visualizing SAR and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

SAR_Concept cluster_0 5-Bromo-Indazole Core cluster_1 Structural Modifications cluster_2 Biological Outcomes Core 5-Bromo-Indazole Mod1 Substitution at N1 Core->Mod1 Diversification Mod2 Modification at C3 Core->Mod2 Diversification Mod3 Cross-coupling at C5 (Br) Core->Mod3 Diversification Outcome1 Increased Potency (Lower IC50) Mod1->Outcome1 Impacts Outcome2 Enhanced Selectivity Mod1->Outcome2 Impacts Outcome3 Improved Pharmacokinetics Mod1->Outcome3 Impacts Mod2->Outcome1 Impacts Mod2->Outcome2 Impacts Mod2->Outcome3 Impacts Mod3->Outcome1 Impacts Mod3->Outcome2 Impacts Mod3->Outcome3 Impacts

Caption: General concept of SAR studies on the 5-bromo-indazole scaffold.

Kinase_Inhibition_Workflow A Prepare Serial Dilution of 5-Bromo-Indazole Analog B Add Kinase and Incubate A->B C Initiate Reaction with ATP/Substrate Mixture B->C D Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP and Generate Luminescence D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

VI. Conclusion

The 5-bromo-indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its inherent ability to interact with key biological targets, makes it an invaluable tool in medicinal chemistry. The comparative analysis presented in this guide demonstrates how systematic modifications of this core structure can lead to the development of highly potent and selective inhibitors for a range of targets, from protein kinases to bacterial enzymes. The provided experimental protocols offer a foundation for researchers to further explore the vast chemical space accessible from 5-bromo-indazole and to contribute to the development of next-generation therapeutics.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Tanitame, A., Oyamada, Y., Ofuji, K., Kyoya, Y., Suzuki, K., Ito, H., Kawasaki, M., Nagai, K., Wachi, M., & Yamagishi, J. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862.
  • Tanitame, A., Oyamada, Y., Ofuji, K., Kyoya, Y., Suzuki, K., Ito, H., Kawasaki, M., Nagai, K., Wachi, M., & Yamagishi, J. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862.
  • Zhang, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16373-16447.
  • University of Bristol Research Portal. (2021). Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. Retrieved from [Link]

  • Tanitame, A., Oyamada, Y., Ofuji, K., Kyoya, Y., Suzuki, K., Ito, H., Kawasaki, M., Nagai, K., Wachi, M., & Yamagishi, J. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497.
  • Zhang, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16373-16447.
  • University of Bristol Research Portal. (2021). Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. Retrieved from [Link]

  • Maxwell, A. (1990). Structure-activity relationships in DNA gyrase inhibitors. Pharmacology & Therapeutics, 48(1), 1–17.
  • Zhao, D., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497.
  • Naaz, F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945.
  • Zhang, D., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 966-977.
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Zhang, D., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 966-977.
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Zhao, D., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Zhao, D., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Semantic Scholar. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. Retrieved from [Link]

  • Zhao, D., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Zhao, D., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.

Sources

A Comparative Guide to Validating the Biological Target of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-faceted framework for the rigorous validation of a putative biological target for the novel small molecule, 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. As the specific target of this compound is not yet established in publicly available literature, this document will serve as a practical roadmap for researchers, scientists, and drug development professionals. We will proceed by establishing a scientifically plausible hypothesis and then systematically generate and compare data from a suite of orthogonal experimental approaches to build a robust case for target engagement and functional modulation.

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly in oncology.[1][2][3] Notably, some indazole-containing compounds have been identified as inhibitors of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] Given the structural motifs of this compound, we will hypothesize that its primary biological target is a member of the FGFR family of receptor tyrosine kinases , which are frequently dysregulated in various cancers. This guide will compare and contrast a series of validation techniques designed to test this hypothesis.

The Target Validation Funnel: A Multi-Modal Approach

G cluster_0 Phase 1: Hypothesis & In Silico Screening cluster_1 Phase 2: In Vitro Biophysical & Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement & Functional Readouts cluster_3 Phase 4: Genetic & In Vivo Confirmation a Hypothesize Target Class (e.g., Kinases) based on Scaffold b In Silico Docking / Screening (e.g., against FGFR1-4) a->b Prioritize c Direct Binding Assays (SPR, ITC) b->c d Biochemical Functional Assay (e.g., Kinase Inhibition) c->d Confirm e Cellular Target Engagement (CETSA) d->e f Pathway Modulation (Western Blot for p-ERK) e->f Correlate g Phenotypic Response (Cell Viability Assay) f->g Correlate h Genetic Validation (CRISPR KO) g->h i In Vivo Model (Xenograft Efficacy) h->i Confirm

Caption: The Target Validation Funnel Workflow.

Part 1: In Vitro Validation - Does the Compound Directly Bind and Inhibit the Hypothesized Target?

The foundational step in target validation is to unequivocally demonstrate a direct, physical interaction between the small molecule and the purified target protein. Here, we compare two "gold standard" biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), with a biochemical functional assay.

Comparison of In Vitro Methodologies
Technique Primary Output Key Advantages Considerations
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), Affinity (KD)Real-time, label-free, high sensitivity, requires small amounts of analyte.[4][5][6]Protein must be immobilized; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Label-free, in-solution measurement, provides full thermodynamic profile.[7][8][9][10]Requires larger amounts of pure protein and compound; lower throughput.
Biochemical Kinase Assay Functional Inhibition (IC50)Measures functional consequence of binding; widely available kits.Indirect measure of binding; susceptible to assay artifacts (e.g., ATP competition).
Experimental Protocol 1: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of this compound to purified FGFR1 kinase domain.

Methodology:

  • Immobilization: Covalently immobilize recombinant human FGFR1 kinase domain onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+) containing 1% DMSO, ranging from 1 nM to 10 µM.

  • Binding Measurement: Inject the compound dilutions over the FGFR1 and a reference flow cell (mock-coupled) at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

  • Regeneration: If necessary, regenerate the sensor surface with a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5).

  • Data Analysis: Subtract the reference channel data and a buffer blank injection. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[11]

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamic signature of the compound binding to FGFR1.

Methodology:

  • Sample Preparation: Dialyze purified FGFR1 kinase domain into the desired assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the compound in the final dialysis buffer to a concentration approximately 10-15 times that of the protein.

  • Instrument Setup: Load the protein solution (~20 µM) into the sample cell and the compound solution (~250 µM) into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to calculate KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.[10]

Part 2: Cellular Validation - Does the Compound Engage its Target in a Biological System?

Confirming direct binding to a purified protein is necessary but not sufficient. We must demonstrate that the compound can access and engage its target within the complex milieu of a living cell and elicit a functional response.

Comparison of Cellular Methodologies
Technique Primary Output Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Target engagement (thermal stabilization)Label-free, measures direct target binding in intact cells or lysates.[12][13][14]Requires a specific antibody for detection; throughput can be a limitation.
Phospho-Western Blot Pathway modulation (inhibition of downstream signaling)Measures functional consequence of target engagement; well-established technique.Indirect; signal can be affected by other pathways; semi-quantitative.
CRISPR/Cas9 Knockout Genetic validation of on-target effectProvides definitive evidence for the target's role in the compound's activity.[15][][17][18][19]Technically demanding; potential for off-target genetic edits.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that the compound binds to and stabilizes FGFR1 in intact cancer cells.

Methodology:

  • Cell Culture and Treatment: Culture an FGFR-dependent cancer cell line (e.g., KG1a) to ~80% confluency. Treat cells with the compound (e.g., at 10x the in vitro KD) or vehicle (DMSO) for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble FGFR1 by Western blot using a specific anti-FGFR1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble FGFR1 against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.[13]

G compound 5-Bromo-6-methoxy- 1H-indazole-3-carboxylic acid FGFR FGFR compound->FGFR Inhibition RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Part 3: In Vivo Validation - Is the Target Relevant in a Disease Model?

The final and most rigorous test of target validation is to demonstrate that engaging the target with the compound leads to a therapeutic effect in a relevant animal model of the disease.

Experimental Protocol 4: Tumor Xenograft Efficacy Study

Objective: To determine if the compound inhibits tumor growth in a mouse xenograft model of an FGFR-dependent cancer and to confirm target engagement in the tumor tissue.

Methodology:

  • Model Establishment: Implant an FGFR-dependent human cancer cell line (e.g., KG1a) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage) at a well-tolerated dose.

  • Efficacy Measurement: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study (or at an intermediate time point), collect tumor samples at a defined time post-dose (e.g., 2, 8, and 24 hours). Analyze tumor lysates by Western blot for the phosphorylation of FGFR downstream effectors (e.g., p-ERK) to confirm that the compound is engaging and inhibiting the target in the tumor tissue.[20][21][22][23][24]

Conclusion

The validation of a biological target for a novel compound like this compound is a critical, evidence-driven process. No single experiment is definitive. By comparing and contrasting the results from direct biophysical binding assays, biochemical inhibition studies, cellular target engagement and functional assays, genetic manipulation, and ultimately, in vivo efficacy models, a compelling and trustworthy case for a specific mechanism of action can be built. A convergence of data—for instance, a KD from SPR that correlates with the cellular EC50 for pathway inhibition and the IC50 for anti-proliferative effects—provides the highest degree of confidence, paving the way for further pre-clinical and clinical development.

References

Sources

A Comparative Guide to the Synthesis of Substituted Indazoles: Classical Routes vs. Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole-containing derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This bicyclic heterocycle, consisting of a pyrazole ring fused to a benzene ring, is a privileged scaffold due to its diverse biological activities.[3] Synthetic indazole derivatives have demonstrated a wide spectrum of pharmacological properties, including potent anti-inflammatory, antitumor, and anti-HIV activities.[1][2] Notably, the indazole nucleus is central to commercially successful drugs such as Niraparib, a PARP inhibitor for cancer treatment, and Pazopanib, a multi-target tyrosine kinase inhibitor.[1]

The indazole system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in the absence of substitution on the nitrogen atoms.[1][2][4] The regiochemical outcome—whether the synthesis yields a 1H- or 2H-substituted indazole—is a critical consideration in any synthetic strategy, as the biological activity can differ significantly between the two isomers.

Given the persistent importance of this scaffold, the development of efficient and versatile synthetic methodologies remains a key focus for organic and medicinal chemists.[3] This guide provides an in-depth, comparative analysis of both classical and modern synthesis routes for substituted indazoles. We will explore the underlying mechanisms, evaluate the advantages and limitations of each approach, and provide supporting experimental data and detailed protocols to empower researchers in the rational design and synthesis of novel indazole-based compounds.

I. Classical Synthesis Routes: The Foundations of Indazole Chemistry

Classical methods, while sometimes limited by harsh conditions or narrow substrate scope, established the foundational chemistry for constructing the indazole core.

The Davis-Beirut Reaction

A cornerstone for the synthesis of 2H-indazoles, the Davis-Beirut reaction involves an N-N bond-forming heterocyclization.[5] This reaction is appealing because it often utilizes inexpensive starting materials and avoids the need for toxic heavy metals.[5] The process typically starts from an o-nitrobenzylamine or a related precursor, which cyclizes under either basic or acidic conditions.[5][6]

Mechanistic Insight (Base-Catalyzed)

The base-catalyzed mechanism, proposed by Kurth, Haddadin, and Olmstead, begins with the deprotonation of the benzylic carbon of an N-substituted 2-nitrobenzylamine to form a carbanion.[5] This carbanion then attacks one of the oxygen atoms of the proximate nitro group, initiating the cyclization cascade that ultimately forms the N-N bond and the pyrazole ring of the 2H-indazole product.

Davis_Beirut_Mechanism Davis-Beirut Reaction (Base-Catalyzed) cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product start o-Nitrobenzylamine carbanion Carbanion formation (Benzylic C⁻) start->carbanion Base (e.g., KOH) cyclization Intramolecular attack on Nitro Group carbanion->cyclization N-N bond formation product 2H-Indazole cyclization->product Dehydration

Caption: Base-catalyzed Davis-Beirut reaction mechanism.

Advantages:

  • Metal-free conditions.

  • Utilizes readily available and inexpensive starting materials.[5]

  • Provides a direct and reliable route to a variety of 2H-indazoles.[7]

Limitations:

  • Primarily limited to the synthesis of 2H-indazoles.

  • The synthesis of certain substituted starting materials can be multi-step.

Intramolecular Cyclization of Hydrazones

This broad class of reactions represents one of the most common strategies for constructing the 1H-indazole scaffold. The general approach involves the formation of an arylhydrazone, which then undergoes an intramolecular cyclization to form the indazole ring.

A prominent example is the cyclization of o-haloaryl N-sulfonylhydrazones. This transformation is typically catalyzed by a transition metal, such as copper or palladium, which facilitates the crucial intramolecular C-N bond formation.[1]

Hydrazone_Cyclization_Workflow Hydrazone Cyclization for 1H-Indazoles start o-Haloaryl Ketone + N-Sulfonylhydrazine intermediate o-Haloaryl N-Sulfonylhydrazone start->intermediate Condensation product Substituted 1H-Indazole intermediate->product Intramolecular Cyclization (e.g., Cu(OAc)₂)

Caption: General workflow for 1H-indazole synthesis via hydrazone cyclization.

Causality Behind Experimental Choices:

  • Choice of Halogen: The reactivity of the o-halo substituent (I > Br > Cl) influences the ease of the C-N bond formation, dictating the required catalyst loading and reaction temperature.

  • Catalyst System: Copper catalysts like Cu(OAc)₂ are often cost-effective and efficient.[1] Palladium catalysts, while more expensive, can offer broader functional group tolerance and milder reaction conditions.[3] The choice of ligand in palladium catalysis is crucial for tuning reactivity and preventing side reactions.

Advantages:

  • Good regioselectivity for 1H-indazoles.

  • Tolerates a wide range of functional groups.

Limitations:

  • Requires transition metal catalysts, which can be costly and require removal from the final product.

  • The synthesis of the hydrazone precursor is an additional step.

II. Modern Synthetic Strategies: Expanding the Chemical Space

Recent advances in synthetic methodology have focused on improving efficiency, functional group tolerance, and sustainability, often leveraging transition-metal catalysis and novel reaction pathways.

Transition Metal-Catalyzed C-H Activation/Amination

C-H activation has emerged as a powerful tool for constructing heterocyclic systems by forming C-N bonds directly from C-H bonds, offering high atom economy. Rhodium and palladium are frequently employed catalysts for these transformations.[1][8] For instance, diaryl ketone hydrazones can undergo direct intramolecular aryl C-H amination to yield 3-aryl-1H-indazoles.[1]

Expertise & Experience: The choice of directing group on the starting material is paramount for achieving high regioselectivity in C-H activation reactions. The oxidant (e.g., I₂, Ag(I)) plays a critical role in regenerating the active catalyst and driving the reaction cycle.[1][8]

Advantages:

  • High atom economy and step efficiency.

  • Access to substituted indazoles that are difficult to prepare via classical methods.[8]

  • Often proceeds under relatively mild conditions.

Limitations:

  • Requires expensive noble metal catalysts (Rh, Pd).

  • Substrate scope can be limited by the directing group.

  • Regioselectivity can be challenging to control without a suitable directing group.

[3+2] Cycloaddition of Arynes

The [3+2] cycloaddition between an aryne (generated in situ) and a 1,3-dipole, such as a diazo compound or a hydrazone, provides a very direct and efficient route to the indazole core.[9][10][11] This method is particularly valuable for synthesizing a wide range of 3-substituted and 1,3-disubstituted 1H-indazoles.[10][11]

Mechanistic Insight

Arynes are highly reactive intermediates generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride source (e.g., CsF).[9] The aryne is then trapped by the 1,3-dipole in a concerted or stepwise cycloaddition to form the indazole ring.

Aryne_Cycloaddition [3+2] Cycloaddition of Arynes and Hydrazones cluster_reactants Reactant Generation cluster_reaction Reaction cluster_product Product aryne_precursor o-(TMS)aryl triflate aryne Aryne Intermediate aryne_precursor->aryne CsF hydrazone N-Aryl/Alkyl Hydrazone cycloaddition [3+2] Annulation hydrazone->cycloaddition aryne->cycloaddition product 1,3-Disubstituted 1H-Indazole cycloaddition->product Oxidation

Caption: Synthesis of 1H-indazoles via aryne-hydrazone [3+2] cycloaddition.

Advantages:

  • Excellent yields and mild reaction conditions.[9]

  • Provides access to a diverse range of substituted indazoles.[10]

  • Convergent approach, building complexity rapidly.

Limitations:

  • The generation and handling of highly reactive arynes require careful control.

  • The synthesis of aryne precursors can add steps to the overall sequence.

Metal-Free Synthesis Approaches

In line with the principles of green chemistry, significant effort has been directed toward developing metal-free synthetic routes. These methods avoid the cost, toxicity, and purification challenges associated with residual metals.

A notable example is the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, to mediate the oxidative C-N bond formation from arylhydrazones.[3] This protocol is characterized by its broad substrate scope, tolerance of various functional groups, and mild, metal-free conditions.[2][3] Another innovative metal-free strategy involves the cyclization of o-aminobenzoximes, which proceeds with high efficiency and tolerates a wide array of substituents.[3]

Advantages:

  • Environmentally friendly, avoiding toxic metal catalysts.[3]

  • Simplified product purification.

  • Often proceeds under mild conditions, enhancing functional group compatibility.

Limitations:

  • Stoichiometric amounts of oxidants (like PIFA) are often required.

  • The substrate scope may not be as broad as some metal-catalyzed counterparts.

III. Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the key features of the discussed synthetic routes are summarized below.

Synthesis RouteTautomer SelectivityKey Starting MaterialsCatalyst/ReagentTypical YieldsKey AdvantagesKey Disadvantages
Davis-Beirut Reaction 2H-Indazoleso-NitrobenzylaminesBase (KOH) or AcidModerate to GoodMetal-free, inexpensive reagents[5]Limited to 2H-indazoles, multi-step precursor synthesis
Hydrazone Cyclization 1H-Indazoleso-Haloaryl ketones, HydrazinesCu or Pd saltsGood to ExcellentGood regioselectivity, broad scope[1]Requires metal catalyst, potential for metal contamination
C-H Activation/Amination 1H-IndazolesAryl hydrazones, AzobenzenesRh or Pd saltsGood to ExcellentHigh atom economy, novel substitutions[8]Expensive noble metals, requires directing groups
[3+2] Aryne Cycloaddition 1H-IndazolesAryne precursors, Diazo compounds/HydrazonesFluoride source (e.g., CsF)Good to ExcellentMild conditions, high convergence[9][10]Reactive intermediates, precursor synthesis required
Metal-Free (PIFA) 1H-IndazolesArylhydrazonesPIFA (stoichiometric)Good to ExcellentGreen, no metal contamination[3]Requires stoichiometric oxidant, potential scope limits

IV. Experimental Protocols

To ensure this guide is a self-validating system, we provide detailed, field-proven protocols for two distinct and representative synthetic methods.

Protocol 1: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

This protocol describes the synthesis of 2-benzyl-2H-indazole from o-nitrobenzylamine and benzaldehyde, followed by cyclization.

Step A: Synthesis of N-benzyl-2-nitrobenzylamine

  • To a solution of o-nitrobenzylamine (1.52 g, 10.0 mmol) in methanol (50 mL), add benzaldehyde (1.06 g, 10.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product.

Step B: Base-Catalyzed Cyclization to 2-benzyl-2H-indazole

  • Dissolve N-benzyl-2-nitrobenzylamine (2.42 g, 10.0 mmol) in ethanol (40 mL).

  • Add a solution of potassium hydroxide (KOH) (1.12 g, 20.0 mmol) in water (5 mL).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water (30 mL) to the residue and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-benzyl-2H-indazole.

Protocol 2: Synthesis of a 1H-Indazole via Pd-Catalyzed Annulation of an Aryne

This protocol details the synthesis of 1-phenyl-3-methyl-1H-indazole from o-(trimethylsilyl)phenyl triflate and the N-phenylhydrazone of acetone.

Trustworthiness: This is a one-pot, self-validating system. All reagents are added to a single flask, and the reaction proceeds through sequential in situ generation of the aryne and subsequent trapping.

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add cesium fluoride (CsF) (456 mg, 3.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add the N-phenylhydrazone of acetone (148 mg, 1.0 mmol) to the suspension.

  • Add o-(trimethylsilyl)phenyl triflate (326 mg, 1.1 mmol) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-phenyl-3-methyl-1H-indazole.

V. Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly from classical cyclization methods to highly efficient and versatile modern strategies. While foundational routes like the Davis-Beirut reaction remain valuable for specific applications, particularly for 2H-indazoles, modern transition-metal-catalyzed and metal-free approaches offer unparalleled control over substitution patterns and functional group compatibility.

The choice of synthetic route is not arbitrary; it is a strategic decision based on the desired tautomer, the required substitution pattern, scalability, cost, and environmental considerations. For drug development professionals, methods that offer late-stage functionalization and high functional group tolerance, such as C-H activation and aryne cycloadditions, are particularly powerful.

Future research will undoubtedly focus on further enhancing the sustainability and efficiency of indazole synthesis.[3] The development of protocols utilizing earth-abundant metal catalysts, recyclable heterogeneous catalysts, and photochemical methods will be key objectives.[3] As our understanding of chemical reactivity deepens, we can expect the continued emergence of innovative strategies that will further empower chemists to construct this vital therapeutic scaffold with ever-increasing precision and elegance.

References

  • Al-dujaili, A. H., & Al-Amiery, A. A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4930. [Link]

  • Wikipedia contributors. (2023). Davis–Beirut reaction. Wikipedia. [Link]

  • Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 74(3), 1235-1242. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636-2647. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

  • Yadav, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Kumar, R., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5123. [Link]

  • Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

Sources

Navigating the Therapeutic Potential of Indazole-3-Carboxylic Acids: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] Among its numerous derivatives, compounds stemming from the indazole-3-carboxylic acid core have shown significant promise in preclinical studies across various therapeutic areas, including oncology and inflammation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative indazole-3-carboxylic acid derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

While specific efficacy data for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is not extensively available in the public domain, this guide will leverage data from structurally related 5-bromo-indazole and other indazole-3-carboxamide derivatives to provide a representative analysis for researchers, scientists, and drug development professionals.

In Vitro Efficacy: From Cellular Assays to Mechanistic Insights

The initial assessment of a compound's therapeutic potential begins with in vitro studies, which provide crucial information on its biological activity at the cellular and molecular level. For indazole derivatives, these studies typically focus on their anti-proliferative and anti-inflammatory effects.

Anti-Proliferative Activity in Cancer Cell Lines

A significant body of research highlights the potent anti-cancer activity of indazole derivatives.[2][3] The in vitro efficacy of these compounds is commonly evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter determined in these assays.

One study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[2][4] For instance, compound 2f from this study demonstrated significant activity against the 4T1 breast cancer cell line.[2][4]

Representative Indazole DerivativeCancer Cell LineIC50 (μM)Reference
Compound 2f MCF-7 (Breast)1.15[3]
Compound 2f A549 (Lung)>10[3]
Compound 2f 4T1 (Breast)0.23 - 1.15[2][4]
Compound 6o K562 (Leukemia)5.15[5]
Compound 6o HEK-293 (Normal)33.2[5]

These results indicate that the anti-proliferative effects of indazole derivatives can be potent and selective for certain cancer cell types. The higher IC50 value against a normal cell line like HEK-293, as seen with compound 6o , suggests a favorable therapeutic window.[5]

Mechanistic studies often accompany these initial screens. For example, compound 2f was shown to induce apoptosis in 4T1 cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[2][4] Such insights are critical for understanding the compound's mode of action.

Anti-Inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[6][7][8] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).

A study on the anti-inflammatory activity of indazole and its derivatives revealed a concentration-dependent inhibition of COX-2.[6] 5-aminoindazole, for instance, exhibited a maximum inhibition of 78% at a concentration of 50 μM.[6]

CompoundTargetIC50 (μM)Reference
IndazoleCOX-223.42[6]
5-aminoindazoleCOX-212.32[6]
6-nitroindazoleCOX-219.22[6]
Celecoxib (Standard)COX-25.10[6]

The inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) is another important aspect of in vitro anti-inflammatory evaluation. The same study showed that indazole derivatives could inhibit these cytokines in a concentration-dependent manner.[6]

In Vivo Efficacy: Translating Cellular Activity to Animal Models

Positive in vitro results are the gateway to in vivo studies, where the efficacy and safety of a compound are assessed in a living organism. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug candidate.

Anti-Cancer Efficacy in Xenograft Models

The anti-cancer efficacy of indazole derivatives is often evaluated in rodent xenograft models, where human cancer cells are implanted into immunocompromised mice.[9]

In one study, oral administration of an indazole-3-carboxamide derivative, compound 14 , either as a monotherapy or in combination with an anti-PD-1 antibody, significantly inhibited tumor growth in a syngeneic colon cancer model.[10][11] This effect was attributed to the enhancement of cytotoxic CD8+ T cell-mediated antitumor immunity.[10] Another indazole derivative, compound 2f , was also shown to suppress the growth of a 4T1 tumor model in vivo without obvious side effects.[2][4]

These studies underscore the potential of indazole derivatives as effective anti-cancer agents in vivo, capable of not only directly inhibiting tumor growth but also modulating the host immune response against the tumor.

Anti-Inflammatory Efficacy in Animal Models

The carrageenan-induced paw edema model in rats is a widely used method to assess the acute anti-inflammatory effects of compounds.[6][12] In a study evaluating indazole and its derivatives, these compounds significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner.[6]

For example, 5-aminoindazole at a dose of 100 mg/kg produced a maximum inhibition of 83.09% in the fifth hour after carrageenan administration.[6]

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Reference
Indazole10061.03[6]
5-aminoindazole10083.09[6]
6-nitroindazole100Not specified[6]
Diclofenac (Standard)1084.50[6]

These findings demonstrate the potent in vivo anti-inflammatory activity of indazole derivatives, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac.[6]

Comparative Analysis: Bridging In Vitro and In Vivo Data

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a direct linear relationship is not always observed due to factors like pharmacokinetics and metabolism, in vitro data serves as an essential guide for designing and interpreting in vivo experiments.

For the indazole derivatives discussed, a general trend can be observed where potent in vitro anti-proliferative and anti-inflammatory activities translate to significant efficacy in animal models. The nanomolar to low micromolar IC50 values against cancer cell lines and for COX-2 inhibition are indicative of compounds with the potential for robust in vivo responses at well-tolerated doses.

The ability of some indazole derivatives to not only directly target cancer cells but also modulate the immune system, as seen with the EP4 receptor antagonist, highlights the multifaceted mechanisms through which this class of compounds can exert its therapeutic effects.[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are paramount. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of indazole derivatives.

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[3][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to evaluate the acute anti-inflammatory activity of a compound.[6][9]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac, 10 mg/kg), and test compound groups at various doses.[9]

  • Compound Administration: Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a hypothetical signaling pathway and a general experimental workflow.

Indazole_MOA Indazole Indazole Derivative Target Molecular Target (e.g., Kinase, COX-2) Indazole->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Blocks Signal Cellular_Response Cellular Response (Apoptosis, Reduced Inflammation) Pathway->Cellular_Response Leads to

Caption: Hypothetical mechanism of action for an indazole derivative.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization invitro_assay Cell-Based Assays (MTT, COX-2) invitro_start->invitro_assay invitro_end IC50 Determination & Mechanistic Studies invitro_assay->invitro_end invivo_start Animal Model Selection (Xenograft, Edema) invitro_end->invivo_start Promising Results invivo_assay Compound Administration & Efficacy Assessment invivo_start->invivo_assay invivo_end Data Analysis & Safety Evaluation invivo_assay->invivo_end

Caption: General experimental workflow for drug discovery.

Conclusion

The indazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as anti-cancer and anti-inflammatory agents. While the specific compound this compound requires further investigation, the broader class of indazole derivatives consistently exhibits potent in vitro activity that translates to promising in vivo efficacy. This guide has provided a comparative overview of this efficacy, supported by detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of therapeutic agents. The multifaceted mechanisms of action and favorable preclinical data warrant further investigation to unlock the full therapeutic potential of indazole-based compounds.

References

  • G, K., S, K., & M, R. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC06. [Link]

  • (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • G, K., S, K., & M, R. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Di, M., & et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., & et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Couch, R. A., & et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics. [Link]

  • Li, Y., & et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., & et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chandrasekhar, T., & et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Wei, W., & et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Gatch, M. B., & et al. (2026). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Journal of Cannabis Research. [Link]

  • (2015). Synthesis of 3-Arylindazole-1-acetic Acids and In Vitro Study of Potential Antibacterial Effect. ResearchGate. [Link]

  • Wei, W., & et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]

  • (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]

  • Gatch, M. B., & et al. (2026). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Journal of Cannabis Research. [Link]

  • (2022). Anticancer activity of indazole compounds. ResearchGate. [Link]

  • Wang, Y., & et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

Sources

A Spectroscopic Showdown: Differentiating 5-Bromo and 6-Bromoindazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the precise identification of molecular structures is paramount. Even a subtle shift in the position of a single atom can dramatically alter a compound's biological activity, efficacy, and safety profile. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 5-bromoindazole and 6-bromoindazole. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the key distinguishing features that enable unambiguous characterization of these critical building blocks.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The brominated derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules through various cross-coupling reactions. Consequently, the ability to definitively distinguish between isomers like the 5-bromo and 6-bromo variants is not merely an academic exercise but a crucial step in ensuring the synthesis of the correct target molecule and the reliability of subsequent biological data.

The Spectroscopic Toolkit: Unmasking Isomeric Differences

The differentiation of 5-bromo and 6-bromoindazole hinges on the distinct electronic environments of their constituent atoms, which in turn manifest as unique signatures in their respective spectra. This guide will delve into the practical application of three cornerstone analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information regarding the chemical environment of hydrogen and carbon atoms within a molecule. The position of the bromine atom significantly influences the chemical shifts and coupling patterns of the protons and carbons on the fused benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds. While the spectra of these isomers may appear broadly similar, subtle differences in the fingerprint region can provide confirmatory evidence for structural assignments.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes offer clues to their substitution pattern.

Nuclear Magnetic Resonance (NMR): The Definitive Arbiter

NMR spectroscopy stands as the most powerful tool for distinguishing between the 5-bromo and 6-bromoindazole isomers. The differing positions of the electron-withdrawing bromine atom lead to predictable and measurable changes in the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.

¹H NMR Spectroscopy: A Tale of Two Rings

The ¹H NMR spectra of 5-bromo and 6-bromoindazole each display characteristic signals for the protons on the indazole ring system. The key to differentiation lies in the chemical shifts and splitting patterns of the protons on the benzene portion of the molecule.

Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in ppm)

Proton5-Bromoindazole6-BromoindazoleRationale for a Difference
H-3~8.1~8.0Minimal impact from the remote bromine substituent.
H-4~7.8 (d)~7.6 (d)Deshielded in the 5-bromo isomer due to proximity to the electron-withdrawing bromine.
H-5---~7.2 (dd)Experiences shielding effects in the 6-bromo isomer.
H-6~7.4 (dd)---
H-7~7.5 (d)~7.8 (s)Significantly deshielded and appears as a singlet (or narrow doublet) in the 6-bromo isomer due to the adjacent bromine.
N-HBroad singletBroad singletThe position can vary depending on the solvent and concentration.

Note: Chemical shifts are solvent-dependent. The values presented are typical and may vary. Coupling constants (J) are also critical for definitive assignment.

The most striking difference is often observed for the H-7 proton. In 6-bromoindazole, the bromine atom at position 6 removes a coupling partner, resulting in H-7 appearing as a singlet or a very narrow doublet, and it is shifted downfield. In contrast, for 5-bromoindazole, H-7 is a doublet coupled to H-6.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, revealing the electronic environment of each carbon atom. The direct attachment of the bromine atom causes a significant downfield shift for the carbon it is bonded to (C-5 or C-6). The surrounding carbon atoms are also affected, albeit to a lesser extent.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in ppm)

Carbon5-Bromoindazole6-BromoindazoleRationale for a Difference
C-3~135~134Minimal impact from the remote bromine substituent.
C-3a~122~124
C-4~125~110Shielded in the 6-bromo isomer.
C-5~115 (C-Br)~123Downfield shift for the carbon directly bonded to bromine.
C-6~128~118 (C-Br)Downfield shift for the carbon directly bonded to bromine.
C-7~112~121
C-7a~140~139

The carbon directly bonded to the bromine (C-5 in 5-bromoindazole and C-6 in 6-bromoindazole) will typically appear at a lower field (higher ppm) than the other carbons in the benzene ring, providing a clear diagnostic marker.

Experimental Protocols

Acquiring High-Quality NMR Spectra

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.[2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromoindazole isomer.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

    • Shim the magnetic field to ensure optimal resolution and peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a decent signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy and Mass Spectrometry: Supporting Roles

While NMR is the primary technique for isomer differentiation, IR and MS provide valuable confirmatory data.

Infrared (IR) Spectroscopy

The IR spectra of 5-bromo and 6-bromoindazole will exhibit characteristic absorptions for the N-H bond (a broad peak around 3100-3300 cm⁻¹) and C-H and C=C bonds in the aromatic region (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively). The C-Br stretching vibration typically appears in the fingerprint region (below 1000 cm⁻¹). While the overall spectra will be very similar, subtle differences in the positions and intensities of the peaks in the fingerprint region (approximately 600-1400 cm⁻¹) can be used to distinguish between the two isomers when compared to reference spectra.[3][4]

Mass Spectrometry

In mass spectrometry, both 5-bromo and 6-bromoindazole will show a molecular ion peak (M⁺) corresponding to their identical molecular weight (196.03 g/mol ).[3][4] A key feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), characteristic of the presence of a single bromine atom. The fragmentation patterns of the two isomers may show subtle differences, although these are often not as diagnostic as the NMR data. Common fragmentation pathways for indazoles involve the loss of HCN or N₂.[5]

Visualizing the Key Distinctions

To further clarify the structural differences and their impact on the spectroscopic data, the following diagrams are provided.

Caption: Molecular structures of 5-bromoindazole and 6-bromoindazole.

G Start Sample of Bromoindazole Isomer NMR Acquire 1H and 13C NMR Spectra Start->NMR IR Acquire IR Spectrum Start->IR MS Acquire Mass Spectrum Start->MS Analysis Spectroscopic Data Analysis NMR->Analysis IR->Analysis MS->Analysis 5-Bromo Identified as 5-Bromoindazole Analysis->5-Bromo Distinct 1H and 13C NMR shifts and coupling patterns 6-Bromo Identified as 6-Bromoindazole Analysis->6-Bromo Characteristic 1H and 13C NMR shifts and coupling patterns

Caption: Workflow for the spectroscopic identification of bromoindazole isomers.

Conclusion

The unambiguous differentiation of 5-bromo and 6-bromoindazole is a critical task in synthetic and medicinal chemistry. While IR and MS provide valuable supporting data, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive and detailed information for structural elucidation. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently distinguish between these two important isomers, ensuring the integrity of their synthetic pathways and the reliability of their subsequent research.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link][1][6][7]

  • 6-Bromo-1H-indazole | C7H5BrN2 | CID 17842471. PubChem. [Link][3]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry - ACS Publications. [Link][8]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link][9][10]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. National Institutes of Health (NIH). [Link][11]

  • 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. PubChem. [Link][4]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Institutes of Health (NIH). [Link][12]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-Portal.org. [Link][13]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH). [Link][14]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link][15]

  • 13C NMR of indazoles. ResearchGate. [Link][16]

  • An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. [Link][17]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link][18]

  • 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923. PubChem. [Link][19]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF. ResearchGate. [Link][20]

  • An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. [Link][21]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link][22]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Fluoro-6-Methoxyindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure, particularly in the design of kinase inhibitors for oncological applications. The strategic modification of this core structure is a key aspect of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the biological activities of two closely related indazole series: 5-bromo-6-methoxyindazoles and 5-fluoro-6-methoxyindazoles. We will explore how the substitution of a single halogen atom—bromine versus fluorine—at the C5-position can profoundly influence molecular properties and biological function.

The Crucial Role of Halogen Substitution in Drug Design

The introduction of a halogen atom is a common and effective strategy in drug design to modulate a compound's physicochemical profile. Bromine and fluorine, while both halogens, impart distinct properties that can be leveraged to fine-tune a molecule's interaction with its biological target.

  • Fluorine: As the most electronegative element, fluorine is small and can act as a weak hydrogen bond acceptor. Its substitution for hydrogen can block metabolic oxidation sites, thereby increasing a drug's metabolic stability and bioavailability. The C-F bond is stronger than the C-H bond, contributing to this stability.

  • Bromine: Larger and more polarizable than fluorine, bromine can participate in halogen bonding—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's binding pocket. This can lead to altered binding affinities and selectivities.

These differences in size, electronegativity, and bonding potential are central to the structure-activity relationships (SAR) of halogenated compounds, dictating how they fit into and interact with their target proteins.[1][2]

Structure-Activity Relationship (SAR) Logic

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. By systematically altering a lead compound's structure, such as by changing a halogen substituent, researchers can map the chemical features essential for its desired biological effect.

SAR_Concept cluster_0 Chemical Modification cluster_1 Resulting Analogs cluster_2 Biological & Physicochemical Evaluation Lead_Compound 6-Methoxyindazole Core Modification Substitute at C5 Position Lead_Compound->Modification Analog_F 5-Fluoro-6-methoxyindazole Modification->Analog_F Analog_Br 5-Bromo-6-methoxyindazole Modification->Analog_Br Properties Assess Changes in: - Target Affinity (IC50/Ki) - Cellular Potency - Selectivity - ADME Properties Analog_F->Properties Analog_Br->Properties SAR_Insight Derive Structure-Activity Relationship (SAR) Insight Properties->SAR_Insight

Caption: Workflow for establishing Structure-Activity Relationships (SAR).

Comparative Biological Activity: A Focus on Kinase Inhibition

While direct, side-by-side comparisons of 5-bromo- and 5-fluoro-6-methoxyindazoles in the public literature are limited, we can infer their differential activities by examining related compounds and applying established medicinal chemistry principles. Indazoles are frequently developed as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4]

5-Fluoro-Substituted Indazoles:

The introduction of a fluorine atom is often pursued to enhance metabolic stability and improve cell permeability. In kinase inhibitors, the small size and electronegativity of fluorine can lead to favorable polar interactions within the ATP-binding pocket. For example, fluorinated indazole derivatives have been investigated as inhibitors of various kinases. While specific data on the 5-fluoro-6-methoxy derivative is sparse, related fluorinated indazoles have shown potent activity.

5-Bromo-Substituted Indazoles:

The larger bromine atom can occupy hydrophobic pockets within the kinase active site and form halogen bonds, potentially increasing binding affinity. Bromo-substituted indazoles and related heterocycles often serve as key intermediates for further chemical modifications (e.g., via Suzuki coupling) but are also integral parts of final active compounds.[5] For instance, brominated indoles have been evaluated as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3).

Inferred Comparison:

Feature5-Fluoro-6-methoxyindazole5-Bromo-6-methoxyindazoleRationale & Causality
Binding Interactions Likely forms polar or hydrogen bonds. May occupy smaller pockets.May form halogen bonds with backbone carbonyls or other electron donors. Occupies a larger pocket.Fluorine is small and highly electronegative. Bromine is larger, more polarizable, and a known halogen bond donor.
Metabolic Stability Generally higher.Potentially more susceptible to metabolic debromination, though often stable.The C-F bond is significantly stronger and less prone to enzymatic cleavage than the C-Br bond.
Cellular Potency Highly variable; depends on the specific kinase target and cell line.Highly variable; potency is target-dependent.Cellular activity is a composite of target affinity, cell permeability, and metabolic stability. A direct comparison requires experimental data.
Synthetic Utility Can be challenging to synthesize directly.Readily synthesized and widely used as a versatile intermediate for further diversification.C-Br bonds are readily formed and are ideal handles for palladium-catalyzed cross-coupling reactions to build molecular complexity.

Experimental Protocols for Biological Evaluation

To rigorously compare these two classes of compounds, standardized assays are essential. Below are detailed protocols for determining kinase inhibition and cellular cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a fluorescence anisotropy (FA) based binding assay, a robust method for quantifying the binding affinity of an inhibitor to its target kinase.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a kinase. A small, free-tumbling tracer has low anisotropy. When bound to the much larger kinase, its tumbling slows, and anisotropy increases. A test compound that competes with the tracer for the kinase's binding site will displace the tracer, causing a decrease in anisotropy.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of 5-bromo and 5-fluoro indazoles (e.g., in DMSO) B Prepare Kinase/Antibody solution in assay buffer C Prepare fluorescent Tracer solution in assay buffer D Dispense 4 µL of diluted compound or DMSO (control) into wells E Add 8 µL of Kinase/ Antibody solution to all wells D->E F Add 4 µL of Tracer solution to all wells E->F G Incubate at room temperature for 60 minutes, protected from light F->G H Read plate on a fluorescence plate reader capable of measuring fluorescence anisotropy G->H I Calculate emission ratios and anisotropy values H->I J Plot anisotropy vs. compound concentration and fit data to a sigmoidal dose-response curve I->J K Determine IC50 values for each compound J->K

Caption: Workflow for a Fluorescence Anisotropy Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (5-bromo- and 5-fluoro-6-methoxyindazole derivatives) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: In a 384-well assay plate, add test compounds and controls. Include wells for "no inhibition" (DMSO vehicle only) and "maximum inhibition" (a known potent inhibitor or high concentration of test compound).

  • Reagent Addition: Add the target kinase and a fluorescently-labeled ATP-competitive tracer to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]

  • Data Acquisition: Measure the fluorescence anisotropy using a suitable plate reader.[10]

  • Data Analysis: Plot the anisotropy values against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value for each compound.

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Objective: To determine the effect of test compounds on the proliferation of a cancer cell line.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

MTT_Assay_Workflow cluster_cell_prep Cell Seeding & Treatment cluster_assay_steps MTT Reaction & Solubilization cluster_data_analysis Readout & Analysis P1 Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) P2 Incubate for 24 hours to allow cell attachment P1->P2 P3 Treat cells with serial dilutions of test compounds and controls (vehicle, positive control) P2->P3 P4 Incubate for 72 hours under standard culture conditions P3->P4 A1 Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well P4->A1 A2 Incubate for 2-4 hours at 37°C until purple formazan crystals form A1->A2 A3 Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the crystals A2->A3 A4 Shake plate gently for 15 minutes to ensure complete dissolution A3->A4 D1 Measure absorbance at ~570 nm using a microplate reader A4->D1 D2 Subtract background absorbance from media-only wells D1->D2 D3 Calculate percent viability relative to vehicle-treated cells D2->D3 D4 Plot viability vs. concentration and determine IC50 values D3->D4

Caption: Workflow for an MTT Cell Viability and Proliferation Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-bromo- and 5-fluoro-6-methoxyindazole derivatives. Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known cytotoxic drug) wells.

  • Incubation: Incubate the cells with the compounds for a defined period, typically 48 to 72 hours.

  • MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC50 for each compound.

Conclusion and Future Perspectives

The choice between a 5-bromo and a 5-fluoro substituent on a 6-methoxyindazole core is a critical decision in drug design, with each halogen offering a distinct set of advantages and challenges.

  • 5-Fluoro-6-methoxyindazoles are promising candidates when enhanced metabolic stability and improved bioavailability are primary goals. The small size and unique electronic properties of fluorine can be exploited to achieve specific polar interactions and block metabolic hotspots.

  • 5-Bromo-6-methoxyindazoles offer different opportunities. The bromine atom can engage in halogen bonding, providing an additional tool to enhance binding affinity and modulate selectivity. Furthermore, the bromo-indazole scaffold is a synthetically versatile platform, enabling rapid diversification and exploration of the chemical space around the core structure.[14]

Ultimately, the optimal choice is target-dependent. The comparative experimental data generated through the protocols described above are essential for making informed decisions. Future work should focus on direct head-to-head in vitro and in vivo comparisons of these scaffolds against a panel of clinically relevant kinases. Such studies will provide invaluable insights into the nuanced effects of halogen substitution and guide the rational design of the next generation of indazole-based therapeutics.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • PubMed. (n.d.). A fluorescence anisotropy-based Myt1 kinase binding assay. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • PubMed Central. (n.d.). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubMed Central. (n.d.). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Retrieved from [Link]

  • Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]

  • University of Leicester. (n.d.). Fluorescence Anisotropy Theory Method and Data Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • HAL Open Science. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2016). Abstract 2165: Structure activity relationship of a novel chemical class of Dyrk inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The Halogenation of Indazoles. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous testing, a critical component of which is selectivity profiling. A compound's therapeutic success hinges on its ability to interact potently with its intended target while minimally engaging with other proteins, thereby avoiding off-target effects that can lead to toxicity.[1][2][3] This guide provides a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of an investigational compound, exemplified by 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.[4][5]

The framework presented here integrates computational prediction with orthogonal biochemical and cell-based validation methods. This approach is designed not merely to identify off-targets but to understand the compound's broader biological context, enabling informed decisions in lead optimization.

Tier 1: In Silico & Computational Prediction

The foundational step in cross-reactivity profiling is to leverage computational tools to predict potential off-targets. This is a cost-effective method to generate initial hypotheses and guide the design of subsequent wet-lab experiments. The principle relies on comparing the investigational compound to databases of known ligands and their targets.

Methodology: Similarity-Based Virtual Screening

The chemical structure of this compound serves as the query for similarity searches against databases like ChEMBL and PubChem. Two-dimensional (2D) and three-dimensional (3D) similarity methods can predict potential cross-reactivity by identifying proteins that bind molecules structurally similar to the query compound.[6]

  • Rationale: Proteins with structurally similar ligands, particularly those sharing a common scaffold (e.g., the indazole ring), are more likely to exhibit cross-reactivity.[7][8] This is especially true for large, conserved protein families like the human kinome, where the ATP-binding site is highly similar across many members.[7][8]

Experimental Protocol: 2D/3D Similarity Searching

  • Structure Preparation: Obtain the 2D structure (SMILES format) and generate a low-energy 3D conformation of this compound.

  • Database Selection: Choose a comprehensive, annotated database such as ChEMBL.

  • Similarity Metric: Employ the Tanimoto similarity coefficient, a widely used metric for molecular similarity.[6]

  • Execution: Run the similarity search using a platform like the ChEMBL interface or a computational chemistry suite. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to identify compounds with significant structural overlap.

  • Target Analysis: Compile a list of the primary targets for the identified similar compounds. This list constitutes the initial set of predicted off-targets for experimental validation.

Data Presentation: Predicted Off-Target List

The output should be a table listing potential off-target proteins, the corresponding similar molecule from the database, and the similarity score.

Predicted Off-TargetBasis Molecule (from Database)Tanimoto SimilarityTarget Class
Kinase XCHEMBL_ID_123450.85Kinase
GPCR YCHEMBL_ID_678900.78GPCR
Non-kinase ZCHEMBL_ID_543210.72Hydrolase

Tier 2: In Vitro Biochemical Profiling

Following computational predictions, the next step is broad biochemical screening against large panels of purified proteins. For kinase inhibitors, kinome-wide panel screening is an industry-standard approach to empirically determine a compound's selectivity.[9]

Methodology: Large-Panel Kinase Screening

Numerous commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[9][10][11][12] These assays typically measure the ability of the compound to inhibit the enzymatic activity of each kinase at a fixed concentration (e.g., 1 µM or 10 µM).

  • Rationale: A broad screen provides a bird's-eye view of the compound's activity across the kinome.[9] It serves to confirm predicted off-targets and, crucially, to uncover unexpected interactions not predicted by in silico methods. This is vital for mitigating the risk of adverse effects later in development.[9]

Experimental Protocol: Single-Dose Kinase Panel Screen

  • Compound Submission: Provide a high-purity sample of this compound to a selected contract research organization (CRO) (e.g., Reaction Biology, Promega, Eurofins DiscoverX).

  • Assay Conditions: The compound is typically screened at a single, high concentration (e.g., 10 µM) in duplicate against a panel of hundreds of kinases.[9] Assays are often run at or near the ATP Kₘ for each kinase to provide a standardized comparison.[11]

  • Data Collection: The CRO measures the remaining kinase activity in the presence of the compound relative to a vehicle control (e.g., DMSO).

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75% inhibition) are flagged as "hits" for further investigation.

Data Presentation: Kinase Inhibition Profile

Data is commonly visualized as a dendrogram or a table summarizing the results for all kinases tested.

Kinase Target% Inhibition @ 10 µMHit ( >75% Inh.)
Primary Target A98%Yes
Predicted Off-Target X85%Yes
Unpredicted Off-Target B79%Yes
Non-hit Kinase C15%No

Tier 3: Cell-Based Target Engagement & Proteome-Wide Profiling

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are critical for confirming that a compound engages its intended and unintended targets in a physiological context.

Part A: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[13][15]

  • Rationale: CETSA provides direct evidence of a physical interaction between the compound and a target protein within the cell.[14][16] It validates biochemical hits and can help distinguish direct targets from indirect, downstream effects. It is an indispensable tool for confirming on-target activity and validating key off-targets identified in panel screens.[15][17]

Experimental Protocol: CETSA for Target Validation

  • Cell Culture: Grow a relevant cell line (e.g., HEK293 or a cancer cell line) to ~80% confluency.

  • Compound Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the soluble protein fraction against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[15]

Part B: Unbiased Chemoproteomics

To discover the full spectrum of off-targets, including those from other protein families, unbiased chemoproteomic approaches are invaluable.[18][19] One such technique is Thermal Proteome Profiling (TPP), which combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[20][21]

  • Rationale: This unbiased method can identify unexpected off-targets that would be missed by hypothesis-driven or panel-based approaches.[22] It provides the most comprehensive and unbiased view of a compound's cellular interactome, revealing potential liabilities and novel therapeutic opportunities.[19][20][21]

Visualizing the Workflow

A systematic approach ensures comprehensive and interpretable data.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: Cellular Validation a Compound Structure: 5-Bromo-6-methoxy-1H- indazole-3-carboxylic acid b Similarity Search (e.g., ChEMBL) a->b c Predicted Off-Target List b->c d Broad Kinase Panel Screen (e.g., >400 kinases @ 10 µM) c->d Guide Panel Selection e Biochemical 'Hit' List (e.g., >75% Inhibition) d->e f CETSA (Targeted) Validation of Key Hits e->f Prioritize Hits for Validation g Chemoproteomics (Unbiased) (e.g., TPP/MS) e->g Cross-reference Unbiased Hits h Confirmed Cellular On- and Off-Targets f->h g->h

Caption: Multi-tiered workflow for cross-reactivity profiling.

Conclusion

Characterizing the selectivity of a compound like this compound is a critical exercise in modern drug discovery. By systematically integrating computational prediction, broad biochemical screening, and robust cell-based validation, researchers can build a comprehensive profile of a compound's interactions. This tiered approach enables the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Ge, W., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, Taylor & Francis Online. [Link]

  • He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved January 20, 2026, from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Luceome. Retrieved January 20, 2026, from [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Analytical & Bioanalytical Techniques. Retrieved January 20, 2026, from [Link]

  • Zhang, H., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]

  • Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology. [Link]

  • Wu, Z., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. [Link]

  • Pahikkala, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • La Misa, R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Amaro, R. E., et al. (2008). Rational Approaches to Improving Selectivity in Drug Design. Journal of the American Chemical Society. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Retrieved January 20, 2026, from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Retrieved January 20, 2026, from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. [Link]

  • Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. [Link]

  • Salvisberg, M., et al. (2016). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. [Link]

  • McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. [Link]

Sources

A Comparative Guide to Validating the Purity of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid with High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, establishing a robust, reliable, and validated analytical method for purity assessment is a critical early-stage milestone. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a key building block in the synthesis of various therapeutic agents.[1]

This document is structured to provide not just a protocol, but a logical framework for methodological choices, grounded in scientific principles and regulatory expectations.

The Critical Role of Purity for Indazole Derivatives

This compound belongs to the indazole class of compounds, a versatile scaffold in medicinal chemistry, often explored for the development of anti-cancer agents.[1][2][3] The purity of this intermediate directly influences the quality and impurity profile of the final API. Potential impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation products.[4][5] Therefore, a highly selective and sensitive analytical method is imperative. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its precision, versatility, and robustness in separating complex mixtures.[6][7]

High-Performance Liquid Chromatography (HPLC): The Primary Analytical Approach

For non-volatile organic compounds like our target molecule, reversed-phase HPLC (RP-HPLC) is the preferred separation technique within the pharmaceutical industry.[8] This is due to its capability to resolve complex mixtures using gradient elution and its compatibility with a wide range of detectors.[8]

The Logic of Method Development: A Self-Validating System

The development of a successful HPLC method is an exercise in applied chemistry. The choices made for the stationary phase, mobile phase, and detector are interconnected and aim to achieve optimal separation and detection of the main compound and its potential impurities.

Stationary Phase Selection: The Foundation of Separation

The choice of the HPLC column is the most critical component for a successful analysis.[9] For aromatic carboxylic acids like this compound, a reversed-phase column with a C18 (octadecylsilane) stationary phase is the industry standard.[9][10] The non-polar C18 chains interact with the hydrophobic regions of the indazole ring system, providing retention. The polarity of the carboxylic acid and methoxy groups will also influence the interaction, allowing for a separation based on the overall polarity of the molecules.

Mobile Phase Composition: Fine-Tuning the Separation

The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[11] The ratio of these solvents is adjusted during the analysis (a gradient) to control the elution of compounds.

  • Aqueous Phase (Solvent A): Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). The acid serves to suppress the ionization of the carboxylic acid group on the analyte. In its neutral form, the molecule is more retained on the non-polar C18 stationary phase, leading to better peak shape and resolution.[12][13]

  • Organic Phase (Solvent B): Acetonitrile is often chosen for its low viscosity and UV transparency at low wavelengths.[14]

A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, will allow for the elution of more polar impurities first, followed by the main compound, and finally any less polar, more retained impurities.

Detection: Ensuring Peak Purity and Quantitation

A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice for purity analysis.[15][16] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires absorbance data across a wide UV-visible range (e.g., 190-800 nm) simultaneously.[16][17][18] This provides two critical advantages:

  • Optimal Wavelength Selection: A wavelength of maximum absorbance for the analyte can be chosen for quantitation, maximizing sensitivity.

  • Peak Purity Analysis: The detector's software can compare the UV spectra at different points across a single chromatographic peak (the upslope, apex, and downslope).[18][19] If the peak represents a single, pure compound, the spectra should be identical. Spectral differences indicate the presence of a co-eluting impurity.[19]

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation (ICH Q2(R2)) A Weigh and dissolve this compound in Diluent (e.g., 50:50 ACN:Water) B Prepare working standard and sample solutions at a known concentration (e.g., 0.5 mg/mL) A->B C Inject sample into HPLC system with C18 column B->C D Run Gradient Elution (Water/ACN with 0.1% TFA) C->D E Detect with PDA/DAD Detector (210-400 nm) D->E F Integrate Chromatogram at optimal wavelength E->F H Perform Peak Purity analysis using PDA spectral data E->H G Calculate % Area for main peak and all impurities F->G I Assess Specificity, Linearity, Accuracy, Precision, LOD/LOQ G->I H->I

Caption: Workflow for HPLC purity validation of the target compound.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol is a representative method and should be validated according to ICH guidelines.[20][21][22]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: 210-400 nm, with extraction at a specified wavelength (e.g., 254 nm or λmax of the compound).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of this compound at 0.5 mg/mL in the diluent.

  • Ensure the sample is fully dissolved, using sonication if necessary, before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Evaluate the peak purity of the main peak using the detector's software. The purity angle should be less than the purity threshold.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, orthogonal techniques can provide complementary information and are often used for method validation or in specific scenarios.

Comparison_Logic cluster_main Primary Method cluster_alternatives Alternative/Orthogonal Methods HPLC HPLC-PDA LCMS LC-MS HPLC->LCMS Adds Mass Info qNMR qNMR HPLC->qNMR Confirms Structure & Absolute Purity CE Capillary Electrophoresis (CE) HPLC->CE Different Separation Principle

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe and Compliant Waste Management

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. As a brominated heterocyclic carboxylic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document synthesizes regulatory standards with practical laboratory applications to ensure a self-validating system of safety and compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Understanding the inherent hazards of this compound is fundamental to its safe handling and disposal. The compound is classified with several hazards that necessitate rigorous protective measures.[1][2][3]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][3]
Skin IrritationH315Causes skin irritation.[1][3][4]
Eye IrritationH319Causes serious eye irritation.[1][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]

Mandatory Personal Protective Equipment (PPE):

Based on these hazards, the following PPE is required at all times when handling this compound, including during disposal procedures:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection: An appropriately rated lab coat must be worn and kept fully buttoned.[5] Use chemically resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[6] Contaminated gloves must be disposed of properly after use.[6]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[6] If dust formation is unavoidable and exposure limits may be exceeded, a full-face respirator with an appropriate particle filter is necessary.[1]

Waste Classification and Segregation: The Cornerstone of Safety

Proper classification is the most critical step in the disposal process. Due to its chemical structure, this compound falls into a specific hazardous waste category.

  • Classification: Halogenated Organic Acid Waste

    • Halogenated: The presence of the bromine atom classifies this compound as a halogenated organic waste.[5][7][8] This is a crucial distinction, as halogenated wastes are typically disposed of via high-temperature incineration and must not be mixed with non-halogenated solvents intended for recovery.[7][8]

    • Organic Acid: The carboxylic acid functional group makes the waste corrosive and reactive with bases.[9][10]

Critical Segregation Practices:

To prevent dangerous reactions and ensure compliant disposal, this waste stream must be kept separate from:

  • Non-Halogenated Organic Waste: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs and preventing solvent recycling.[8][11]

  • Bases (e.g., Sodium Hydroxide, Amines): Mixing acids and bases can cause a violent exothermic reaction.[7][9]

  • Oxidizing Agents: Keep separate from strong oxidizers.[5][9]

  • Aqueous Waste (Non-hazardous): Never dispose of this chemical down the sanitary sewer.[5][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedural workflow for accumulating and disposing of this compound waste.

Experimental Workflow: Waste Disposal

cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Segregation cluster_3 Final Disposal gen 1. Waste Generated (Solid Residue or Contaminated Materials) container 2. Select Compatible Container (HDPE, Glass) Keep Closed gen->container Place waste in container labeling 3. Affix Hazardous Waste Tag - Full Chemical Name - Percent Composition - Hazard Class (Halogenated, Acid) container->labeling storage 4. Store in Designated Area - Secondary Containment - Segregate from Incompatibles labeling->storage pickup 5. Request Pickup from EHS (Environmental Health & Safety) storage->pickup

Caption: Disposal workflow for this compound.

Methodology:

  • Container Selection:

    • Select a waste container that is compatible with halogenated organic acids. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate.[5][9]

    • The container must be in good condition, free from cracks or leaks.[13]

    • Ensure the container remains closed except when actively adding waste.[12][13]

  • Waste Accumulation:

    • Carefully transfer waste this compound (whether as pure solid, in solution, or as contaminated labware like gloves or weigh boats) into the designated waste container.

    • If creating a liquid waste solution, do not mix with incompatible waste streams.[9]

    • Do not fill the container beyond 90% capacity to allow for expansion.[9]

  • Labeling:

    • Immediately affix a "Hazardous Waste" tag to the container.[12]

    • The label must be filled out completely and legibly, including:

      • The full chemical name: "this compound".[13] Do not use abbreviations or chemical formulas.

      • The approximate percentage or concentration of each component in the container.[13]

      • The date the waste was first added to the container.[12]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The container must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[5][12]

    • Ensure the storage location is segregated from incompatible materials as detailed in Section 2.[9]

  • Arranging for Final Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12][13]

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online system.[13]

    • Do not move the waste container into hallways or public areas.[13]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to minimize harm.

Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Wear the full PPE ensemble described in Section 1.

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material to avoid generating dust.[2][3] Place the collected material and any contaminated cleaning supplies into a new, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Label the spill cleanup waste as "Debris contaminated with this compound" and dispose of it following the protocol in Section 3.[10]

First-Aid Measures:

  • Inhalation: Move the person to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation occurs or persists.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[2] Seek immediate medical help.[1]

References

  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Safety Data Sheet - 3-bromo-6-fluoro-1H-indazole. (2025). Angene Chemical. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • Revised Procedures and Standards for the Management of Hazardous Wastes. (n.d.). Department of Environment and Natural Resources, Philippines. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste Reduction. (2018). University of Wisconsin-Milwaukee Environmental Health and Safety. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering a framework for risk assessment and procedural discipline. The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced.

Hazard Profile: Understanding the Compound

This compound is a solid organic compound. A thorough understanding of its hazard profile is the first step in any safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.

The primary hazards associated with this chemical are:

  • Harmful if swallowed (Acute toxicity - Oral, Category 4)[1][2][3].

  • Causes skin irritation (Skin irritation, Category 2)[1][2][3][4][5].

  • Causes serious eye irritation (Eye irritation, Category 2)[1][2][3][4][5].

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1][2][6].

These classifications dictate the minimum level of personal protective equipment (PPE) required to mitigate exposure risks. The compound is a crystalline solid, meaning the primary exposure risks during handling are inhalation of dust particles and direct contact with skin or eyes.

Hazard Classification GHS Category Potential Effect Primary Route of Exposure
Acute Toxicity (Oral)Category 4Harmful if ingested[1][3].Ingestion
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact[1][2][3].Dermal (Skin)
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3].Ocular (Eyes)
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation[1][2][6].Inhalation

The Core Principle: Risk-Based PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The goal is to keep exposure As Low As Reasonably Practicable (ALARP) . This means that while a lab coat, gloves, and goggles are the absolute minimum, certain procedures demand a higher level of protection.

The following sections outline PPE requirements for common laboratory scenarios, escalating in protection as the risk of exposure increases.

Scenario A: Low-Risk Operations

(e.g., Weighing small quantities in a ventilated enclosure, preparing solutions in a fume hood)

During these tasks, the primary risks are accidental skin contact and inhalation of fine powder.

  • Hand Protection: Nitrile gloves are the standard choice, offering resistance to a wide range of chemicals and good dexterity[7][8]. If a glove is contaminated, it must be removed immediately using the proper technique, and hands should be washed.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][2]. This is critical to prevent airborne dust from causing severe eye irritation.

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect against incidental contact with skin.

Scenario B: Moderate-Risk Operations

(e.g., Conducting reactions, extractions, or filtrations)

These procedures introduce the risk of splashes, particularly when handling the compound in solution.

  • Hand Protection: Continue with nitrile or butyl rubber gloves[7]. Consider double-gloving if handling larger volumes or for extended periods.

  • Eye and Face Protection: In addition to safety goggles, a full-face shield is required to protect against splashes that could affect the entire face[7].

  • Body Protection: A lab coat remains mandatory. For procedures involving larger volumes (>100 mL), an impervious or chemically resistant apron should be worn over the lab coat to provide an additional barrier against splashes.

Scenario C: High-Risk Operations

(e.g., Large-scale synthesis, procedures with a high potential for aerosolization outside a fume hood)

When engineering controls like a fume hood are insufficient or during emergency situations, respiratory protection becomes necessary.

  • Respiratory Protection: If exposure limits are exceeded or dust generation is significant without adequate ventilation, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used[1][2]. All personnel requiring respirators must be properly fit-tested and trained in their use.

  • Hand, Eye, and Body Protection: The requirements from Scenario B (double gloves, goggles, face shield, and chemical-resistant apron) remain in effect.

Operational and Disposal Plans

A safe workflow encompasses not only the handling of the chemical but also the procedures for emergencies and disposal.

Step-by-Step Protocol for Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the coat.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Put on goggles first, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves first, peeling them off without touching the outside with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Unfasten and peel off, turning it inside out as you remove it.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[9].

Emergency Procedures for Spills and Exposure

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • For small spills, use an inert absorbent material like vermiculite or sand to cover the spill[10]. Avoid generating dust[3].

  • Carefully sweep or vacuum the material into a clearly labeled, sealed container for hazardous waste disposal[2][3].

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[10].

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation occurs[1][2][3][10].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][2][3][10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][10].

Disposal of Contaminated Waste

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Chemical Waste: Place the chemical and any solutions in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste"[9][11].

  • Contaminated PPE: Place disposable gloves and other contaminated items in a separate, sealed bag or container labeled as hazardous waste.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program in accordance with all local and national regulations[10][12][13].

Visual Decision Framework for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Decision_Framework cluster_0 PPE Selection for this compound start Start: Plan to handle compound weighing Task: Weighing solid or preparing stock solution? start->weighing reaction Task: Reaction, work-up, or transfer? weighing->reaction Yes ppe_min Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_min No (in fume hood) scale Scale: Large (>100g) or high aerosolization risk? reaction->scale Yes ppe_splash Splash Protection PPE: - Add Face Shield - Consider Chem-Resistant Apron reaction->ppe_splash No scale->ppe_splash No ppe_resp Full Protection: - Add Respirator - Double Glove scale->ppe_resp Yes

Caption: Decision framework for selecting appropriate PPE.

References

  • Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. Benchchem.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS, 1077-94-7 Safety Data Sheets. ChemicalBook.
  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.
  • LCSS: BROMINE. The National Academies Press.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Plasma Science and Fusion Center, MIT.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 5-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific.
  • Standard Operating Procedures for Bromine. Washington State University.
  • Bromine water - disposal. Chemtalk.
  • SAFETY DATA SHEET - Indazole-3-carboxylic Acid. TCI Chemicals.
  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.